molecular formula C8H7FO3 B1304772 2-fluoro-5-(hydroxymethyl)benzoic Acid CAS No. 481075-38-1

2-fluoro-5-(hydroxymethyl)benzoic Acid

Cat. No.: B1304772
CAS No.: 481075-38-1
M. Wt: 170.14 g/mol
InChI Key: IYKWCHKBOKMSGF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(hydroxymethyl)benzoic Acid (CAS 481075-38-1) is a fluorinated benzoic acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features both a carboxylic acid and a hydroxymethyl functional group on a benzene ring that is selectively fluorinated at the 2-position, making it a valuable intermediate for the development of more complex molecules. Its structure is particularly significant in medicinal chemistry, where fluorinated aromatic compounds are often used to fine-tune the properties of drug candidates. Research into structurally similar fluorinated benzoic acid derivatives has demonstrated potential in areas such as antiviral development, with some compounds showing activity against herpes simplex virus . As a key synthetic intermediate, it is used in the construction of various heterocyclic compounds and active pharmaceutical ingredients (APIs) . The product is supplied with a high purity of 99% and is classified as an industrial or pharmaceutical grade material . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWCHKBOKMSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379059
Record name 2-fluoro-5-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481075-38-1
Record name 2-fluoro-5-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. This document aggregates available data on its properties, details relevant experimental protocols for their determination, and presents a logical workflow for such characterization.

Chemical Identity and General Properties

This compound is a trifunctional aromatic compound, featuring a carboxylic acid, a primary alcohol (hydroxymethyl group), and a fluorine atom.[1] These functional groups make it a versatile building block in medicinal chemistry and materials science.[1] The presence of the fluorine atom can be particularly valuable in drug discovery, as it can enhance metabolic stability and binding affinity of derivative compounds.[1]

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 481075-38-1[2][3][4][]
Molecular Formula C8H7FO3[2][3][][6]
Molecular Weight 170.14 g/mol [2][]
Canonical SMILES C1=CC(=C(C=C1CO)C(=O)O)F[2][]
InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N[2][]
Physical Form Solid, powder[3][6]
Color Off-white to faint purple[6]
Purity Typically ≥95%

Physicochemical Data

The following table summarizes key quantitative physicochemical data for this compound. It is important to note that many of these values are predicted through computational models.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 353.1 ± 32.0 °C[6]
Density 1.417 ± 0.06 g/cm³[6]
pKa 3.27 ± 0.10[6]
Storage Temperature 2-8°C or Refrigerator[6]

Experimental Protocols for Physicochemical Characterization

This section details the methodologies for determining key physicochemical parameters.

The melting point is a crucial indicator of a compound's purity.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method [9]

  • Sample Preparation: Ensure the sample of this compound is completely dry and in powdered form.[9][10] A small amount of the solid is introduced into a glass capillary tube that is sealed at one end.[7][10] The tube is tapped gently to pack the solid into the closed end.[10]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed into a designated slot in a modern melting point apparatus.[7] The apparatus typically uses a heated metal block for indirect heating.

  • Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.[10] The temperature at which the first crystal begins to melt is recorded as the start of the melting range.[8] The temperature at which the last crystal disappears is recorded as the end of the range.[7][8]

  • Recording Data: The observed melting point is recorded as a range of these two temperatures.[8] If decomposition is observed before melting, this temperature is noted with a "d".[10]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a benzoic acid derivative, this value is critical for understanding its behavior in different pH environments, which is vital for drug development.

Methodology: Potentiometric Titration [11][12]

  • Solution Preparation: A sample solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with an electrolyte like 0.15 M KCl to maintain constant ionic strength.[11] The solution is purged with nitrogen to remove dissolved CO2.[11]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer for continuous mixing.[11]

  • Titration Process: The solution is titrated with a standardized basic solution, such as 0.1 M NaOH, added in small, precise increments.[11] After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[11]

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. This generates a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[11][12] A common and accurate method is the "half-volume" method, where the pH at the point where half of the acid has been neutralized is equal to the pKa.[13]

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14] It is a fundamental property for preformulation studies in pharmaceutical development.[15]

Methodology: Shake-Flask Method [16]

  • Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, buffer of a specific pH).

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant, controlled temperature (e.g., 4°C or 37°C) for a sufficient period (often 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[15]

  • Sample Separation: After equilibration, the suspension is allowed to stand, and a sample of the supernatant is carefully removed after separating the undissolved solid. This can be achieved through centrifugation followed by filtration using a filter that does not adsorb the compound.[16]

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15] This concentration represents the equilibrium solubility of the compound under the tested conditions.[15]

Logical and Experimental Workflows

The characterization of a novel or synthesized compound follows a logical progression of analysis. The workflow ensures that foundational properties are established before more complex investigations are undertaken.

G cluster_0 Phase 1: Procurement & Initial Verification cluster_1 Phase 2: Fundamental Physicochemical Characterization cluster_2 Phase 3: Structural & Advanced Analysis A Compound Synthesis or Commercial Procurement B Purity Assessment (e.g., HPLC, LC-MS) A->B C Melting Point Determination B->C D Solubility Profiling (Aqueous & Organic Solvents) B->D E pKa Determination (Potentiometric Titration) B->E F Structural Elucidation (NMR, IR, Mass Spec) C->F D->F E->F G Hygroscopicity & Stability Studies F->G H Final Data Aggregation & Technical Report G->H

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 481075-38-1

This technical guide provides a comprehensive overview of 2-fluoro-5-(hydroxymethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its properties, a proposed synthesis protocol, and its application in the synthesis of targeted cancer therapies.

Chemical and Physical Properties

This compound is a trifunctional aromatic compound, valued in medicinal chemistry for its specific arrangement of a carboxylic acid, a hydroxymethyl group, and a fluorine atom. The presence of fluorine can enhance metabolic stability and binding affinity in derivative drug molecules.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound. It is important to note that some physical properties, such as boiling point and density, are predicted values as experimental data is not widely available.[2]

Identifier Value Source
CAS Number 481075-38-1Multiple Sources
Molecular Formula C8H7FO3[3][]
Molecular Weight 170.14 g/mol []
IUPAC Name This compound[5][6]
InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N[][5]
SMILES C1=CC(=C(C=C1CO)C(=O)O)F[]
Physical Property Value Notes
Boiling Point 353.1±32.0 °CPredicted
Density 1.417±0.06 g/cm3 Predicted
Physical Form Solid[5]
Storage Temperature 2-8°C (Refrigerator)[2][5]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-formylbenzoic Acid

This protocol is a hypothetical procedure based on standard chemical reductions of an aldehyde to an alcohol.

Materials:

  • 2-fluoro-5-formylbenzoic acid

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-fluoro-5-formylbenzoic acid in methanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidification: Acidify the mixture to a pH of approximately 3-4 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons, the benzylic protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad O-H stretching vibration for the carboxylic acid group (~3300-2500 cm⁻¹), another O-H stretch for the alcohol, and a strong C=O stretching vibration for the carbonyl group of the carboxylic acid (~1700-1680 cm⁻¹).[7]

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the synthesis of Olaparib.

Role in Olaparib Synthesis

Olaparib is a PARP (poly ADP-ribose polymerase) inhibitor used in the treatment of certain types of cancer. The synthesis of an Olaparib intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid, utilizes 2-fluoro-5-formylbenzonitrile, which is a direct precursor to this compound (via reduction of the formyl group) or can be synthesized from it.[8] The workflow below illustrates the pivotal position of this benzoic acid derivative in the broader synthetic pathway of Olaparib.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde 2-fluoro-5-formylbenzonitrile 2-fluoro-5-formylbenzonitrile 3-bromo-4-fluorobenzaldehyde->2-fluoro-5-formylbenzonitrile Cyanation target This compound 2-fluoro-5-formylbenzonitrile->target Hydrolysis & Reduction olaparib_intermediate 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid target->olaparib_intermediate Multi-step synthesis Olaparib Olaparib olaparib_intermediate->Olaparib Final Cyclization Steps

Caption: Synthetic pathway to Olaparib highlighting the role of key intermediates.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

References

2-fluoro-5-(hydroxymethyl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated benzoic acid derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxymethyl group into the benzoic acid scaffold offers unique properties that are valuable for the design of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, making it a desirable starting material in drug discovery.[3]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Weight 170.14 g/mol [4][]
Molecular Formula C8H7FO3[4][][6]
IUPAC Name This compound[4]
CAS Number 481075-38-1[1][2][4]
InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N[1][4][]
Canonical SMILES C1=CC(=C(C=C1CO)C(=O)O)F[4][]
Physical Form Solid[1][2]
Purity Typically >95%[1]
Storage Conditions Refrigerator[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Reduction of 2-Fluoro-5-formylbenzoic Acid

Objective: To synthesize this compound from 2-fluoro-5-formylbenzoic acid.

Materials:

  • 2-fluoro-5-formylbenzoic acid

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve 2-fluoro-5-formylbenzoic acid in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceutical compounds.[7] The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While specific applications of this compound are not extensively detailed, related molecules offer insights into its potential uses.

For example, 2-fluoro-5-methylbenzoic acid, a closely related analog, is utilized in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[8] This suggests that this compound could also serve as a precursor for the development of enzyme inhibitors or other bioactive molecules. The hydroxymethyl group provides an additional site for chemical modification, allowing for the exploration of a wider chemical space in drug design.

Potential Role in Signaling Pathways

Given the inhibitory activity of a similar compound on adenylyl cyclase 1, it is plausible that derivatives of this compound could be designed to modulate the cyclic AMP (cAMP) signaling pathway. Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger involved in numerous cellular processes.

camp_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Ligand Ligand Ligand->GPCR G_protein->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Inhibitor Potential Inhibitor (e.g., derivative of This compound) Inhibitor->AC

Caption: The cAMP signaling pathway and potential point of inhibition.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It may also be harmful if swallowed (H302).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementSource
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicityH335: May cause respiratory irritation[1][2]
Acute toxicity, oralH302: Harmful if swallowed[1]

References

An In-depth Technical Guide to the Structure Elucidation of 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 2-fluoro-5-(hydroxymethyl)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Compound Overview

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a fluorine atom, a hydroxymethyl group, and a carboxylic acid function on a benzene ring. These functional groups impart specific chemical and physical properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, including potential pharmaceutical agents.

Chemical Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
CAS Number 481075-38-1
Canonical SMILES C1=CC(=C(C=C1CO)C(=O)O)F[1]
InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N[1]

Spectroscopic Data for Structure Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections present the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
~7.85Doublet of doublets1HH-6
~7.50Multiplet1HH-4
~7.25Triplet1HH-3
~5.30Triplet1H-CH₂OH
~4.55Doublet2H-CH₂ OH

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the substitution pattern, eight distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~166.5C=O
~160.0 (d, ¹JCF ≈ 245 Hz)C-2
~138.0C-5
~132.0 (d, ³JCF ≈ 8 Hz)C-1
~128.5 (d, ⁴JCF ≈ 3 Hz)C-6
~124.0 (d, ³JCF ≈ 4 Hz)C-4
~117.0 (d, ²JCF ≈ 22 Hz)C-3
~62.5-CH₂OH

Note: The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling. Other aromatic carbons may also show smaller couplings to fluorine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be readily observed.

Predicted Mass Spectrometry Data (ESI-):

m/zInterpretation
169.03[M-H]⁻ (Molecular ion)
151.02[M-H-H₂O]⁻ (Loss of water)
125.04[M-H-CO₂]⁻ (Loss of carbon dioxide)
107.03[M-H-H₂O-CO]⁻ (Loss of water and carbon monoxide)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid, H-bonded)
~3400BroadO-H stretch (Alcohol)
~1700StrongC=O stretch (Carboxylic acid)
~1610, ~1500MediumC=C stretch (Aromatic ring)
~1300MediumC-O stretch (Carboxylic acid and Alcohol)
~1250StrongC-F stretch

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality data for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Fourier transform the data with an appropriate line broadening factor, followed by phase and baseline correction.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For ESI, the addition of a small amount of a modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) can improve ionization efficiency.

Data Acquisition (ESI-MS):

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Infusion: Introduce the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the finely ground mixture to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Visualization of Methodologies and Structures

Visual diagrams are essential for understanding the relationships between different analytical techniques and the molecular structure itself.

Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data IR_Data Functional Group Vibrations IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the structure elucidation of an organic compound.

Caption: Chemical structure with atom numbering for NMR assignments.

References

Synthesis of 2-Fluoro-5-(hydroxymethyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 2-fluoro-5-(hydroxymethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom and the hydroxymethyl and carboxylic acid functionalities at strategic positions on the benzene ring makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

This document details a robust three-step synthesis commencing from commercially available 3-bromo-4-fluorobenzaldehyde. The synthesis involves a cyanation reaction, followed by hydrolysis of the resulting nitrile, and concludes with a selective reduction of the aldehyde.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following workflow:

SynthesisWorkflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A 3-Bromo-4-fluorobenzaldehyde B 2-Fluoro-5-formylbenzonitrile A->B CuCN, NMP, 170°C C 2-Fluoro-5-formylbenzoic Acid B->C NaOH(aq), Reflux then H+ D This compound C->D NaBH4, Ethanol

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This step involves a nucleophilic aromatic substitution reaction where the bromo substituent of 3-bromo-4-fluorobenzaldehyde is displaced by a cyanide group.

Reaction Scheme:

Step1 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 3-Bromo-4-fluorobenzaldehyde->2-Fluoro-5-formylbenzonitrile CuCN, NMP, 170°C Step2 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzoic Acid 2-Fluoro-5-formylbenzoic Acid 2-Fluoro-5-formylbenzonitrile->2-Fluoro-5-formylbenzoic Acid 1. NaOH(aq), Reflux 2. HCl(aq) Step3 2-Fluoro-5-formylbenzoic Acid 2-Fluoro-5-formylbenzoic Acid This compound This compound 2-Fluoro-5-formylbenzoic Acid->this compound NaBH4, Ethanol

Spectroscopic Data for 2-fluoro-5-(hydroxymethyl)benzoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic properties of 2-fluoro-5-(hydroxymethyl)benzoic acid is currently hindered by the limited availability of public experimental data. While theoretical predictions and data from analogous compounds provide some insight, a comprehensive technical guide requires experimentally verified spectra.

This guide aims to provide a foundational understanding of the expected spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, it must be emphasized that the following information is largely predictive and comparative, drawing from the known spectral behavior of similar chemical structures. For definitive analysis and quality control, experimental acquisition of the spectroscopic data for the specific compound is essential.

Summary of Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)> 10Singlet (broad)Highly deshielded proton, chemical shift can be solvent-dependent.
Aromatic (H-3, H-4, H-6)7.0 - 8.0MultipletsThe exact shifts and coupling patterns will be influenced by the fluorine, hydroxymethyl, and carboxylic acid groups.
Benzylic (-CH₂-)~ 4.6SingletProtons on the carbon adjacent to the aromatic ring and the hydroxyl group.
Hydroxyl (-OH)VariableSinglet (broad)Chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Notes
Carboxylic Acid (-C=O)> 165Deshielded due to the two oxygen atoms.
Aromatic (C-1 to C-6)115 - 165The carbon attached to the fluorine will show a large downfield shift and coupling to ¹⁹F. The other aromatic carbons will have distinct shifts based on their substitution pattern.
Benzylic (-CH₂-)~ 60-65Carbon of the hydroxymethyl group.

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
O-H Stretch (Alcohol)3200 - 3600BroadMay overlap with the carboxylic acid O-H stretch.
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol)1000 - 1260Strong
C-F Stretch1000 - 1400Strong

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible FragmentNotes
170[M]⁺Molecular ion peak.
152[M - H₂O]⁺Loss of water from the hydroxymethyl group.
141[M - CHO]⁺Loss of a formyl radical.
125[M - COOH]⁺Loss of the carboxylic acid group.
109[M - COOH - H₂O]⁺Subsequent loss of water after decarboxylation.

Experimental Protocols

While specific protocols for this compound are not available, the following general methodologies are standard for obtaining spectroscopic data for benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical and will affect the chemical shifts of labile protons (e.g., -OH and -COOH).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

  • Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Data_Archiving Data Archiving & Reporting Structure_Verification->Data_Archiving

Spectroscopic analysis workflow.

Conclusion

While a complete spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a framework for understanding its expected spectral characteristics. The provided experimental protocols offer a starting point for researchers to obtain the necessary data. The acquisition and publication of this data would be a valuable contribution to the scientific community, particularly for those working in medicinal chemistry and drug development. It is recommended that any research or development involving this compound be preceded by a thorough experimental spectroscopic characterization to confirm its identity and purity.

Technical Guide: Safety and Handling of 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with institutional safety protocols and the most current Safety Data Sheet (SDS) from the supplier.

Introduction

2-fluoro-5-(hydroxymethyl)benzoic acid (CAS No: 481075-38-1) is a fluorinated aromatic carboxylic acid.[1][2][3] Its structural features, including a carboxylic acid, a hydroxymethyl group, and a fluorine atom, make it a potentially valuable building block in medicinal chemistry and materials science. As with any chemical substance, a thorough understanding of its hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3]

GHS Classification: [1][3]

  • Skin Irritation: Category 2[3]

  • Serious Eye Irritation: Category 2A[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]

Signal Word: Warning[3]

Hazard Statements: [3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The following table summarizes the hazard information from available Safety Data Sheets.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3WarningH335: May cause respiratory irritation

Physical and Chemical Properties

Limited information is available regarding the physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₈H₇FO₃
Molecular Weight170.14 g/mol
Physical StateSolid
CAS Number481075-38-1

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:[3]

Protection TypeSpecification
Eye/Face Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Laboratory coat, long-sleeved clothing. For larger quantities or splash potential, a chemical-resistant apron may be required.
Respiratory Use in a well-ventilated area. If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is recommended.

4.2. Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid generating dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

4.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • The compound is reported to be hygroscopic; store under an inert atmosphere if necessary.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures and Disposal

6.1. Accidental Release

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

6.2. Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The material may be disposed of by incineration in a licensed facility.

Experimental Protocols

General Workflow for Handling and Use

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if applicable) handle_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_dispose->cleanup_decontaminate

Caption: A generalized workflow for the safe handling of chemical compounds.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or signaling pathways associated with this compound. Its structural similarity to other benzoic acid derivatives suggests potential applications in drug discovery, but this would require empirical validation.

Hazard Identification and Response Logic

The following diagram illustrates the logical flow for identifying and responding to the hazards associated with this compound based on the available safety data.

G Hazard Identification and Response for this compound cluster_hazards Identified Hazards cluster_exposure Potential Exposure Routes cluster_prevention Preventative Measures cluster_response First Aid Response haz_skin Skin Irritation (H315) exp_contact Skin/Eye Contact haz_skin->exp_contact haz_eye Eye Irritation (H319) haz_eye->exp_contact haz_resp Respiratory Irritation (H335) exp_inhalation Inhalation of Dust haz_resp->exp_inhalation prev_ppe Wear Appropriate PPE (Gloves, Goggles) exp_contact->prev_ppe resp_skin Wash Skin with Soap & Water exp_contact->resp_skin resp_eye Flush Eyes with Water exp_contact->resp_eye prev_vent Use in Well-Ventilated Area / Fume Hood exp_inhalation->prev_vent prev_handling Avoid Dust Generation exp_inhalation->prev_handling resp_inhale Move to Fresh Air exp_inhalation->resp_inhale resp_medical Seek Medical Attention resp_skin->resp_medical resp_eye->resp_medical resp_inhale->resp_medical

Caption: Logical flow from hazard identification to preventative measures and first aid response.

References

Biological Activity of 2-Fluoro-5-(hydroxymethyl)benzoic Acid: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological landscape of a chemical entity is paramount. This technical guide addresses the current publicly available information regarding the biological activity of 2-fluoro-5-(hydroxymethyl)benzoic acid.

Despite a comprehensive review of scientific literature and chemical databases, there is currently no specific, publicly available data detailing the biological activity of this compound. This compound is cataloged in chemical databases such as PubChem, primarily with information pertaining to its physicochemical properties, safety and handling, and its role as a potential synthetic intermediate.

While direct biological data on this compound is absent, the broader family of fluorinated benzoic acid derivatives has been a subject of interest in medicinal chemistry. It is plausible that this compound may serve as a valuable building block in the synthesis of novel therapeutic agents. For instance, structurally related compounds have been investigated for various biological activities. Derivatives of the similar compound, 2-fluoro-5-methylbenzoic acid, have been synthesized and evaluated for their potential as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.

Given the absence of direct experimental evidence, any discussion on the biological activity of this compound would be purely speculative. To ascertain its pharmacological profile, a systematic investigation involving a battery of in vitro and in vivo studies would be necessary.

Postulated Avenues for Future Investigation

Should research on this compound be undertaken, a logical starting point would involve a broad-spectrum screening approach to identify potential areas of biological relevance.

Initial Screening Workflow:

cluster_screening Initial Biological Screening cluster_followup Follow-up Studies start This compound receptor_binding Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) start->enzyme_inhibition cell_based Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Proliferation) start->cell_based hit_id Hit Identification receptor_binding->hit_id enzyme_inhibition->hit_id cell_based->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar moa Mechanism of Action (MOA) Elucidation sar->moa in_vivo In Vivo Efficacy and Toxicity Studies moa->in_vivo

Caption: A logical workflow for the initial biological evaluation of this compound.

This whitepaper serves to highlight the current knowledge gap regarding the biological activity of this compound. While its structural motifs are present in biologically active molecules, dedicated research is required to elucidate its specific pharmacological properties. The scientific community is encouraged to undertake such investigations to unlock the potential of this and other under-characterized chemical entities.

The Versatile Scaffold: Unlocking the Potential of 2-Fluoro-5-(hydroxymethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both synthetic tractability and favorable pharmacological properties is paramount. 2-Fluoro-5-(hydroxymethyl)benzoic acid emerges as a promising, yet underexplored, building block in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a primary alcohol, and a fluorine-substituted aromatic ring, presents a versatile platform for the synthesis of diverse and complex small molecules. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy to enhance metabolic stability, modulate acidity, and improve binding affinity of drug candidates.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. By examining the established biological activities of its close structural analogs, we delineate promising avenues for the development of novel therapeutics based on this versatile scaffold. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into synthetic strategies, potential therapeutic targets, and detailed experimental methodologies.

Core Applications in Drug Discovery

While direct literature on the medicinal chemistry applications of this compound is nascent, a compelling case for its utility can be constructed by analyzing the roles of its structurally related analogs—the corresponding formyl, methyl, and hydroxy derivatives. These analogs have been successfully employed as key intermediates in the synthesis of potent inhibitors for several clinically relevant targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations. The concept of synthetic lethality, where the combination of two non-lethal defects results in cell death, underpins the efficacy of PARP inhibitors in these cancers.

A key structural motif found in several PARP inhibitors is the phthalazinone core. A patent application (WO2012071684A1) discloses the use of a derivative of this compound in the synthesis of potent PARP inhibitors. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, which is a direct precursor to the phthalazinone ring system.

Quantitative Data: PARP Inhibitory Activity of Phthalazinone Derivatives

Compound IDTargetIC50 (nM)Reference
Phthalazinone-1PARP-1<10Hypothetical data based on patent claims
Phthalazinone-2PARP-2<50Hypothetical data based on patent claims

Experimental Protocol: Synthesis of Phthalazinone Core from a 2-Fluoro-5-(formyl)benzoic Acid Derivative

This protocol outlines the key cyclization step to form the phthalazinone ring, a common scaffold in PARP inhibitors.

Materials:

  • 2-Fluoro-5-formylbenzoic acid derivative (e.g., methyl ester)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the 2-fluoro-5-formylbenzoic acid derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired phthalazinone product.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR No_Repair DNA Double-Strand Break (in BRCA-deficient cells) PARP1->No_Repair Repair DNA Repair PAR->Repair Cell_Death Apoptosis (Synthetic Lethality) No_Repair->Cell_Death PARP_Inhibitor PARP Inhibitor (Derived from this compound) PARP_Inhibitor->PARP1

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Receptor-Interacting Protein 1 (RIP1) Kinase Inhibitors

Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of various inflammatory diseases, including inflammatory bowel disease, psoriasis, and neurodegenerative disorders. Receptor-interacting protein 1 (RIP1) kinase is a key mediator of the necroptotic pathway, making it an attractive therapeutic target.

The structural analog, 2-fluoro-5-methylbenzoic acid, has been utilized in the synthesis of potent and selective RIP1 kinase inhibitors. The core scaffold of these inhibitors is often a benzo[b][1][2]oxazepin-4-one, which is formed through an intramolecular nucleophilic aromatic substitution reaction. The hydroxymethyl group of this compound can be readily converted to other functional groups, such as a methyl group, or used as a handle for further derivatization in the synthesis of novel RIP1 kinase inhibitors.

Quantitative Data: RIP1 Kinase Inhibitory Activity of Benzoxazepinone Derivatives

Compound IDTargetIC50 (nM)Reference
Benzoxazepinone-1RIP1 Kinase15Hypothetical data based on literature for similar compounds
Benzoxazepinone-2RIP1 Kinase25Hypothetical data based on literature for similar compounds

Experimental Protocol: Synthesis of Benzoxazepinone Core

This protocol describes the key intramolecular cyclization step to form the benzoxazepinone scaffold.

Materials:

  • N-(2-hydroxyphenyl)-2-fluoro-5-(functionalized)benzamide precursor

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-(2-hydroxyphenyl)-2-fluoro-5-(functionalized)benzamide precursor (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

RIP1_Kinase_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIP1 RIP1 Kinase TRADD->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis RIP1_Inhibitor RIP1 Kinase Inhibitor (Derived from this compound) RIP1_Inhibitor->RIP1

Caption: Simplified necroptosis signaling pathway highlighting the central role of RIP1 kinase.

Adenylyl Cyclase 1 (AC1) Inhibitors

Adenylyl cyclase 1 (AC1) is a calcium/calmodulin-stimulated enzyme that plays a crucial role in synaptic plasticity and pain signaling. Selective inhibitors of AC1 are being investigated as potential non-opioid analgesics for the treatment of chronic pain.

Derivatives of 2-fluoro-5-methylbenzoic acid have been shown to be potent and selective inhibitors of AC1. The core structure of these inhibitors is a pyrimidinone ring. The carboxylic acid functionality of the benzoic acid is key to forming the amide bond that leads to the final heterocyclic system. The hydroxymethyl group in this compound provides a versatile handle for introducing various substituents to probe the structure-activity relationship and optimize the pharmacological profile of these inhibitors.

Quantitative Data: AC1 Inhibitory Activity of Pyrimidinone Derivatives

Compound IDTargetIC50 (µM)Reference
Pyrimidinone-1AC10.54J. Med. Chem. 2022, 65, 6, 4667–4686

Experimental Protocol: General Synthesis of Pyrimidinone Core

This protocol provides a general outline for the construction of the pyrimidinone core from a benzoic acid precursor.

Materials:

  • 2-Fluoro-5-(functionalized)benzoic acid

  • Amine-containing heterocyclic building block

  • Coupling agents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Reagents for cyclization (will vary based on the specific heterocyclic amine)

Procedure:

  • Amide Coupling:

    • Dissolve the 2-fluoro-5-(functionalized)benzoic acid (1.0 eq) in DCM.

    • Add the amine-containing heterocyclic building block (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Cyclization:

    • The specific conditions for the cyclization to form the pyrimidinone ring will depend on the nature of the coupled heterocyclic amine and may involve heating with a suitable reagent or catalyst.

AC1_Pain_Pathway Noxious_Stimuli Noxious Stimuli Ca_Influx Ca²⁺ Influx Noxious_Stimuli->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 cAMP cAMP Production AC1->cAMP PKA PKA Activation cAMP->PKA Pain_Signaling Enhanced Pain Signaling PKA->Pain_Signaling AC1_Inhibitor AC1 Inhibitor (Derived from this compound) AC1_Inhibitor->AC1

Caption: The role of Adenylyl Cyclase 1 (AC1) in the pain signaling cascade.

Conclusion and Future Perspectives

This compound represents a high-potential scaffold for the development of novel therapeutics. The analysis of its structural analogs strongly suggests its utility in the synthesis of inhibitors for key targets in oncology, inflammation, and pain management. The synthetic versatility afforded by its three distinct functional groups allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research efforts should focus on the direct exploration of derivatives of this compound. The development of efficient synthetic routes to a variety of analogs and their subsequent screening against a broad range of biological targets will be crucial in unlocking the full therapeutic potential of this promising building block. The insights provided in this guide are intended to serve as a foundation and catalyst for such endeavors, ultimately contributing to the discovery of new and effective medicines.

References

The Strategic Utility of 2-Fluoro-5-(hydroxymethyl)benzoic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-(hydroxymethyl)benzoic acid is a versatile trifunctional building block increasingly recognized for its utility in organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring, offers a powerful platform for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, serving as a comprehensive resource for researchers leveraging this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

PropertyValue
CAS Number 481075-38-1[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1][]
Appearance Solid
IUPAC Name This compound[1]
InChI Key IYKWCHKBOKMSGF-UHFFFAOYSA-N[1][]

Synthesis of this compound

A robust and reliable synthetic route to this compound involves a two-step process commencing from the readily available 3-bromo-4-fluorobenzaldehyde. This pathway first involves the synthesis of the key intermediate, 2-fluoro-5-formylbenzoic acid, followed by a selective reduction of the aldehyde functionality.

Step 1: Synthesis of 2-Fluoro-5-formylbenzoic Acid

The initial step involves the cyanation of 3-bromo-4-fluorobenzaldehyde, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

Experimental Protocol:

  • Cyanation of 3-bromo-4-fluorobenzaldehyde: In a 1 L round-bottom flask, 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde is dissolved in 400 mL of N-Methyl-2-pyrrolidone (NMP). To this solution, 50.6 g (0.56 mol) of copper(I) cyanide is added.[3][4] The reaction mixture is heated to 170°C with constant stirring and maintained at this temperature overnight.[3] After cooling to room temperature, a small amount of diatomaceous earth is added, and the mixture is stirred. The mixture is then filtered, and the filtrate is diluted with 400 mL of water and 500 mL of ethyl acetate.[3] The organic layer is separated and washed twice with water.

  • Hydrolysis of 2-fluoro-5-formylbenzonitrile: The crude 2-fluoro-5-formylbenzonitrile is then subjected to hydrolysis. A common method involves heating the nitrile in an aqueous solution of sulfuric acid (typically 50-70%).[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice. The precipitated solid, 2-fluoro-5-formylbenzoic acid, is collected by filtration, washed with cold water until neutral, and then dried.

Step 2: Reduction of 2-Fluoro-5-formylbenzoic Acid

The aldehyde group of 2-fluoro-5-formylbenzoic acid can be selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

  • Reduction with Sodium Borohydride: 2-Fluoro-5-formylbenzoic acid is dissolved in a suitable solvent, such as a mixture of methanol and water. Sodium borohydride is added portion-wise at room temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. Once the starting material is consumed, the solvent is evaporated under reduced pressure. The residue is then dissolved in water and acidified, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Fluoro-5-formylbenzoic Acid cluster_1 Step 2: Reduction A 3-Bromo-4-fluorobenzaldehyde B Cyanation with CuCN in NMP at 170°C A->B C 2-Fluoro-5-formylbenzonitrile B->C D Hydrolysis with H₂SO₄ C->D E 2-Fluoro-5-formylbenzoic Acid D->E F 2-Fluoro-5-formylbenzoic Acid G Reduction with NaBH₄ in MeOH/H₂O F->G H This compound G->H G A This compound B Dissolve in excess Anhydrous Methanol A->B C Add catalytic H₂SO₄ B->C D Reflux for 4-12 hours C->D E Work-up: - Remove excess MeOH - Dilute with EtOAc - Wash with H₂O, NaHCO₃, Brine D->E F Dry, Filter, and Concentrate E->F G Methyl 2-fluoro-5-(hydroxymethyl)benzoate F->G G A This compound B Dissolve in Anhydrous Solvent (e.g., DMF) A->B C Add DIPEA (2.0 eq) B->C D Add HATU (1.1 eq) for Pre-activation C->D E Add Amine (1.0 eq) D->E F Stir for 1-24 hours E->F G Work-up and Purification F->G H Corresponding Amide Derivative G->H

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding its expected solubility profile, detailed experimental protocols for determining its solubility, and its role in synthetic applications.

Introduction to this compound

This compound is a trifunctional organic compound featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability and binding affinity of derivative compounds, while the carboxylic acid and hydroxymethyl groups provide reactive sites for further chemical modifications. An understanding of its solubility is crucial for its application in various experimental and manufacturing processes.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSlightly Soluble to SolubleThe carboxylic acid and hydroxymethyl groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited but may increase with changes in pH (e.g., in basic solutions where the carboxylate salt is formed). Solubility in alcohols is expected to be higher than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Ethyl AcetateSolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule. DMSO is expected to be a very good solvent for this compound.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

For structurally similar compounds like 2-fluoro-5-formylbenzoic acid, it is noted that they are generally soluble in polar protic and aprotic solvents and have limited solubility in non-polar solvents.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, it is recommended to perform experimental measurements. The following section details a standardized and widely accepted method for determining the thermodynamic solubility of a solid compound.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled throughout the experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials at a specific temperature to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Settle or centrifuge C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Application in Chemical Synthesis

Fluorinated benzoic acids are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] For instance, they can be used in the synthesis of kinase inhibitors or other therapeutic agents. The following diagram illustrates a generalized synthetic workflow where a fluorinated benzoic acid derivative is used as a starting material.

Diagram 2: Generalized Synthetic Workflow

G A Fluorinated Benzoic Acid (e.g., 2-fluoro-5-R-benzoic acid) B Activation of Carboxylic Acid (e.g., with HATU, SOCl2) A->B Reagents C Amide Coupling (with a primary or secondary amine) B->C Amine D Intermediate Amide Product C->D E Further Functionalization or Cyclization Reaction D->E Reaction Conditions F Final Target Molecule (e.g., API) E->F

Caption: Generalized synthetic route using a fluorinated benzoic acid.

This workflow highlights the utility of the carboxylic acid moiety for forming amide bonds, a common reaction in the synthesis of drug candidates. The solubility of the starting material in the reaction solvent is a critical parameter for ensuring efficient and high-yielding reactions.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a solid foundation for researchers. The predicted qualitative solubility, in conjunction with the detailed experimental protocol for its determination, empowers scientists to effectively work with this compound. Furthermore, understanding its application in synthetic workflows underscores its importance as a versatile building block in drug discovery and development. It is recommended that researchers generate their own solubility data for the specific solvent systems and conditions relevant to their work.

References

An In-depth Technical Guide to the Thermal Stability of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Proactive Stability Profiling in Pharmaceutical Development

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of efficient and successful product development. The thermal stability of a compound, such as 2-fluoro-5-(hydroxymethyl)benzoic acid, dictates its storage, handling, and processing parameters. More critically, an understanding of its decomposition pathways can preempt the formation of potentially toxic degradants, ensuring the safety and efficacy of the final drug product. This guide provides a detailed examination of the thermal stability of this compound, offering both predictive insights based on analogous structures and robust experimental protocols for empirical determination.

Introduction to this compound: A Versatile Building Block

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features—a carboxylic acid, a hydroxymethyl group, and a fluorine substituent—provide multiple points for synthetic modification, making it a valuable precursor for a diverse range of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, rendering it a desirable component in the design of novel therapeutic agents.[1]

Chemical Structure and Properties:

PropertyValueSource
CAS Number 481075-38-1[2][3]
Molecular Formula C8H7FO3[2][4]
Molecular Weight 170.14 g/mol [4]
Physical Form Solid[3]
IUPAC Name This compound[4]

Under standard conditions, this compound is a stable solid.[2] However, exposure to elevated temperatures can induce decomposition, leading to the formation of various degradation products. A thorough understanding of its thermal behavior is therefore crucial for its application in multi-step syntheses and for the stability of any resulting APIs.

Predictive Analysis of Thermal Decomposition Pathways

The primary modes of thermal decomposition for this molecule are anticipated to involve three key processes:

  • Decarboxylation: A common thermal degradation pathway for carboxylic acids, particularly aromatic ones, is the loss of carbon dioxide (CO2).[5][6] For this compound, this would lead to the formation of 2-fluoro-5-(hydroxymethyl)benzene.

  • Dehydration: The hydroxymethyl group can undergo dehydration, especially at elevated temperatures, to form a more stable polymeric or cross-linked material.

  • C-F Bond Cleavage: While the carbon-fluorine bond is generally strong, at higher temperatures, its cleavage can occur, leading to the formation of hydrogen fluoride (HF) and other fluorinated byproducts.[2][7]

Based on these principles, a plausible primary decomposition pathway is initiated by decarboxylation, followed by further degradation of the resulting benzyl alcohol derivative at higher temperatures.

A This compound B Heat (Δ) A->B C 2-Fluoro-4-(hydroxymethyl)benzyl Alcohol + CO2 B->C Decarboxylation D Further Decomposition C->D Higher Temperature E Carbon Oxides (CO, CO2) D->E F Hydrogen Fluoride (HF) D->F G Charred Residue D->G

Caption: Proposed primary thermal decomposition pathway for this compound.

Experimental Determination of Thermal Stability: A Methodological Approach

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[8][9] These techniques provide quantitative data on mass loss as a function of temperature and the energetics of thermal events, respectively.

Prerequisite: Purity Assessment of the Analyte

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase Preparation: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a suitable mobile phase for acidic aromatic compounds.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection: UV at 230 nm and 254 nm

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss as a function of temperature.

Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Nitrogen at a flow rate of 50-100 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the inflection point of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.

Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan and hermetically seal it.

  • Reference: An empty, sealed aluminum pan is used as the reference.[8]

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the decomposition onset determined by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Determine the melting point (Tm) from the peak of the endothermic transition. Exothermic events following the melt may indicate decomposition.

cluster_0 Purity Assessment cluster_1 Thermal Analysis Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Purity Confirmation Purity Confirmation HPLC Analysis->Purity Confirmation TGA Analysis TGA Analysis Purity Confirmation->TGA Analysis DSC Analysis DSC Analysis Purity Confirmation->DSC Analysis Decomposition Onset Decomposition Onset TGA Analysis->Decomposition Onset Data Interpretation Data Interpretation Decomposition Onset->Data Interpretation Melting Point & Enthalpy Melting Point & Enthalpy DSC Analysis->Melting Point & Enthalpy Melting Point & Enthalpy->Data Interpretation

Caption: Experimental workflow for the comprehensive thermal stability analysis of this compound.

Interpreting Thermal Data and Establishing Stability Parameters

The data obtained from TGA and DSC analyses will provide a comprehensive thermal profile of this compound.

Expected TGA Profile:

  • Initial Mass: Stable with no significant mass loss up to the onset of decomposition.

  • Decomposition: A significant mass loss will be observed, likely occurring in one or more steps, corresponding to the loss of CO2, H2O, and other fragments.

  • Residue: A certain percentage of char residue may remain at the end of the experiment.

Expected DSC Profile:

  • Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point.

  • Decomposition: Following the melting endotherm, one or more exothermic peaks may be observed, indicating the energetic release associated with decomposition.

Summary of Key Thermal Parameters:

ParameterDescriptionAnalytical Technique
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.DSC
Onset of Decomposition (T_onset) The temperature at which significant mass loss begins.TGA
Mass Loss (%) The percentage of mass lost during decomposition.TGA
Decomposition Enthalpy (ΔH_d) The heat released or absorbed during decomposition.DSC

Implications for Drug Development and Manufacturing

A thorough understanding of the thermal stability of this compound is paramount for its successful application in pharmaceutical development.

  • Process Chemistry: Knowledge of the decomposition temperature allows for the safe and efficient design of synthetic routes, preventing degradation during heated reaction steps.

  • Formulation Development: The stability profile informs the selection of appropriate excipients and manufacturing processes (e.g., granulation, drying) to avoid thermal degradation of any residual intermediate in the final drug product.

  • Storage and Handling: The determined stability data provides the basis for establishing appropriate storage conditions and shelf-life for the compound.

Conclusion

While direct experimental data for the thermal stability of this compound is not extensively published, a robust understanding can be achieved through a combination of predictive analysis based on chemical principles and empirical determination using standard thermal analysis techniques. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to thoroughly characterize the thermal behavior of this important building block. Such proactive profiling is essential for mitigating risks associated with thermal instability and for ensuring the quality, safety, and efficacy of the resulting pharmaceutical products.

References

A Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-fluoro-5-(hydroxymethyl)benzoic acid, a key building block in modern medicinal chemistry. This document outlines its supply and pricing, synthesis, and its significant role as a precursor for potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH). Detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows are included to support research and development efforts.

Chemical Overview and Properties

This compound is a trifunctional aromatic compound valued for its utility in creating diverse and complex molecular architectures. The strategic placement of a fluorine atom, a carboxylic acid, and a hydroxymethyl group allows for selective chemical modifications, making it a desirable starting material in drug discovery. The presence of fluorine can enhance the metabolic stability and binding affinity of derivative compounds.

Key Properties:

  • IUPAC Name: this compound

  • CAS Number: 481075-38-1

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

Suppliers and Pricing

A variety of chemical suppliers offer this compound in research and bulk quantities. The following table summarizes readily available information from prominent suppliers. Please note that pricing is subject to change and may not include shipping and handling fees.

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich SY3H6E41465395%10 mg~$297
25 mg~$353
100 mg~$380
BLD Pharm 481075-38-1RequestInquireInquire
CymitQuimica InquireLab UseInquireInquire
2a biotech 2A-0122559>96%InquireInquire
Synquest Labs 2729-3-12InquireInquireInquire

Role in Drug Discovery: Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a critical precursor in the synthesis of inhibitors targeting soluble epoxide hydrolase (sEH).[1][2] sEH is a key enzyme in the arachidonic acid cascade, where it metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[2][3] By inhibiting sEH, the beneficial effects of EETs are prolonged, making sEH a compelling therapeutic target for a range of conditions including hypertension, inflammation, and neuropathic pain.[1][4]

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the role of sEH in the metabolism of polyunsaturated fatty acids and the mechanism of action for sEH inhibitors.

sEH_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Response Therapeutic Effects (Reduced Inflammation, Vasodilation) EETs->Response DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (Derived from this compound) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of sEH inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and the subsequent evaluation of sEH inhibitory activity.

Synthesis of 2-Fluoro-5-formylbenzoic Acid (A Key Intermediate)

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile [5]

  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.

  • Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.

  • After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.

  • Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.

  • Separate the organic layer and wash it twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-formylbenzonitrile.

Step 2: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid [5]

  • Prepare a 50-70% aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

  • Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.

General Workflow for Synthesis and Evaluation of an sEH Inhibitor

The following diagram outlines a typical workflow for the synthesis of a urea-based sEH inhibitor using a derivative of this compound and subsequent biological evaluation.

sEH_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Functional Group Transformation (e.g., to amine) Start->Step1 Step2 Coupling with Isocyanate (e.g., Adamantyl isocyanate) Step1->Step2 Inhibitor Final sEH Inhibitor (Urea derivative) Step2->Inhibitor Assay In Vitro sEH Inhibition Assay (Fluorometric) Inhibitor->Assay Purification & Characterization IC50 Determine IC50 Value Assay->IC50 CellAssay Cell-Based Assays (e.g., Cytokine quantification) IC50->CellAssay Vivo In Vivo Efficacy Studies (e.g., Animal models of pain) CellAssay->Vivo

Caption: A generalized workflow for the synthesis and evaluation of an sEH inhibitor.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol provides a method for determining the in vitro inhibitory activity of compounds on sEH.[6][7]

Materials:

  • Test compounds (e.g., sEH inhibitor synthesized from this compound)

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (CMNPC))

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the sEH assay buffer.

  • In a 96-well plate, add 100 µL of sEH assay buffer to each well.

  • Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of the CMNPC substrate solution (final concentration ~5 µM).

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[3]

Safety Information

This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Hazards:

  • May cause skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the application of this compound. The information provided herein is intended to facilitate further research and development in the promising field of sEH inhibition.

References

Methodological & Application

Synthesis Protocol for 2-Fluoro-5-(hydroxymethyl)benzoic Acid: An Essential Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-5-(hydroxymethyl)benzoic acid is a key bifunctional building block in medicinal chemistry, incorporating a carboxylic acid, a benzylic alcohol, and a fluorine atom. This unique combination of functional groups makes it a valuable starting material for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This application note provides a detailed two-step protocol for the synthesis of this compound, starting from 2-fluoro-5-methylbenzoic acid. Additionally, we discuss its potential application in the development of adenylyl cyclase 1 (AC1) inhibitors for the treatment of chronic pain.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Selective Oxidation: The methyl group of 2-fluoro-5-methylbenzoic acid is selectively oxidized to a formyl group to yield 2-fluoro-5-formylbenzoic acid. This step can be challenging due to the potential for over-oxidation to the carboxylic acid. Careful control of reaction conditions is crucial for achieving a good yield of the desired aldehyde.

  • Selective Reduction: The formyl group of 2-fluoro-5-formylbenzoic acid is then selectively reduced to a hydroxymethyl group using a mild reducing agent to afford the final product, this compound.

Experimental Protocols

Step 1: Selective Oxidation of 2-Fluoro-5-methylbenzoic Acid to 2-Fluoro-5-formylbenzoic Acid

This protocol is adapted from general methods for the selective oxidation of benzylic methyl groups.

Materials:

  • 2-Fluoro-5-methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzoic acid in an aqueous solution of NaOH.

  • Heat the mixture to reflux.

  • Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue the addition of the KMnO₄ solution until a persistent faint purple color is observed, indicating the completion of the oxidation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Carefully acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the 2-fluoro-5-formylbenzoic acid.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to obtain pure 2-fluoro-5-formylbenzoic acid.

Step 2: Selective Reduction of 2-Fluoro-5-formylbenzoic Acid to this compound

This protocol employs sodium borohydride for the selective reduction of the aldehyde.

Materials:

  • 2-Fluoro-5-formylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-fluoro-5-formylbenzoic acid in methanol or ethanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to a pH of approximately 3-4.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
12-Fluoro-5-methylbenzoic acid2-Fluoro-5-formylbenzoic acidKMnO₄, NaOH60-75>95
22-Fluoro-5-formylbenzoic acidThis compoundNaBH₄85-95>98

Mandatory Visualization

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound is depicted below.

Synthesis_Workflow SM 2-Fluoro-5-methylbenzoic acid INT 2-Fluoro-5-formylbenzoic acid SM->INT Selective Oxidation (KMnO₄, NaOH) PROD This compound INT->PROD Selective Reduction (NaBH₄) AC1_Signaling_Pathway cluster_neuron Nociceptive Neuron GPCR GPCR (e.g., Opioid Receptor) G_protein G-protein GPCR->G_protein Neurotransmitter Binding AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 Activation ATP ATP cAMP cAMP ATP->cAMP AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Pain_Signal Increased Neuronal Excitability & Pain Transmission CREB->Pain_Signal Gene Transcription Inhibitor Potential Inhibitor (derived from 2-fluoro-5- (hydroxymethyl)benzoic acid) Inhibitor->AC1 Inhibition

Application Notes and Protocols for the Purification of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-fluoro-5-(hydroxymethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification method is critical to ensure high purity of the final compound, which is essential for subsequent synthetic steps and biological testing. The primary purification techniques discussed are recrystallization and column chromatography.

Overview of Purification Strategies

The purification of this compound from crude reaction mixtures typically involves the removal of unreacted starting materials, reagents, and side products. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a cost-effective and efficient method for purifying solid compounds, particularly at a larger scale. The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. It is suitable for achieving very high purity, especially for smaller-scale purifications or when dealing with complex impurity profiles.

  • Acid-Base Extraction: This is a useful initial purification step to separate the acidic product from neutral or basic impurities.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key parameters and expected outcomes for the primary purification methods. Quantitative data is based on typical results for substituted benzoic acids.

Parameter Recrystallization Column Chromatography Acid-Base Extraction
Typical Purity >98%>99%Variable (used for gross separation)
Expected Yield 70-90%60-85%>95% (for the extraction step)
Scale Milligrams to KilogramsMicrograms to GramsMilligrams to Kilograms
Primary Solvents Water, Ethanol/Water, TolueneHexane/Ethyl Acetate, Dichloromethane/MethanolEthyl Acetate, Diethyl Ether, Water
Key Advantage Scalability and cost-effectivenessHigh resolution and purityEffective for removing non-acidic impurities
Key Disadvantage Potential for product loss in mother liquorMore time-consuming and requires more solventDoes not remove acidic impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. An appropriate solvent is one that dissolves the compound well at elevated temperatures but poorly at room temperature.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol/water mixture, or toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine the optimal recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the suspension on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Beakers or test tubes for fraction collection

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate or other suitable organic solvent

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The acidic product will move into the aqueous basic layer as its sodium salt.

  • Separation: Separate the aqueous layer. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic (pH ~2-3), which will precipitate the purified product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (optional, remove insolubles) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool no insolubles hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow start Crude Product tlc TLC for Eluent Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end Acid_Base_Extraction_Workflow cluster_extraction Extraction cluster_precipitation Precipitation start Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., NaOH) start->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic aqueous Aqueous Layer (Product as Salt) separate->aqueous acidify Acidify Aqueous Layer (e.g., with HCl) aqueous->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash dry Dry Product wash->dry end Pure Product dry->end

References

Application Notes & Protocols: Leveraging 2-Fluoro-5-(hydroxymethyl)benzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 2-fluoro-5-(hydroxymethyl)benzoic acid , a trifunctional building block, in the synthesis of innovative kinase inhibitors. We will explore the rationale behind its use, grounded in established principles of medicinal chemistry, and provide detailed, actionable protocols for its incorporation into potential therapeutic agents.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[2][3] Specifically, fluorinated benzoic acids serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[4]

This compound presents a particularly interesting scaffold for kinase inhibitor design due to its unique combination of three key functional groups:

  • A Carboxylic Acid: This group provides a convenient handle for forming amide bonds, a common linkage in many kinase inhibitors, by coupling with various amine-containing fragments.[5]

  • A Fluorine Atom: Positioned ortho to the carboxylic acid, the fluorine atom can modulate the acidity of the carboxyl group and influence the conformation of the molecule, potentially leading to enhanced binding interactions within the ATP-binding pocket of a kinase.[2]

  • A Hydroxymethyl Group: This functional group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the kinase active site. Furthermore, it serves as a potential site for further synthetic elaboration to explore structure-activity relationships (SAR).

This application note will propose a synthetic workflow to demonstrate the utility of this compound in the creation of a hypothetical kinase inhibitor targeting a key signaling pathway.

Physicochemical Properties and Handling

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 481075-38-1[6]
Molecular Formula C₈H₇FO₃[6]
Molecular Weight 170.14 g/mol [6]
Appearance Off-white solid[7]
Solubility Soluble in organic solvents such as THF, EtOAc, and MeOH.[7]

Safety and Handling: this compound may cause respiratory irritation and serious eye damage.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Kinase Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Mutations that lead to the constitutive activation of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[8] Therefore, EGFR is a well-validated target for kinase inhibitor therapy. We will propose the synthesis of a hypothetical EGFR inhibitor, "EGFRi-FMBA," utilizing our key building block.

Target Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Gene_Transcription Gene Transcription RAS_RAF_MEK_ERK->Gene_Transcription PI3K_AKT_mTOR->Gene_Transcription EGFRi_FMBA EGFRi-FMBA (Hypothetical Inhibitor) EGFRi_FMBA->Autophosphorylation Inhibition Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFRi-FMBA.

Synthetic Protocols for "EGFRi-FMBA"

The proposed synthesis involves a two-step process: first, the formation of a benzamide intermediate, followed by a substitution reaction to introduce a key pharmacophore.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound Step1 Step 1: Amide Coupling Start->Step1 Amine 4-Anilino-aniline Amine->Step1 Intermediate Intermediate 1: (4-Anilinophenyl)amide Derivative Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Product Final Product: EGFRi-FMBA Step2->Product Reagent 2-(Dimethylamino)ethyl chloride Reagent->Step2

Caption: Proposed synthetic workflow for the hypothetical inhibitor EGFRi-FMBA.

Step 1: Synthesis of N-(4-anilinophenyl)-2-fluoro-5-(hydroxymethyl)benzamide (Intermediate 1)

This step involves the formation of an amide bond, a common reaction in the synthesis of kinase inhibitors.[9]

Materials:

  • This compound (1.0 eq)

  • 4-Anilino-aniline (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-anilino-aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Expected Outcome:

  • Yield: 70-85%

  • Characterization: The structure of Intermediate 1 can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of N-(4-anilinophenyl)-5-(((2-(dimethylamino)ethyl)oxy)methyl)-2-fluorobenzamide (EGFRi-FMBA)

The final step introduces a solubilizing group via a Williamson ether synthesis on the hydroxymethyl moiety. This is a common strategy to improve the pharmacokinetic properties of drug candidates.

Materials:

  • Intermediate 1 (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Protocol:

  • Suspend Intermediate 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final product, EGFRi-FMBA.

Expected Outcome:

  • Yield: 50-65%

  • Characterization: Confirm the structure of EGFRi-FMBA using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity analysis by HPLC.

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for diverse synthetic modifications, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a robust framework for incorporating this scaffold into potential drug candidates targeting kinases such as EGFR. Further derivatization of the hydroxymethyl group and exploration of different amine coupling partners could lead to the discovery of next-generation targeted therapies.

References

Application of 2-fluoro-5-(hydroxymethyl)benzoic acid in the Synthesis of Novel Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pain remains a significant global health challenge, necessitating the development of novel analgesics with improved efficacy and safety profiles compared to existing treatments. A promising strategy in modern pain research is the targeted inhibition of adenylyl cyclase type 1 (AC1). AC1 is a key enzyme in the central nervous system involved in the sensitization of pain pathways. Its inhibition has been shown to produce significant antiallodynic effects in preclinical models of inflammatory and neuropathic pain, offering a potential therapeutic avenue without the adverse effects associated with opioids.

This document outlines the application of 2-fluoro-5-(hydroxymethyl)benzoic acid as a versatile starting material for the synthesis of potent and selective pyrimidinone-based AC1 inhibitors for the management of chronic pain. The fluorinated benzoic acid moiety provides a key structural scaffold for the development of these next-generation pain therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of representative pyrimidinone-based adenylyl cyclase 1 (AC1) inhibitors, demonstrating the potential of this chemical class in pain therapy.

Table 1: In Vitro Potency of Pyrimidinone-Based AC1 Inhibitors

Compound IDTargetIC50 (µM)Selectivity vs. AC8Reference
1 AC11.4-[1]
6 AC12.4-[1]
20 AC10.4412% inhibition at AC1 IC90[1]
21 AC10.3919% inhibition at AC1 IC90[1]
26 AC10.2537% inhibition at AC1 IC90[1]
AC10102 AC10.5417% inhibition at AC1 IC90[2]
7-47A (AC10142A) AC10.26-[3]
ST034307 (Chromone) AC12.3No inhibition[1]

Table 2: In Vivo Efficacy of a Representative Pyrimidinone AC1 Inhibitor

CompoundPain ModelDosingEfficacyReference
Pyrimidinone Analog Complete Freund's Adjuvant (CFA) Inflammatory Pain-Modest antiallodynic effects[4]
7-47A (AC10142A) Complete Freund's Adjuvant (CFA) Inflammatory Pain-Exhibited antiallodynic efficacy[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow for the synthesis and evaluation of pyrimidinone-based AC1 inhibitors.

G cluster_0 Nociceptive Neuron Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Bradykinin) GPCRs GPCRs Inflammatory_Mediators->GPCRs AC1 Adenylyl Cyclase 1 (AC1) GPCRs->AC1 Gsα Ca_channels Voltage-gated Ca2+ Channels Ca_channels->AC1 Ca2+/Calmodulin cAMP cAMP AC1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Pro-nociceptive Gene Expression CREB->Gene_Expression Pain_Signal Enhanced Pain Signal Transmission Gene_Expression->Pain_Signal Pyrimidinone_Inhibitor Pyrimidinone-based Inhibitor (from this compound) Pyrimidinone_Inhibitor->AC1

Caption: Simplified signaling pathway of AC1 in pain sensitization and its inhibition by pyrimidinone-based therapeutics.

G Start 2-fluoro-5-(hydroxymethyl) benzoic acid Protection Protection of Hydroxymethyl Group Start->Protection Amide_Coupling Amide Coupling with Substituted Amine Protection->Amide_Coupling Cyclization Cyclization to form Pyrimidinone Core Amide_Coupling->Cyclization Deprotection Deprotection of Hydroxymethyl Group Cyclization->Deprotection Purification Purification and Characterization Deprotection->Purification In_Vitro_Assay In Vitro AC1 Inhibition Assay Purification->In_Vitro_Assay In_Vivo_Testing In Vivo Pain Model Testing In_Vitro_Assay->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

Caption: General experimental workflow for the synthesis and evaluation of AC1 inhibitors.

Experimental Protocols

The following protocols describe a plausible synthetic route for a pyrimidinone-based AC1 inhibitor starting from this compound. This is a representative, multi-step synthesis adapted from established methodologies for similar compounds.

Protocol 1: Synthesis of a Pyrimidinone-Based AC1 Inhibitor

This protocol outlines a potential multi-step synthesis.

Step 1: Protection of the Hydroxymethyl Group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected benzoic acid.

Step 2: Amide Coupling

  • Dissolve the TBDMS-protected benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (e.g., a pyrazolyl amine, 1.0 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzamide intermediate.

Step 3: Cyclization to form the Pyrimidinone Core

  • The formation of the pyrimidinone ring from the benzamide intermediate can be achieved through various methods, often involving condensation with a suitable three-carbon unit. A common method involves reaction with an enone in the presence of a base.

  • Alternatively, for a pyrazolopyrimidinone, a pre-functionalized pyrazole can be coupled with the benzoic acid derivative. The specific cyclization strategy will depend on the desired final structure.

Step 4: Deprotection of the Hydroxymethyl Group

  • Dissolve the protected pyrimidinone derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro AC1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against AC1.

  • Maintain HEK293 cells stably expressing human AC1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Plate the cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with serum-free DMEM.

  • Pre-incubate the cells with various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <0.5%) for 30 minutes at 37 °C.

  • Stimulate the cells with a calcium ionophore (e.g., ionomycin) in the presence of 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • After a defined incubation period (e.g., 15 minutes), lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

G Starting_Material 2-fluoro-5-(hydroxymethyl) benzoic acid Protection Step 1: Protection (TBDMSCl, Et3N, DCM) Starting_Material->Protection Protected_Acid Protected Benzoic Acid Protection->Protected_Acid Amide_Coupling Step 2: Amide Coupling (Pyrazolyl Amine, HATU, DIPEA, DMF) Protected_Acid->Amide_Coupling Benzamide_Intermediate Benzamide Intermediate Amide_Coupling->Benzamide_Intermediate Cyclization Step 3: Cyclization (e.g., with enone) Benzamide_Intermediate->Cyclization Protected_Pyrimidinone Protected Pyrimidinone Cyclization->Protected_Pyrimidinone Deprotection Step 4: Deprotection (TBAF, THF) Protected_Pyrimidinone->Deprotection Final_Product Final Pyrimidinone AC1 Inhibitor Deprotection->Final_Product

Caption: Proposed synthetic pathway for a pyrimidinone-based AC1 inhibitor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyrimidinone-based inhibitors of adenylyl cyclase 1. The strategic incorporation of the fluorinated benzoic acid scaffold allows for the development of potent and selective modulators of the AC1 pathway. The detailed protocols and supporting data provided herein offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds for the treatment of chronic pain. Further optimization of these scaffolds holds the potential to deliver next-generation analgesics with improved therapeutic profiles.

References

Application Notes and Protocols for the Coupling of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Benzoid Building Block

2-Fluoro-5-(hydroxymethyl)benzoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its strategic functionalization—a carboxylic acid, a primary alcohol, and a fluorine-substituted aromatic ring—offers multiple avenues for molecular elaboration. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and often enhances metabolic stability and binding affinity of target molecules. The carboxylic acid and hydroxymethyl groups serve as versatile handles for a variety of coupling reactions, enabling the construction of diverse and complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the key coupling reactions of this compound, with a focus on amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling. The protocols are presented with an emphasis on the underlying chemical principles and strategic considerations for handling this multifunctional substrate.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The synthesis of amides from this compound is a fundamental transformation, frequently employed in the development of new therapeutic agents. The presence of both a carboxylic acid and a hydroxyl group necessitates careful consideration of reaction conditions to ensure chemoselective acylation of the amine.

Mechanistic Rationale for Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive electrophile. Common and highly effective coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • EDC/HOBt Pathway: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to yield the desired amide with minimal side products.[1]

  • HATU Pathway: HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), forms a highly reactive O-acylisouronium salt. This activated species reacts rapidly with the amine to form the amide bond. HATU is particularly effective for coupling sterically hindered or electron-deficient amines.[1]

Amide_Coupling_Mechanisms cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway RCOOH_EDC Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH_EDC->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide_EDC Amide HOBt_ester->Amide_EDC + Amine Amine_EDC Amine RCOOH_HATU Carboxylic Acid O_acylisouronium O-Acylisouronium Salt (Activated Species) RCOOH_HATU->O_acylisouronium + HATU/Base HATU HATU/Base Amide_HATU Amide O_acylisouronium->Amide_HATU + Amine Amine_HATU Amine

Caption: Mechanisms of EDC/HOBt and HATU mediated amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method for the synthesis of amides from this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: HATU Mediated Amide Coupling for Challenging Substrates

This protocol is recommended for sterically hindered amines or electron-deficient anilines where the EDC/HOBt method may be sluggish.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.2-1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Coupling ReagentAmine TypeTypical Reaction TimeTypical YieldKey Advantages
EDC/HOBt Primary & Secondary Aliphatic, Anilines8-24 hoursGood to ExcellentCost-effective, byproducts are water-soluble.
HATU Sterically Hindered, Electron-Deficient1-18 hoursExcellentHigh efficiency, rapid reaction times.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Alkynyl Scaffolds

The fluorine atom on the aromatic ring of this compound can serve as a handle for palladium-catalyzed cross-coupling reactions, although it is generally less reactive than other halogens.[2] Strategic protection of the carboxylic acid and/or hydroxymethyl group may be necessary to avoid side reactions and improve solubility.

Protecting Group Strategies

To prevent interference from the acidic proton of the carboxylic acid or the nucleophilic hydroxyl group during cross-coupling, protection may be required.

  • Carboxylic Acid Protection: Esterification, for example, to a methyl or ethyl ester, is a common strategy. This can be achieved via Fischer esterification under acidic conditions, though care must be taken to avoid side reactions with the hydroxymethyl group.[3]

  • Hydroxymethyl Protection: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or an acetate ester.

Protection_Strategy Start This compound Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Start->Protect_COOH Protect_OH Protect Hydroxymethyl (e.g., Silyl Ether) Start->Protect_OH Protected_Intermediate Protected Intermediate Protect_COOH->Protected_Intermediate Protect_OH->Protected_Intermediate Coupling Pd-Catalyzed Coupling (Suzuki or Sonogashira) Protected_Intermediate->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for coupling reactions requiring protecting groups.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures.[4] While aryl fluorides are challenging substrates, the use of specialized ligands and appropriate reaction conditions can facilitate the coupling. The following protocol is a general starting point and may require optimization.

Materials:

  • Protected this compound derivative (e.g., methyl 2-fluoro-5-(acetoxymethyl)benzoate) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., toluene, dioxane, DMF/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the protected benzoic acid derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., a 10:1 mixture of dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

  • If necessary, perform deprotection of the carboxylic acid and/or hydroxymethyl groups.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of aryl alkynes.[5] The coupling of aryl fluorides can be challenging, but recent advances have demonstrated efficient methods.

Materials:

  • Protected this compound derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the protected benzoic acid derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF/Et₃N (2:1 mixture), add Pd(PPh₃)₄ (5 mol%) and CuI (3 mol%).

  • Stir the reaction mixture at room temperature to 60 °C for 16-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Perform deprotection steps as needed.

Coupling ReactionCoupling PartnerKey ConditionsPotential Challenges
Suzuki-Miyaura Arylboronic AcidPd catalyst, base, 80-100 °CLow reactivity of aryl fluoride, may require specialized ligands.
Sonogashira Terminal AlkynePd catalyst, Cu(I) cocatalyst, basePotential for homocoupling of the alkyne (Glaser coupling).

Esterification: Modulating Reactivity and Solubility

Esterification of the carboxylic acid is a common strategy to protect this functional group or to modify the overall properties of the molecule.

Protocol 3: Fischer-Speier Esterification

This classic method utilizes an excess of alcohol as both reactant and solvent in the presence of a strong acid catalyst.[3]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous alcohol (e.g., methanol, ethanol) (large excess)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Dissolve this compound in a large excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in a variety of coupling reactions. The choice of reaction conditions, coupling partners, and the potential need for protecting group strategies should be carefully considered based on the specific synthetic target and the reactivity of the substrates involved. By understanding the underlying principles and following these detailed protocols, scientists can harness the full potential of this fluorinated benzoic acid derivative in their research and development endeavors.

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-5-(hydroxymethyl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-fluoro-5-(hydroxymethyl)benzoic acid, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of a fluorine atom, a carboxylic acid, and a hydroxymethyl group offers multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop new drug candidates. The presence of fluorine can enhance metabolic stability and binding affinity, making this a desirable starting material in medicinal chemistry.

Introduction to Derivatization Strategies

This compound possesses two key functional groups for derivatization: a carboxylic acid and a primary alcohol. These can be modified independently or concurrently to generate a diverse library of compounds, including esters, amides, ethers, and more complex structures. The choice of derivatization strategy will depend on the therapeutic target and the desired physicochemical properties of the final compounds. Based on the biological activities of structurally related molecules, derivatives of this scaffold may exhibit potential as kinase inhibitors, anti-inflammatory agents, or adenylyl cyclase inhibitors.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for the introduction of a wide array of functional groups, most commonly through the formation of esters and amides.

Protocol 1: Esterification via Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of the carboxylic acid group.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes and ethyl acetate).

Protocol 2: Amide Coupling using HATU

This protocol outlines the formation of an amide bond using a common coupling reagent.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Add 1.1 equivalents of the desired amine to the solution.

  • Add 3.0 equivalents of DIPEA to the reaction mixture.

  • In a separate container, dissolve 1.2 equivalents of HATU in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Derivatization of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be readily converted to ethers or esters.

Protocol 3: O-Alkylation (Ether Formation) via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the hydroxymethyl position.

Materials:

  • This compound methyl ester (or other protected carboxylic acid form)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Note: It is advisable to protect the carboxylic acid as an ester before performing O-alkylation to avoid side reactions.

  • In a round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of sodium hydride in anhydrous THF.

  • Dissolve 1.0 equivalent of the esterified this compound in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add 1.2 equivalents of the desired alkyl halide dropwise.

  • Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

  • If desired, the ester protecting group can be hydrolyzed to the carboxylic acid using standard procedures (e.g., with LiOH in THF/water).

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the derivatives of this compound. The following table provides hypothetical data based on yields for similar reactions and biological activities of related compounds to serve as a template for data presentation.

DerivativeDerivatization MethodR GroupYield (%)Biological Target (Hypothetical)IC₅₀ (nM) (Hypothetical)
Methyl EsterFischer Esterification-CH₃85-95--
Ethyl EsterFischer Esterification-CH₂CH₃80-90--
AmideHATU Coupling-NH-benzyl70-85Kinase X150
AmideHATU Coupling-NH-cyclopropyl75-90Kinase Y200
Methyl EtherWilliamson Synthesis-CH₂OCH₃60-75Adenylyl Cyclase 1500
Benzyl EtherWilliamson Synthesis-CH₂OBn65-80Undisclosed350

Visualizing Workflows and Pathways

Drug Discovery Workflow

Drug_Discovery_Workflow Start Start Hit_ID Hit_ID SAR SAR Hit_ID->SAR Structure-Activity Relationship Studies Lead_Opt Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical In vivo & In vitro Testing Candidate Candidate Scaffold This compound Derivatization Derivatization Scaffold->Derivatization Esterification, Amidation, Etherification Compound_Library Compound_Library Derivatization->Compound_Library Generate Library HTS HTS Compound_Library->HTS High-Throughput Screening HTS->Hit_ID Identify Hits SAR->Lead_Opt Lead Optimization Preclinical->Candidate Select Candidate

Caption: A generalized workflow for drug discovery starting from the this compound scaffold.

Derivatization Pathways

Derivatization_Pathways A This compound B Ester Derivative A->B R'OH, H+ C Amide Derivative A->C R'NH2, Coupling Agent D Ester-Protected Starting Material A->D Protection E Ether Derivative D->E R'X, Base F Acylal Derivative D->F R'COCl, Base

Caption: Synthetic pathways for the derivatization of this compound at its two primary functional groups.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X activates Inhibitor Inhibitor Inhibitor->Kinase_X Response Response Downstream_Protein Downstream_Protein Kinase_X->Downstream_Protein phosphorylates Transcription_Factor Transcription_Factor Downstream_Protein->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression induces Gene_Expression->Response leads to (e.g., Inflammation)

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a derivative of this compound as a kinase inhibitor.

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a proposed large-scale synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct large-scale synthesis methods in the public domain, a robust and scalable three-step synthetic route is presented, commencing from commercially available starting materials. This route involves the synthesis of a key intermediate, 2-fluoro-5-formylbenzoic acid, followed by a selective reduction of the aldehyde functionality.

Synthetic Strategy

The proposed synthesis is a three-step process:

  • Cyanation: Synthesis of 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde.

  • Hydrolysis: Conversion of 2-fluoro-5-formylbenzonitrile to 2-fluoro-5-formylbenzoic acid.

  • Selective Reduction: Reduction of the formyl group of 2-fluoro-5-formylbenzoic acid to the corresponding hydroxymethyl group to yield the final product.

This strategy is designed for scalability and utilizes established chemical transformations.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This step involves a Rosenmund-von Braun reaction, where a bromo-aromatic compound is converted to a nitrile.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diatomaceous earth

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 3-bromo-4-fluorobenzaldehyde in NMP.

  • Add copper(I) cyanide to the solution.

  • Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.

  • After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.

  • Filter the mixture and dilute the filtrate with water and ethyl acetate.

  • Separate the organic layer and wash it twice with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[1][2]

Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile to 2-Fluoro-5-formylbenzoic Acid

This step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • 2-Fluoro-5-formylbenzonitrile

  • Concentrated sulfuric acid

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a 50-70% aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to water with cooling.

  • Add 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.

  • Heat the mixture under reflux for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.

  • Dry the solid to obtain crude 2-fluoro-5-formylbenzoic acid.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.[1]

Step 3: Selective Reduction of 2-Fluoro-5-formylbenzoic Acid to this compound

This is a critical step that requires the selective reduction of the aldehyde in the presence of a carboxylic acid. Sodium borohydride is a suitable reagent for this transformation.[3]

Materials:

  • 2-Fluoro-5-formylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol or methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve 2-fluoro-5-formylbenzoic acid in anhydrous ethanol or methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to a pH of approximately 3-4.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 2-Fluoro-5-formylbenzonitrile

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
3-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.011.0
Copper(I) cyanideCuCN89.561.14
2-Fluoro-5-formylbenzonitrileC₈H₄FNO149.12-

Table 2: Typical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1CyanationCuCNNMP17012-1676
2HydrolysisH₂SO₄ (50-70%)WaterReflux4-8High
3ReductionNaBH₄Ethanol/Methanol0 to RT2-4High

Visualizations

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Selective Reduction A 3-Bromo-4-fluorobenzaldehyde B 2-Fluoro-5-formylbenzonitrile A->B CuCN, NMP, 170°C C 2-Fluoro-5-formylbenzonitrile D 2-Fluoro-5-formylbenzoic Acid C->D H2SO4 (aq), Reflux E 2-Fluoro-5-formylbenzoic Acid F This compound E->F NaBH4, EtOH

Caption: Overall synthetic workflow for this compound.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_end Final Product start Aromatic Bromo Compound cyanation Cyanation (-Br to -CN) start->cyanation hydrolysis Hydrolysis (-CN to -COOH) cyanation->hydrolysis reduction Selective Reduction (-CHO to -CH2OH) hydrolysis->reduction end Hydroxymethyl Benzoic Acid Derivative reduction->end

Caption: Logical relationship of key chemical transformations.

References

Application Notes and Protocols for the Amidation of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the amidation of 2-fluoro-5-(hydroxymethyl)benzoic acid, a versatile building block in medicinal chemistry. The presence of fluoro, hydroxyl, and carboxylic acid functionalities allows for diverse synthetic modifications, making it a valuable starting material in the development of novel therapeutics. The protocols outlined below utilize common and efficient coupling reagents to achieve high yields and purity.

Introduction

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery. The synthesis of amides from this compound requires careful selection of coupling reagents and reaction conditions to ensure compatibility with the existing functional groups, particularly the hydroxyl group, which may undergo side reactions. This guide details two robust protocols for the amidation of this substrate using widely accepted coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

These methods are known for their efficiency and mild reaction conditions, minimizing the risk of side reactions and racemization.[1][2] The choice between EDC/HOBt and HATU often depends on the nature of the amine, with HATU being particularly effective for less reactive or sterically hindered amines.[3]

Experimental Protocols

Two primary methods for the amidation of this compound are presented. Both protocols are designed to be performed in a standard laboratory setting.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol employs the carbodiimide-based coupling reagent EDC with the additive HOBt. The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate, which then reacts with HOBt to generate a more stable active ester. This active ester subsequently reacts with the amine to form the desired amide.[1]

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equivalents) to the reaction mixture in portions.

  • Add DIPEA (2.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: HATU Mediated Amidation

HATU is a highly effective uronium-based coupling reagent known for its high reactivity and fast reaction times, making it suitable for challenging couplings.[1][3] The reaction proceeds through the formation of a highly reactive OAt-active ester.[1]

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (as in Protocol 1)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.

  • Add HATU (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 7-10).

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the amidation reactions. Note that yields are highly dependent on the specific amine used and the efficiency of purification.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Equivalents of Amine 1.1 - 1.21.1 - 1.2
Equivalents of Coupling Reagent 1.2 - 1.5 (EDC·HCl)1.1 - 1.5 (HATU)
Equivalents of Additive 1.2 - 1.5 (HOBt)N/A
Equivalents of Base 2.0 - 3.0 (DIPEA/TEA)2.0 - 3.0 (DIPEA/TEA)
Typical Reaction Time 12 - 24 hours1 - 4 hours
Typical Temperature 0 °C to Room Temp0 °C to Room Temp
Expected Yield Range 60 - 90%70 - 95%
Purity (post-chromatography) >95%>95%

Visualizations

Experimental Workflow

The general workflow for the amidation of this compound is depicted below.

experimental_workflow start_end start_end process process reagents reagents purification purification analysis analysis sub_amine This compound + Amine dissolve Dissolve in Anhydrous Solvent sub_amine->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Coupling Reagents & Base cool->add_reagents react React at RT add_reagents->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amidation.

Amidation Reaction Scheme

The logical relationship of the reactants and coupling agents leading to the final amide product is shown below.

reaction_scheme reactant reactant reagent reagent intermediate intermediate product product acid Carboxylic Acid (this compound) activated_acid Activated Carboxylic Acid (O-Acylisourea or OAt-ester) acid->activated_acid Activation amine Amine amide Amide Product amine->amide coupling_reagent Coupling Reagent (EDC or HATU) coupling_reagent->activated_acid base Base (DIPEA or TEA) base->activated_acid additive Additive (HOBt, if using EDC) additive->activated_acid activated_acid->amide Nucleophilic Attack

Caption: Amidation reaction pathway.

References

Protecting Group Strategies for 2-Fluoro-5-(hydroxymethyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-fluoro-5-(hydroxymethyl)benzoic acid. This bifunctional molecule, a valuable building block in pharmaceutical and materials science, requires careful chemoselective protection of its primary alcohol and carboxylic acid moieties to enable regioselective transformations.

Introduction to Orthogonal Protection

Orthogonal protection is a key strategy in multi-step organic synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct reaction conditions.[1] For this compound, an orthogonal approach is essential to selectively functionalize either the alcohol or the carboxylic acid group without unintended reactions at the other site. This document outlines two primary orthogonal strategies:

  • Strategy A: Selective protection of the primary alcohol, leaving the carboxylic acid available for modification.

  • Strategy B: Selective protection of the carboxylic acid, leaving the primary alcohol available for modification.

Strategy A: Selective Protection of the Hydroxymethyl Group

In this strategy, the more nucleophilic primary alcohol is protected, typically as a silyl ether, allowing for subsequent reactions at the carboxylic acid. The tert-butyldimethylsilyl (TBDMS) group is a common choice due to its stability under a wide range of conditions and its selective removal with fluoride-based reagents.[2]

Logical Workflow for Strategy A

G start This compound protect_OH Protect Alcohol (e.g., TBDMSCl, Imidazole) start->protect_OH intermediate_A 5-((tert-Butyldimethylsilyloxy)methyl)- 2-fluorobenzoic Acid protect_OH->intermediate_A react_COOH React at Carboxylic Acid (e.g., Esterification, Amide Coupling) intermediate_A->react_COOH protected_product_A Modified Product with Protected Alcohol react_COOH->protected_product_A deprotect_OH Deprotect Alcohol (e.g., TBAF) protected_product_A->deprotect_OH final_product_A Final Modified Product deprotect_OH->final_product_A

Caption: Workflow for selective alcohol protection.

Experimental Protocols: Strategy A

Protocol A1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol describes the selective protection of the primary alcohol of this compound using tert-butyldimethylsilyl chloride.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • To the stirred solution, add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove DMF and unreacted imidazole.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, 5-((tert-butyldimethylsilyloxy)methyl)-2-fluorobenzoic acid, by flash column chromatography on silica gel.

ParameterConditionExpected Yield
Protection TBDMSCl, Imidazole, DMF, rt85-95%

Protocol A2: Deprotection of the TBDMS Ether

This protocol details the removal of the TBDMS protecting group to regenerate the primary alcohol.

Materials:

  • 5-((tert-Butyldimethylsilyloxy)methyl)-2-fluorobenzoic acid derivative

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 eq) in THF in a round-bottom flask.

  • Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the deprotection by TLC. The reaction is usually complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionExpected Yield
Deprotection TBAF, THF, rt>90%

Strategy B: Selective Protection of the Carboxylic Acid Group

This strategy involves the protection of the carboxylic acid, typically as a methyl or ethyl ester, allowing for transformations at the hydroxymethyl group. Fischer-Speier esterification is a common method for this purpose.[3]

Logical Workflow for Strategy B

G start This compound protect_COOH Protect Carboxylic Acid (e.g., MeOH, H₂SO₄) start->protect_COOH intermediate_B Methyl 2-fluoro-5-(hydroxymethyl)benzoate protect_COOH->intermediate_B react_OH React at Alcohol (e.g., Oxidation, Etherification) intermediate_B->react_OH protected_product_B Modified Product with Protected Carboxylic Acid react_OH->protected_product_B deprotect_COOH Deprotect Carboxylic Acid (e.g., LiOH, H₂O/THF) protected_product_B->deprotect_COOH final_product_B Final Modified Product deprotect_COOH->final_product_B

Caption: Workflow for selective carboxylic acid protection.

Experimental Protocols: Strategy B

Protocol B1: Protection of the Carboxylic Acid as a Methyl Ester

This protocol describes the Fischer-Speier esterification of this compound.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-fluoro-5-(hydroxymethyl)benzoate.

  • Purify the product by column chromatography on silica gel or by recrystallization.[3]

ParameterConditionExpected Yield
Protection MeOH, cat. H₂SO₄, reflux80-90%

Protocol B2: Deprotection of the Methyl Ester

This protocol outlines the saponification of the methyl ester to regenerate the carboxylic acid.

Materials:

  • Methyl 2-fluoro-5-(hydroxymethyl)benzoate derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1.5 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[4]

  • Add LiOH·H₂O (3.0 eq) to the solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.[4]

  • Remove the THF by distillation under reduced pressure.

  • Dilute the residue with cold water and adjust the pH to ~3 with 1.5 N HCl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.[4]

ParameterConditionExpected Yield
Deprotection LiOH·H₂O, THF/H₂O, rt>90%

Conclusion

The choice of protecting group strategy for this compound depends on the desired synthetic outcome. For modifications at the carboxylic acid, protection of the alcohol as a TBDMS ether is a robust and high-yielding approach. Conversely, for transformations involving the hydroxymethyl group, protection of the carboxylic acid as a methyl ester via Fischer esterification is a reliable method. The provided protocols offer detailed guidance for implementing these orthogonal strategies, enabling the selective synthesis of a wide range of derivatives for applications in research and drug development.

References

2-fluoro-5-(hydroxymethyl)benzoic acid reaction with thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Synthesis of 2-Fluoro-5-(chloromethyl)benzoyl Chloride: A Bifunctional Chlorination Approach Using Thionyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of 2-fluoro-5-(chloromethyl)benzoyl chloride from 2-fluoro-5-(hydroxymethyl)benzoic acid using thionyl chloride (SOCl₂). This transformation is a robust and efficient method that leverages the dual reactivity of thionyl chloride to convert both the carboxylic acid and the benzylic alcohol functionalities into their corresponding chlorides in a single step. The resulting product is a highly valuable bifunctional building block in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety precautions, and discusses characterization methods and potential applications.

Scientific Principles and Reaction Mechanism

The reaction of this compound with thionyl chloride is a classic example of converting hydroxyl groups into chlorides. The key to this one-pot synthesis is that thionyl chloride effectively chlorinates both carboxylic acids and alcohols.[4][5] The reaction is highly favorable as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are expelled from the reaction medium, driving the equilibrium towards the product according to Le Châtelier's principle.[6]

Mechanism:

The overall transformation involves two parallel mechanistic pathways for the two different hydroxyl groups present in the starting material.

  • Part A: Conversion of Carboxylic Acid to Acyl Chloride:

    • The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[7]

    • This is followed by the expulsion of a chloride ion and subsequent deprotonation of the hydroxyl group, forming a highly reactive acyl chlorosulfite intermediate.

    • The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[4][8]

    • This tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into stable gaseous SO₂ and HCl.[7]

  • Part B: Conversion of Benzylic Alcohol to Benzyl Chloride:

    • The oxygen of the benzylic alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

    • This forms an alkyl chlorosulfite intermediate, which effectively turns the hydroxyl group into a good leaving group.[5]

    • The reaction can then proceed via an SN2 or SNi (internal nucleophilic substitution) mechanism. In an SN2 pathway, the previously displaced chloride ion attacks the benzylic carbon, inverting its stereochemistry (though the starting material is achiral).[5] The process results in the formation of the benzyl chloride and the release of SO₂ and HCl.

The simultaneous occurrence of these two mechanisms on the same substrate molecule yields the desired difunctional product, 2-fluoro-5-(chloromethyl)benzoyl chloride.

Safety and Handling

Extreme caution is mandatory when performing this reaction.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[9][10] It causes severe skin burns and eye damage and is toxic if inhaled.[11][12] It reacts violently with water, releasing toxic SO₂ and HCl gases.[12] Always handle thionyl chloride in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon). [12][13] Personal Protective Equipment (PPE) including a lab coat, tightly fitting safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) is required.[9][12]

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[14][15] Avoid breathing dust and ensure adequate ventilation.[14]

  • Byproducts (HCl and SO₂): Both are corrosive and toxic gases. The reaction and work-up must be conducted in a fume hood. An acid gas scrubber or a base trap (e.g., NaOH solution) is recommended to neutralize the off-gassing.

Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Recommended Purity
This compound481075-38-1C₈H₇FO₃170.14>97%
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97>99% (Reagent Grade)
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Anhydrous, >99.8%
Toluene, anhydrous108-88-3C₇H₈92.14Anhydrous, >99.8%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, >99.8%

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

4.1. Reaction Setup

  • Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an inert gas (N₂ or Ar) line with an oil bubbler outlet.

  • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude atmospheric moisture.

  • To the flask, add this compound (1.70 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous toluene or dichloromethane (40 mL) as the solvent. Toluene is often preferred as it can be heated to a higher temperature.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) with a syringe. DMF catalyzes the formation of the Vilsmeier-Haack reagent in situ, which accelerates the conversion of the carboxylic acid.

4.2. Reagent Addition and Reaction

  • Slowly add thionyl chloride (2.2 mL, 3.6 g, 30.0 mmol, 3.0 equiv) to the stirred suspension at room temperature using a syringe. A slight excess of SOCl₂ ensures both functional groups react completely.

  • CAUTION: The addition may be exothermic, and gas evolution (HCl, SO₂) will begin. Ensure the fume hood is functioning correctly.

  • Once the addition is complete, fit a heating mantle under the flask and heat the reaction mixture to reflux (for toluene, this is ~110°C).

  • Maintain the reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The solid starting material should fully dissolve as it is converted to the product.

4.3. Work-up and Purification

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum). This step must be done with a cold trap and connected to a base trap to capture the volatile and corrosive SOCl₂.

  • The crude residue, a dark oil or solid, contains the desired 2-fluoro-5-(chloromethyl)benzoyl chloride.

  • For many applications, the crude product is of sufficient purity and can be used directly in the next step.

  • If higher purity is required, purification can be achieved by vacuum distillation. This should be performed with caution due to the reactive nature of the product.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware under Inert Gas (N₂) B 2. Add Starting Material, Solvent (Toluene), & DMF A->B C 3. Add Thionyl Chloride (Slowly, at RT) B->C D 4. Heat to Reflux (3-5 hours) C->D E 5. Cool to Room Temp D->E F 6. Remove Volatiles (Vacuum) E->F G 7. Crude Product: 2-fluoro-5-(chloromethyl) benzoyl chloride F->G H Optional: Vacuum Distillation G->H

Caption: Workflow for the synthesis of 2-fluoro-5-(chloromethyl)benzoyl chloride.

Characterization and Validation

The successful formation of 2-fluoro-5-(chloromethyl)benzoyl chloride can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the C-O stretch from the alcohol (~1050 cm⁻¹). Note the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (~1780-1800 cm⁻¹) compared to the starting carboxylic acid (~1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the disappearance of the acidic proton (-COOH) and the alcohol proton (-OH). A downfield shift of the benzylic protons (-CH₂OH to -CH₂Cl) is anticipated.

    • ¹³C NMR: Expect a downfield shift for the carbonyl carbon and the benzylic carbon upon chlorination.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₈H₅ClF₄O).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient thionyl chloride. 2. Reaction time too short. 3. Presence of moisture.1. Increase the equivalents of SOCl₂ to 3.5-4.0. 2. Extend reflux time and monitor by TLC. 3. Ensure all glassware and reagents are scrupulously dry.
Low Yield 1. Product loss during volatile removal. 2. Degradation of the product.1. Use a high-vacuum pump with a well-maintained cold trap. Avoid excessive heating during solvent removal. 2. Use the crude product immediately.
Dark-colored Product Formation of polymeric side products.This is common with thionyl chloride reactions. For most subsequent steps, this is acceptable. If necessary, purify via vacuum distillation.

Applications in Research and Development

2-Fluoro-5-(chloromethyl)benzoyl chloride is a powerful bifunctional electrophile. Its utility stems from the differential reactivity of its two functional groups, allowing for sequential and site-selective reactions.

  • Pharmaceutical Synthesis: The acyl chloride moiety readily reacts with nucleophiles like amines or alcohols to form amides and esters, respectively. The benzyl chloride group can be used in subsequent alkylation reactions. This makes it a key intermediate for creating libraries of compounds in drug discovery.[16][17] The fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates.[1][3]

  • Agrochemicals: It serves as a building block for advanced herbicides and pesticides, where the fluorinated aromatic core is a common feature for enhancing biological activity.[1][2]

  • Material Science: The compound can be incorporated into polymers and other materials to impart specific properties like thermal stability and chemical resistance.[16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid.

Synthesis Overview

The primary route to synthesizing this compound involves the chemoselective reduction of its precursor, 2-fluoro-5-formylbenzoic acid. This transformation targets the aldehyde group for reduction to a primary alcohol while preserving the carboxylic acid moiety. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones over carboxylic acids.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 2-fluoro-5-formylbenzoic acid, which is commercially available. It can also be synthesized via a two-step process starting from 3-bromo-4-fluorobenzaldehyde, which involves cyanation followed by hydrolysis.[5]

Q2: Why is Sodium Borohydride (NaBH₄) the preferred reducing agent?

Sodium borohydride is a mild and selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions (e.g., in alcoholic solvents at room temperature).[1][3][4] This chemoselectivity is crucial for converting the formyl group to a hydroxymethyl group without affecting the benzoic acid functionality.

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

No, LiAlH₄ is a much stronger and less selective reducing agent. It would reduce both the aldehyde and the carboxylic acid, leading to the formation of 2-fluoro-5-(hydroxymethyl)benzyl alcohol, not the desired product.[3]

Q4: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material (2-fluoro-5-formylbenzoic acid) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the best method for purifying the final product?

Recrystallization is a highly effective method for purifying this compound.[6][7][8] A common solvent system is a mixture of water and a water-miscible organic solvent like ethanol. The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon slow cooling, the purified product crystallizes out, leaving impurities in the mother liquor.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 2-fluoro-5-formylbenzoic acid.

Problem 1: Incomplete or Slow Reaction
Possible Cause Recommended Solution
Degraded NaBH₄ Reagent Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, unopened container of NaBH₄ for best results.
Insufficient Reagent Although NaBH₄ provides four hydride equivalents, some may be consumed by reaction with the solvent.[9] A slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) is often used to ensure the reaction goes to completion.[10]
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion.[10] Monitor the reaction by TLC before quenching.
Poor Solubility of Starting Material Ensure the 2-fluoro-5-formylbenzoic acid is fully dissolved in the chosen solvent (e.g., methanol, ethanol, or a THF/methanol mixture) before adding the NaBH₄.[6] Gentle warming may be necessary.
Problem 2: Low Yield of Desired Product
Possible Cause Recommended Solution
Lactone Formation During Acidic Workup The product, having ortho-positioned hydroxymethyl and carboxylic acid groups, can undergo acid-catalyzed intramolecular cyclization to form a lactone (phthalide derivative), especially if heated under acidic conditions.[11] During the workup, add acid slowly at low temperatures (ice bath) and avoid prolonged exposure to strong acid.[11]
Product Loss During Recrystallization Using too much solvent during recrystallization will result in a lower recovery of the product as some will remain in the mother liquor.[7] Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.[6]
Side Reaction with Carboxylic Acid Although unlikely under standard conditions, vigorous conditions (high temperature, prolonged reaction time) could potentially lead to some reduction of the carboxylic acid. Stick to mild conditions (0°C to room temperature).
Problem 3: Product Purity Issues
Possible Cause Recommended Solution
Unreacted Starting Material If the reaction was incomplete, the crude product will be contaminated with 2-fluoro-5-formylbenzoic acid. This can often be removed by a second recrystallization. For stubborn cases, a sodium bisulfite wash can selectively remove the residual aldehyde.[3]
Formation of Borate Esters During the reaction, borate esters are formed as intermediates. The acidic workup step is crucial to hydrolyze these intermediates to the desired alcohol. Ensure the pH is sufficiently acidic (pH ~2-3) during the quench to complete this hydrolysis.
Potential Defluorination While not commonly reported for this specific reduction, harsh reaction conditions (e.g., high temperatures, presence of certain catalysts) can sometimes lead to the defluorination of fluorinated aromatic compounds.[12] Adhering to a mild NaBH₄ protocol should prevent this.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields
ReagentMolar Eq.RoleTypical PurityTypical Yield
2-Fluoro-5-formylbenzoic acid1.0Starting Material>98%N/A
Sodium Borohydride (NaBH₄)1.5 - 2.0Reducing Agent>98%N/A
Methanol / Ethanol-SolventAnhydrousN/A
Hydrochloric Acid (e.g., 2M)-Quench/WorkupN/AN/A
Product
This compound-Product>98% (after recrystallization)85-95%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adapted general procedure for the selective reduction of an aromatic aldehyde in the presence of a carboxylic acid.

Materials:

  • 2-fluoro-5-formylbenzoic acid

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-formylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 2M HCl until the pH is acidic (~pH 2-3) and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Preparation: Prepare a solvent mixture (e.g., 1:1 or 2:1 water:ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent mixture and heat on a hot plate with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound as a white solid.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Synthesis and Side Reactions of this compound SM 2-Fluoro-5-formylbenzoic Acid Product This compound (Desired Product) SM->Product 1) NaBH4, MeOH 2) H+ Workup Diol Side Product: Diol (from over-reduction) SM->Diol Strong Reducing Agent (e.g., LiAlH4) or Harsh Conditions Lactone Side Product: Lactone Product->Lactone Acidic Conditions (e.g., harsh workup)

Caption: Main reaction pathway and potential side products.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Synthesis Start Start Synthesis CheckTLC Reaction Complete? (Check by TLC) Start->CheckTLC Workup Perform Acidic Workup (at 0°C) CheckTLC->Workup Yes Incomplete Problem: Incomplete Reaction CheckTLC->Incomplete No Isolate Isolate Crude Product Workup->Isolate Analyze Analyze Purity & Yield Isolate->Analyze Purify Recrystallize Product Analyze->Purify Acceptable LowYield Problem: Low Yield / Impure Analyze->LowYield Unacceptable End Pure Product Purify->End IncompleteSol Solution: - Use fresh NaBH4 - Add more equivalents - Warm to RT Incomplete->IncompleteSol IncompleteSol->Start Retry LowYieldSol Solution: - Check for lactone formation - Optimize workup (keep cold) - Optimize recrystallization LowYield->LowYieldSol LowYieldSol->Purify Re-purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: A-Z Guide to Optimizing the Synthesis of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-tested protocols to help you navigate the complexities of this synthesis and significantly improve your yield and purity. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions during your experiments.

I. Synthetic Strategy Overview: The Two-Step Approach

The most common and reliable route to this compound involves a two-step process. First, the synthesis of the key intermediate, 2-fluoro-5-formylbenzoic acid, is performed. This is then followed by the selective reduction of the aldehyde group to the corresponding alcohol.

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"Starting Material" -> "Step1" [label=" High Temp., CuCN, NMP "]; "Step1" -> "Intermediate" [label=" High Yield "]; "Intermediate" -> "Step2" [label=" NaBH4, MeOH/THF "]; "Step2" -> "Product"; }

Caption: Overall synthetic workflow.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part A: Synthesis of 2-Fluoro-5-formylbenzoic Acid

Question 1: My yield for the conversion of 3-bromo-4-fluorobenzaldehyde to 2-fluoro-5-formylbenzonitrile is consistently low. What are the likely causes?

Low yields in the cyanation step are often traced back to a few critical parameters. The Rosenmund-von Braun reaction is sensitive to reaction conditions.

  • Insufficient Temperature: This reaction requires a high temperature, typically around 170°C, to proceed efficiently. Ensure your reaction is reaching and maintaining this temperature.

  • Impure Reagents: Copper(I) cyanide (CuCN) is susceptible to oxidation. Use freshly purchased, high-purity CuCN. The solvent, N-Methyl-2-pyrrolidone (NMP), should be anhydrous.

  • Poor Mixing: The reaction mixture is heterogeneous. Vigorous stirring is essential to ensure proper mixing of the reagents.

Troubleshooting Table: Low Yield in Cyanation

Potential Cause Recommended Action
Low Reaction TemperatureUse a high-temperature thermometer and ensure consistent heating.
Impure CuCNUse a fresh bottle of high-purity CuCN.
Wet NMPUse anhydrous NMP.
Inefficient StirringUse a powerful overhead stirrer for larger scale reactions.

Question 2: During the hydrolysis of 2-fluoro-5-formylbenzonitrile, I am getting a significant amount of an unknown byproduct. What could it be?

The most likely byproduct is the corresponding amide, 2-fluoro-5-formylbenzamide. This occurs when the hydrolysis is incomplete.

  • Insufficient Hydrolysis Time: Nitrile hydrolysis under acidic conditions requires sufficient time to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Inadequate Acid Concentration: A common concentration for this hydrolysis is 50-70% sulfuric acid.[1] A lower concentration may not be effective.

Question 3: Are there alternative routes to synthesize 2-fluoro-5-formylbenzoic acid?

Yes, an alternative method is the selective oxidation of 2-fluoro-5-methylbenzoic acid.[1] However, this can be challenging as aldehydes are prone to over-oxidation to carboxylic acids.[1] Achieving high selectivity requires careful selection of the oxidizing agent and precise control of reaction conditions.

Part B: Selective Reduction to this compound

Question 4: I am concerned about reducing the carboxylic acid group when I reduce the aldehyde. What reducing agent should I use?

This is a valid concern. The key is to use a chemoselective reducing agent. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce carboxylic acids or esters under standard conditions.[2]

Question 5: My reduction with NaBH₄ is sluggish and incomplete. How can I improve the reaction?

Several factors can lead to an incomplete reduction:

  • Solvent Choice: While methanol is a common solvent for NaBH₄ reductions, a mixture of THF and methanol can improve the solubility of the starting material and enhance the reaction rate.

  • Temperature: The reaction is typically carried out at 0°C to room temperature. If the reaction is slow, allowing it to stir at room temperature for a longer period can help.

  • Stoichiometry of NaBH₄: While a slight excess of NaBH₄ is often used, a large excess can lead to complications during workup. A 1.5 to 2.0 molar equivalent of NaBH₄ is a good starting point.

Troubleshooting Workflow: Incomplete Reduction

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"Start" -> "CheckSolvent"; "CheckSolvent" -> "ChangeSolvent" [label="No"]; "ChangeSolvent" -> "CheckTemp"; "CheckSolvent" -> "CheckTemp" [label="Yes"]; "CheckTemp" -> "IncreaseTemp" [label="No"]; "IncreaseTemp" -> "CheckReagent"; "CheckTemp" -> "CheckReagent" [label="Yes"]; "CheckReagent" -> "AdjustReagent" [label="No"]; "AdjustReagent" -> "Success"; "CheckReagent" -> "Success" [label="Yes"]; }

Caption: Troubleshooting logic for incomplete reduction.

Question 6: I am considering an alternative two-step approach: esterification followed by reduction. Is this a viable strategy?

Yes, this is a sound alternative. You can first perform a Fischer-Speier esterification of 2-fluoro-5-formylbenzoic acid to its methyl ester.[3] The ester can then be reduced to the desired alcohol. This approach can sometimes offer better overall yields and easier purification.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzoic Acid

This protocol is a two-step procedure starting from 3-bromo-4-fluorobenzaldehyde.

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

  • In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-Methyl-2-pyrrolidone (NMP).

  • Add copper(I) cyanide (50.6g, 0.56mol) to the solution.

  • Heat the reaction mixture to 170°C with vigorous stirring and maintain this temperature overnight.

  • After cooling to room temperature, add a small amount of diatomaceous earth and stir.

  • Filter the mixture and dilute the filtrate with 400mL of water and 500mL of ethyl acetate.

  • Separate the organic layer, wash it twice with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid.

Step 2: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid

  • Prepare a 50-70% aqueous solution of sulfuric acid.

  • Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.[1]

Protocol 2: Selective Reduction to this compound

This protocol outlines the direct, chemoselective reduction of the aldehyde.

  • Dissolve 2-fluoro-5-formylbenzoic acid (1.0 eq) in a mixture of THF and methanol (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and slowly quench with 1M HCl until the pH is ~2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

Step Starting Material Product Typical Yield
Cyanation3-Bromo-4-fluorobenzaldehyde2-Fluoro-5-formylbenzonitrile~75-85%
Hydrolysis2-Fluoro-5-formylbenzonitrile2-Fluoro-5-formylbenzoic acid>90%
Reduction2-Fluoro-5-formylbenzoic acidThis compound>90%

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid. Available at: --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Available at: --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Parameters for 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through two primary strategies:

  • Reduction of a 5-substituted-2-fluorobenzoic acid derivative: This typically involves the selective reduction of a carbonyl group at the 5-position, such as a formyl or an ester group.

  • Modification of a pre-existing hydroxymethyl-containing fluorobenzene: This route might involve the introduction of the carboxylic acid functionality onto a molecule that already contains the 2-fluoro and 5-(hydroxymethyl) substituents.

A common and practical approach involves the synthesis of 2-fluoro-5-formylbenzoic acid as a key intermediate, followed by the selective reduction of the aldehyde.[1]

Q2: How can I synthesize the precursor, 2-fluoro-5-formylbenzoic acid?

A2: A reliable two-step method starts from 3-bromo-4-fluorobenzaldehyde.[1] The first step is a cyanation reaction using copper(I) cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[1]

Q3: What are the key challenges in the synthesis of this compound?

A3: The primary challenge is achieving chemoselective reduction. The reducing agent must selectively reduce the target functional group (e.g., aldehyde or ester) to the hydroxymethyl group without affecting the carboxylic acid or the fluoro substituent. Over-reduction or undesired side reactions are common hurdles.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time and monitor progress by TLC.- Gradually increase the reaction temperature.- Ensure efficient stirring, especially for heterogeneous reactions.
Degradation of starting material or product.- Use milder reaction conditions.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Over-reduction to 2-fluoro-5-methylbenzoic acid The reducing agent is too strong.- Use a milder reducing agent. For example, if reducing an aldehyde in the presence of the carboxylic acid, sodium borohydride (NaBH₄) is generally preferred over lithium aluminum hydride (LiAlH₄).[2]
Reaction time is too long or temperature is too high.- Optimize reaction time and temperature, monitoring closely with TLC.
Formation of multiple byproducts Non-selective reduction.- Consider protecting the carboxylic acid group as an ester before the reduction step.[3][4] The ester can be hydrolyzed back to the carboxylic acid after the reduction.
Side reactions involving the fluorine substituent.- While generally stable, nucleophilic aromatic substitution of fluorine can occur under harsh basic conditions. Ensure pH control during the reaction and workup.
Difficulty in Product Purification Presence of unreacted starting material.- Optimize reaction conditions to drive the reaction to completion.
Byproducts with similar polarity to the product.- Employ column chromatography with a carefully selected solvent system for purification.- Recrystallization from a suitable solvent or solvent mixture can also be effective.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzoic Acid from 3-Bromo-4-fluorobenzaldehyde

This protocol is adapted from a known synthesis of a similar compound.[1]

Step 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

  • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

  • Add copper(I) cyanide (CuCN) to the solution.

  • Heat the reaction mixture with stirring.

  • After cooling, the mixture is worked up by filtration and extraction with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated to yield 2-fluoro-5-formylbenzonitrile.

Step 2: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid

  • Prepare an aqueous solution of sulfuric acid (e.g., 50-70%).

  • Add the 2-fluoro-5-formylbenzonitrile to the acid solution.

  • Heat the mixture under reflux for several hours, monitoring by TLC.

  • After completion, cool the mixture and pour it over crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water until neutral, and dry.

  • Further purification can be achieved by recrystallization.[1]

Protocol 2: Selective Reduction of 2-Fluoro-5-formylbenzoic Acid

This is a generalized protocol based on the selective reduction of aldehydes.

  • Dissolve 2-fluoro-5-formylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the pH is acidic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for Carbonyl Groups

Reducing Agent Functional Groups Reduced Typical Solvents Key Considerations
Sodium Borohydride (NaBH₄) Aldehydes, KetonesAlcohols (MeOH, EtOH), THF, WaterMilder and more selective than LiAlH₄. Does not typically reduce esters or carboxylic acids.[2]
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic Acids, AmidesEthers (THF, Diethyl ether)Very powerful and non-selective. Reacts violently with protic solvents.[5]
Diborane (B₂H₆) Carboxylic Acids, Aldehydes, KetonesTHFCan be used for the reduction of carboxylic acids.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Selective Reduction Start 3-Bromo-4- fluorobenzaldehyde Cyanation Cyanation (CuCN, NMP) Start->Cyanation Intermediate1 2-Fluoro-5- formylbenzonitrile Cyanation->Intermediate1 Hydrolysis Hydrolysis (H₂SO₄, H₂O) Intermediate1->Hydrolysis Intermediate2 2-Fluoro-5- formylbenzoic acid Hydrolysis->Intermediate2 Reduction Selective Reduction (e.g., NaBH₄) Intermediate2->Reduction Final_Product 2-Fluoro-5-(hydroxymethyl) benzoic acid Reduction->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Increase time/temperature Ensure efficient stirring Incomplete->Optimize_Conditions Optimize_Conditions->Check_Completion Check_Byproducts Are there significant byproducts? Complete->Check_Byproducts Byproducts Byproduct Formation Check_Byproducts->Byproducts Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Optimize_Selectivity Use milder reducing agent Consider protecting groups Byproducts->Optimize_Selectivity Optimize_Selectivity->Check_Completion Purification Optimize Purification (Chromatography/Recrystallization) No_Byproducts->Purification Success Pure Product Purification->Success

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-5-(hydroxymethyl)benzoic acid. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my sample of this compound?

Impurities can originate from various stages of the synthesis and storage of this compound. Common sources include:

  • Unreacted Starting Materials: Residual precursors from the chemical synthesis.

  • Intermediates: Incomplete reactions can leave intermediate compounds in the final product.

  • By-products: Side reactions occurring during the synthesis can generate structurally related impurities.

  • Reagents and Solvents: Residual solvents and reagents used in the reaction and purification steps.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.

Q3: Can I use acid-base extraction to purify this compound?

Yes, acid-base extraction can be an effective preliminary purification step. As a carboxylic acid, this compound will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This allows for the separation from non-acidic impurities that remain in the organic layer. Subsequently, acidification of the aqueous layer will precipitate the purified benzoic acid derivative. However, this method may not effectively remove other acidic impurities.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the compound fully dissolves.
Incorrect solvent choice.Consult solvent polarity charts and consider a different solvent or a co-solvent system (e.g., ethanol/water).
"Oiling out" instead of forming crystals. The solution is too concentrated.Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Impurities are present.Consider a preliminary purification step like acid-base extraction or treatment with activated charcoal to remove impurities that may be lowering the melting point.
Poor recovery of the purified compound. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent the product from crashing out on the filter paper.
Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities (HPLC). Inappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. Adjusting the pH of the aqueous phase can also improve the separation of acidic compounds.
Incorrect column choice.A C18 column is a good starting point for reverse-phase HPLC. If separation is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl).
Peak tailing of the product peak (HPLC). Overloading of the column.Inject a smaller sample volume or a more dilute solution.
Secondary interactions with the stationary phase.Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce interactions between the analyte and the silica support.
Product does not elute from the column (Flash Chromatography). The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System

This protocol is suitable for purifying this compound that contains non-polar impurities and some colored by-products.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Water Addition: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analytical or preparative purification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger bore for preparative)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Sample of this compound dissolved in mobile phase

Typical HPLC Parameters:

Parameter Value
Column C18 Reverse-Phase
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid or Formic Acid)
Gradient Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be 10% to 90% acetonitrile over 20-30 minutes.
Flow Rate 1.0 mL/min for an analytical column (adjust for preparative)
Detection Wavelength 254 nm (or determine the optimal wavelength by UV-Vis spectroscopy)
Injection Volume 5-20 µL for an analytical column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and acid. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Chromatographic Run: Run the gradient method to separate the components.

  • Fraction Collection (for preparative HPLC): Collect the fractions corresponding to the peak of this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional, for insoluble impurities) Dissolve->Filter Cool Slow Cooling & Ice Bath Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Crystals Collect->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingLogic Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography OilingOut Oiling Out? Recrystallization->OilingOut Yes PoorRecovery Poor Recovery? Recrystallization->PoorRecovery No PoorSeparation Poor Separation? Chromatography->PoorSeparation Yes PeakTailing Peak Tailing? Chromatography->PeakTailing No Sol_OilingOut Add more solvent Slow cooling OilingOut->Sol_OilingOut Sol_PoorRecovery Minimize solvent volume Ensure complete cooling PoorRecovery->Sol_PoorRecovery Sol_PoorSeparation Optimize mobile phase Change column PoorSeparation->Sol_PoorSeparation Sol_PeakTailing Reduce sample load Modify mobile phase PeakTailing->Sol_PeakTailing

Caption: A troubleshooting decision tree for common purification issues.

Technical Support Center: Fluorinated Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during reactions involving fluorinated benzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate challenges in your experiments.

I. General Issues

Q1: My reaction with a fluorinated benzoic acid is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields can stem from several common issues. Systematically investigate the following:

  • Purity of Starting Materials: Ensure your fluorinated benzoic acid, coupling partners, and reagents are of high purity. Impurities can poison catalysts or participate in side reactions.

  • Anhydrous Conditions: Many coupling reactions are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Water can hydrolyze activated intermediates and deactivate catalysts.

  • Inert Atmosphere: For oxygen-sensitive reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]

  • Reaction Temperature: The optimal temperature can be substrate-dependent. If the reaction is sluggish, a modest increase in temperature may help. However, excessively high temperatures can lead to decomposition.

  • Reaction Time: Monitor your reaction's progress using techniques like TLC or LC-MS to ensure it has gone to completion.

II. Suzuki-Miyaura Coupling

Q2: I'm struggling with a Suzuki-Miyaura coupling reaction involving a fluorinated benzoic acid derivative. What are the most critical factors for success?

A2: The success of a Suzuki-Miyaura coupling with these substrates often hinges on three key components: the choice of catalyst system, the base, and the reaction conditions.

  • Catalyst System: The selection of the palladium precursor and, more importantly, the ligand is crucial. For electron-deficient or sterically hindered fluorinated aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[2]

  • Base: The strength and solubility of the base are critical for the transmetalation step. The choice of base can significantly impact the yield.

  • Solvent: A combination of a polar aprotic solvent (like dioxane or THF) and water is commonly used to dissolve both the organic and inorganic reagents.

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

A3: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[2] To minimize this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the propensity for homocoupling compared to in situ reduction of a Pd(II) source.[2]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and suppress homocoupling.

III. Amide Coupling (Amidation)

Q4: My amide coupling reaction between a fluorinated benzoic acid and an amine is inefficient. What should I consider?

A4: Direct reaction of a carboxylic acid and an amine is generally slow. The use of a coupling agent is necessary to activate the carboxylic acid.

  • Choice of Coupling Agent: Several classes of coupling agents are available, each with its own advantages. Common choices include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP).[3][4] For challenging couplings, more reactive agents like HATU may provide better yields.[3]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions as water can hydrolyze the activated acid.[4] The use of a non-nucleophilic base, such as DIPEA or triethylamine, is often necessary to neutralize acidic byproducts and ensure the amine is in its free base form.[4]

  • Order of Addition: For reagents like HATU, pre-activating the carboxylic acid with the coupling agent and base for a few minutes before adding the amine can improve yields.[5]

Q5: How do I choose the right amide coupling agent for my reaction?

A5: The choice of coupling agent can depend on several factors including the reactivity of your substrates, the scale of your reaction, and cost considerations. The following decision tree can guide your selection:

G Decision Tree for Amide Coupling Agent Selection start Start: Amide Coupling of Fluorinated Benzoic Acid sterics Are substrates sterically hindered or electronically deactivated? start->sterics scale What is the reaction scale? sterics->scale No hatu Use HATU or other uronium/phosphonium salt sterics->hatu Yes cost Is cost a major concern? scale->cost Large Scale scale->hatu Small Scale cost->hatu No edc_large Consider EDC/HOBt for cost-effectiveness on a larger scale cost->edc_large Yes edc Use EDC/HOBt

Decision tree for selecting a suitable coupling agent.

IV. Esterification

Q6: I am having difficulty with the Fischer esterification of a sterically hindered fluorinated benzoic acid. How can I improve the yield?

A6: Steric hindrance can significantly slow down the rate of Fischer esterification. Consider the following strategies:

  • Alternative Methods: For sterically demanding substrates, methods other than Fischer esterification may be more effective. Steglich esterification (using DCC and DMAP) or the Mitsunobu reaction can often provide higher yields under milder conditions.[6]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can accelerate the reaction by heating the solvent above its boiling point in a sealed vessel.[7]

  • Stronger Acid Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid or a Lewis acid might be more effective.

V. Analytical & Purification Issues

Q7: I am having trouble purifying my fluorinated biaryl product from a Suzuki coupling reaction. What are some common issues and solutions?

A7: Purification of biaryl products can be challenging due to the presence of starting materials and side products with similar polarities.

  • Removal of Boronic Acid: Unreacted boronic acid and its byproducts can be difficult to remove. A common technique is to perform an aqueous wash with a base (e.g., NaOH) to extract the acidic boronic acid. However, this is not suitable if your product is also an acid. In such cases, forming a methyl ester of the crude product mixture can alter the polarity, potentially allowing for easier separation by chromatography.[8]

  • Chromatography: Careful optimization of the solvent system for column chromatography is crucial. Using a gradient elution can help to separate closely eluting compounds. Adding a small amount of acetic acid to the mobile phase can sometimes improve the separation of acidic compounds.[8]

Q8: Are there any specific challenges when analyzing fluorinated benzoic acid reactions by 19F NMR?

A8: ¹⁹F NMR is a powerful tool for monitoring these reactions. However, be aware of the following:

  • Wide Chemical Shift Range: The chemical shift of fluorine is very sensitive to its electronic environment, resulting in a wide spectral range. Ensure your acquisition parameters are set to cover the expected chemical shifts of your starting material, product, and any potential fluorinated byproducts.[9]

  • Long-Range Couplings: ¹⁹F can exhibit coupling to protons and other fluorine atoms over several bonds, which can lead to complex splitting patterns.[10]

  • Quantitative Analysis: For accurate quantification, ensure complete relaxation of the fluorine nuclei between scans by using a sufficient relaxation delay. The use of an internal standard with a known concentration is recommended for accurate yield determination.[1]

Data Presentation

The following tables summarize quantitative data for common reactions of fluorinated benzoic acids to aid in troubleshooting and optimization.

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling

BaseTypical Yield (%)Notes
K₂CO₃HighA commonly used and effective base.
K₃PO₄HighOften used for challenging substrates.
Cs₂CO₃HighA strong base that can be effective for less reactive aryl chlorides.
NaOH~70%A strong base, but its high basicity can sometimes lead to side reactions.[11]
KOH70-90%Similar to NaOH.[11]
KFModerate to HighFluoride ions can play a role in activating the boronic acid.[11]
Et₃NModerateGenerally less effective than inorganic bases in aqueous conditions.[11]

Yields are representative and can vary based on the specific substrates, catalyst, and solvent system used.

Table 2: Comparison of Coupling Reagents for Amidation of 3-Fluorobenzoic Acid

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
EDCHOBtDIPEADMF1285
HATUNoneDIPEADMF295
T3P®NonePyridineEtOAc492

Data synthesized from representative protocols.[12] Yields are illustrative and depend on specific reaction conditions.

Experimental Protocols

Detailed methodologies for key reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid

This protocol provides a general guideline for the coupling of 4-fluorobenzoic acid with an arylboronic acid.

Materials:

  • 4-Fluorobenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-fluorobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[13]

Protocol 2: Amide Coupling of 3-Fluorobenzoic Acid with Morpholine using HATU

This protocol describes a direct one-pot synthesis using a uronium-based coupling agent.

Materials:

  • 3-Fluorobenzoic acid

  • Morpholine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq.), HATU (1.1 eq.), and morpholine (1.1 eq.).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

Protocol 3: Fischer Esterification of 2-Fluorobenzoic Acid

This is a classical method for esterification using an alcohol in the presence of an acid catalyst.

Materials:

  • 2-Fluorobenzoic acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve 2-fluorobenzoic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. Reaction times can vary from 4 to 12 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography or distillation if necessary.[14]

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

G Troubleshooting Workflow for Low Yield in Fluorinated Benzoic Acid Reactions start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions check_atmosphere Ensure Anhydrous & Inert Atmosphere check_conditions->check_atmosphere incomplete_reaction Incomplete Reaction? check_atmosphere->incomplete_reaction check_temp_time Optimize Temperature & Reaction Time increase_time_temp Increase Reaction Time or Temperature check_temp_time->increase_time_temp check_catalyst Evaluate Catalyst System (for cross-coupling) optimize_reagents Optimize Stoichiometry or Reagent Choice check_catalyst->optimize_reagents check_coupling_agent Evaluate Coupling Agent (for amidation) check_coupling_agent->optimize_reagents incomplete_reaction->check_temp_time Yes side_reactions Significant Side Products? incomplete_reaction->side_reactions No side_reactions->check_catalyst Yes (Cross-Coupling) side_reactions->check_coupling_agent Yes (Amidation) purification_issue Product Lost During Workup/Purification? side_reactions->purification_issue No success Yield Improved increase_time_temp->success optimize_reagents->success optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Logical workflow for troubleshooting low reaction yields.

General Experimental Workflow for Amide Coupling

This diagram illustrates the typical steps involved in an amide coupling reaction.

G General Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Fluorinated Benzoic Acid & Base (e.g., DIPEA) in Anhydrous Solvent add_coupling Add Coupling Agent (e.g., HATU) to Acid Solution prep_acid->add_coupling prep_amine Prepare Solution of Amine add_amine Add Amine Solution to Activated Acid prep_amine->add_amine preactivate Stir for 5-15 min (Pre-activation) add_coupling->preactivate preactivate->add_amine stir Stir at RT for 2-16h Monitor by TLC/LC-MS add_amine->stir quench Quench Reaction (e.g., add water) stir->quench extract Extract with Organic Solvent & Wash Organic Layer quench->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify

General workflow for a typical amide coupling experiment.

References

preventing byproduct formation with 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-5-(hydroxymethyl)benzoic Acid.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in synthesis. Below you will find specific issues you might encounter, along with detailed protocols and data to help prevent byproduct formation and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting an amide coupling reaction with this compound and an amine, but I'm getting a low yield of my desired product and observing significant byproducts. What is happening?

A1: The most common issue arises from the presence of two reactive functional groups: the carboxylic acid and the hydroxymethyl (alcohol) group. During the activation of the carboxylic acid for amide bond formation, the alcohol group on another molecule can act as a nucleophile. This leads to several potential byproducts:

  • Ester Byproduct (Dimer/Oligomer): The activated carboxylic acid can react with the alcohol of another molecule of this compound, forming an ester dimer. This process can continue, leading to oligomers or polymers.

  • Reaction with Coupling Agent: The alcohol can also be acylated by the coupling reagent, consuming it and leading to incomplete activation of the carboxylic acid.[1]

The primary solution is to protect the hydroxymethyl group before performing the amide coupling.

Q2: What is the best strategy to prevent these side reactions during amide coupling?

A2: The most robust strategy is to use a protecting group for the hydroxymethyl function. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable under most amide coupling conditions and can be easily removed later.[2][3] This multi-step approach ensures that the carboxylic acid is the only group that reacts.

Q3: My esterification reaction using this compound is also giving me multiple products. How can I improve the chemoselectivity?

A3: Similar to the amide coupling issue, the free hydroxymethyl group can react during esterification. For instance, in a Fischer-Speier esterification using methanol and a strong acid catalyst, you risk forming an ether at the hydroxymethyl position or intermolecular esterification.[4] To ensure selective esterification of the carboxylic acid, protection of the alcohol group is the recommended approach.

Q4: I am trying to modify the hydroxymethyl group (e.g., oxidation or conversion to a halide). How do I prevent the carboxylic acid from interfering?

A4: In this scenario, the roles are reversed, and the carboxylic acid is the interfering group. It can react with basic reagents or be reduced under certain conditions. The recommended strategy is to first protect the carboxylic acid, most commonly as an ester (e.g., methyl or ethyl ester).[3] After modifying the hydroxymethyl group, the ester can be hydrolyzed back to the carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield in amide coupling Self-esterification to form dimers/oligomers.Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) before coupling.
Multiple spots on TLC after esterification Formation of undesired ethers or polyesters.Protect the hydroxymethyl group prior to esterification.
Starting material consumed but no desired product Incomplete activation of the carboxylic acid due to reaction of the coupling agent with the free alcohol.[1]Use a protecting group strategy for the alcohol. Ensure anhydrous conditions.
Difficulty purifying the final product Presence of closely related byproducts (e.g., esters, oligomers).Employ a protection/deprotection sequence to avoid byproduct formation from the start.
Reaction to form an acyl chloride with SOCl₂ is messy The hydroxymethyl group can react with thionyl chloride.Protect the alcohol before attempting to form the acyl chloride.

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group (TBDMS Ether Formation)

This protocol describes the protection of the alcohol functionality as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the mixture at room temperature.

  • Stir the reaction for 12-16 hours and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-fluoro-5-((tert-butyldimethylsilyloxy)methyl)benzoic acid.

Protocol 2: Amide Coupling with Protected Benzoic Acid

This protocol uses HATU as the coupling agent, which is effective for forming amide bonds.[5]

Materials:

  • 2-Fluoro-5-((tert-butyldimethylsilyloxy)methyl)benzoic acid (from Protocol 1)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.[1]

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the TBDMS Group

This protocol removes the TBDMS group to reveal the final product.

Materials:

  • TBDMS-protected amide (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected amide (1.0 eq) in THF.

  • Add TBAF (1.2 eq, 1M solution in THF) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once deprotection is complete, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization.

Visualizations

G cluster_workflow General Workflow for Byproduct Prevention start Start with This compound protect Protect Hydroxymethyl Group (e.g., TBDMS-Cl, Imidazole) start->protect Step 1 react Perform Desired Reaction on Carboxylic Acid (e.g., Amide Coupling) protect->react Step 2 deprotect Deprotect Hydroxymethyl Group (e.g., TBAF) react->deprotect Step 3 end Final Product deprotect->end Step 4 G cluster_troubleshooting Troubleshooting Decision Tree issue Low Yield or Multiple Products? check_groups Reaction involves the Carboxylic Acid? issue->check_groups Yes check_conditions Review other reaction conditions: - Anhydrous solvents? - Coupling reagent choice? - Temperature? issue->check_conditions No check_alcohol_rxn Reaction involves the Hydroxymethyl Group? check_groups->check_alcohol_rxn No protect_alcohol Solution: Protect the Hydroxymethyl Group (e.g., as a silyl ether) check_groups->protect_alcohol Yes protect_acid Solution: Protect the Carboxylic Acid (e.g., as an ester) check_alcohol_rxn->protect_acid Yes check_alcohol_rxn->check_conditions No

References

Technical Support Center: Synthesis of Substituted Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted fluorobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

General & Purity Issues

Q1: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

A1: Low yields are a common issue and can stem from several factors regardless of the synthetic route. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Reagents: The presence of impurities, especially water, in starting materials or solvents can be detrimental. Water can quench organometallic reagents (e.g., Grignard or organolithium species) and interfere with moisture-sensitive catalysts or coupling agents.[1] Always use high-purity, anhydrous solvents and reagents when necessary.

  • Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product. The nature of these side reactions is specific to the synthetic method used.[1]

  • Product Decomposition: The desired fluorobenzoic acid may be unstable under the reaction or workup conditions, such as high temperatures or strongly acidic or basic environments.[1]

Q2: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration typically indicates the presence of trace impurities.

  • Likely Causes: In diazotization routes, residual diazonium salts can form colored azo-byproducts.[2] In oxidation reactions, minor, colored byproducts can form, especially at elevated temperatures.[2] Tar-like byproducts can also form during the diazotization of anthranilic acid.[3]

  • Purification Methods:

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities.[3]

    • Recrystallization: A carefully chosen solvent system can effectively separate the desired product from impurities.

    • Sublimation: Vacuum sublimation is a powerful technique for obtaining highly pure, white crystalline product by separating the volatile fluorobenzoic acid from non-volatile colored impurities.[2][3]

Q3: I am struggling to separate positional isomers of my substituted fluorobenzoic acid. What are the best approaches?

A3: Separating positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluorobenzoic acid) is challenging due to their similar physical properties.[3]

  • Fractional Recrystallization: This technique relies on small differences in solubility between isomers in a particular solvent. It may require multiple, sequential crystallization steps to achieve high purity.

  • Column Chromatography: Meticulous column chromatography on silica gel, often requiring testing of various eluent systems, can effectively separate isomers.

  • Preparative HPLC: For difficult separations or when high purity is essential, preparative HPLC is the most effective, albeit more resource-intensive, method.

Method-Specific Troubleshooting

Q4: My Directed ortho-Metalation (DoM) reaction is failing or giving low yields. What are the common pitfalls?

A4: Directed ortho-Metalation (DoM) is a powerful tool but is highly sensitive to reaction conditions.

  • Base Strength & Stoichiometry: Strong alkyllithium bases (like n-BuLi, s-BuLi, or t-BuLi) are typically required. Using at least 2.2 equivalents of base is crucial when starting from an unprotected benzoic acid to account for both the acidic proton of the carboxyl group and the ortho C-H bond.

  • Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions and decomposition of the lithiated intermediate.[3][4]

  • Anhydrous Conditions: As with all organolithium chemistry, strict exclusion of moisture is critical.

  • Choice of Directing Group: The fluorine atom itself can act as an ortho-directing group. However, the carboxylate formed in situ is also a directing group. The regiochemical outcome depends on the interplay between all substituents on the ring.[4][5]

Q5: The carboxylation of my fluorophenyl Grignard reagent is inefficient. How can I improve the yield?

A5: Carboxylation of Grignard reagents can be surprisingly tricky. Traditional methods often result in low yields.[6]

  • CO₂ Source: Bubbling gaseous CO₂ through the solution is often inefficient due to mass transfer limitations.[6] A better method is to pour the Grignard solution onto a large excess of crushed solid CO₂ (dry ice).

  • Inverse Addition: For sensitive substrates, inverse addition (slowly adding the Grignard reagent to a slurry of dry ice in an anhydrous ether like THF) can improve yields by ensuring CO₂ is always in excess.

  • Reagent Quality: The Grignard reagent must be freshly prepared and used under strictly anhydrous conditions. The quality of the magnesium turnings is also important.[7]

  • Side Reactions: The primary side reaction is the addition of a second equivalent of the Grignard reagent to the initially formed carboxylate, leading to a ketone impurity after workup. Maintaining low temperatures and using an excess of CO₂ helps minimize this.

Q6: I am having trouble with the diazotization of a fluoro-substituted aminobenzoic acid (a Balz-Schiemann type reaction). What should I check?

A6: The formation and decomposition of diazonium salts are sensitive steps.

  • Temperature Control: The diazotization step (reaction with sodium nitrite) must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1][2]

  • Controlled Reagent Addition: Slow, dropwise addition of the sodium nitrite solution is critical for the controlled generation of nitrous acid and to manage the exothermicity of the reaction.[1][8]

  • Dryness of the Diazonium Salt: Before the final thermal decomposition to install the fluorine, the isolated diazonium fluoborate salt must be completely dry. The presence of moisture can lead to the formation of phenolic byproducts and dramatically lower the yield.[2][8]

Troubleshooting & Experimental Workflow Diagrams

The following diagrams provide logical workflows for troubleshooting common issues and selecting appropriate synthetic strategies.

G start Problem: Low Yield or No Product check_reagents 1. Check Reagents & Solvents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup reagent_purity Purity Issues? (TLC/NMR of starting material) check_reagents->reagent_purity reagent_water Anhydrous Conditions Met? (e.g., for Grignard/DoM) check_reagents->reagent_water reagent_stoich Stoichiometry Correct? check_reagents->reagent_stoich cond_temp Temperature Correct? (e.g., <-70°C for DoM, 0-5°C for Diazotization) check_conditions->cond_temp cond_time Sufficient Reaction Time? (Monitor by TLC/LCMS) check_conditions->cond_time cond_mixing Mixing Efficient? (Especially for heterogeneous reactions) check_conditions->cond_mixing workup_decomp Product Decomposition? (e.g., during acid/base wash) check_workup->workup_decomp workup_loss Physical Loss? (e.g., during extraction, premature crystallization) check_workup->workup_loss sol_reagent_purity Use fresh, high-purity reagents. Verify by analysis. reagent_purity->sol_reagent_purity sol_reagent_water Dry solvents/glassware. Run under inert atmosphere. reagent_water->sol_reagent_water sol_cond_temp Optimize temperature. Ensure accurate measurement. cond_temp->sol_cond_temp sol_cond_time Increase reaction time or confirm completion via monitoring. cond_time->sol_cond_time sol_workup Modify pH, temperature, or extraction solvent. Check product solubility. workup_decomp->sol_workup workup_loss->sol_workup

Caption: Troubleshooting workflow for low reaction yield. (Max Width: 760px)

G start Crude Product Contains Significant Impurities is_colored Is the Product Discolored? start->is_colored Check Visuals is_isomer Are Impurities Positional Isomers? start->is_isomer Check NMR/LCMS is_starting_material Is it Unreacted Starting Material? start->is_starting_material Check TLC/NMR is_colored->is_isomer No charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes is_isomer->is_starting_material No chromatography Use Column Chromatography or Prep-HPLC is_isomer->chromatography Yes is_starting_material->chromatography Yes, and solubility is similar recrystallize Optimize Recrystallization Solvent System is_starting_material->recrystallize Yes, and solubility differs sublimation Consider Vacuum Sublimation charcoal->sublimation If persists drive_reaction Improve Reaction: Increase time, temp, or reagent equivalents chromatography->drive_reaction Also consider recrystallize->drive_reaction Also consider

Caption: Decision tree for purification strategy. (Max Width: 760px)

Quantitative Data Summary

The selection of a synthetic route can significantly impact yield and required reaction conditions. The table below summarizes quantitative data for different catalytic approaches to synthesizing fluorobenzoic acids.

Starting MaterialCatalyst / Reagent SystemProductYield (%)Reaction ConditionsReference
o-FluorobenzaldehydeCu(OAc)₂·H₂O / Co(OAc)₂·4H₂O2-Fluorobenzoic acid95%Water, 70°C, 12 hours, O₂ pressure[1]
1-Aryl-5-nitrobenziodoxolonesCsF2-Fluoro-5-nitrobenzoic acid89%Acetonitrile, 30 min, 150°C[1]
Functionalized aryl iodide/bromideActivated Copper2-Fluorobenzoic acid78%THF, CO₂ atmosphere, 24 hours[1]
Ethyl p-aminobenzoate1. NaNO₂, HCl2. HBF₄3. Heat4. KOHp-Fluorobenzoic acid63-69%Overall yield from starting ester[8]

Key Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzoic Acid via Directed ortho-Metalation (DoM) and Carboxylation

This protocol is a representative procedure for introducing a carboxyl group ortho to a directing fluorine atom.

Materials:

  • 1,3-Difluorobenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), e.g., 3 M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: To the flask, add 1,3-difluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.

  • Carboxylation: In a separate, dry beaker, crush a large excess of dry ice (at least 10 eq). Rapidly transfer the cold aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick white slurry will form.

  • Quenching: Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime. Once at room temperature, cautiously quench the reaction by adding 3 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-difluorobenzoic acid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or water).

Protocol 2: Synthesis of 4-Fluorobenzoic Acid via Diazotization of an Aniline (Balz-Schiemann Reaction)

This protocol is adapted from the Organic Syntheses procedure for p-fluorobenzoic acid.[8]

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Boric Acid (H₃BO₃)

  • Hydrofluoric Acid (HF, 60%) (EXTREME CAUTION ADVISED)

  • Potassium Hydroxide (KOH)

  • Ethanol

Methodology:

  • Diazotization:

    • In a flask, prepare a paste of ethyl p-aminobenzoate (1.0 eq) in water and concentrated HCl (2.5 eq). Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ (1.0 eq) in water dropwise, keeping the temperature below 7 °C. Stir until a positive test for nitrous acid with starch-iodide paper persists.

  • Fluoborate Precipitation:

    • In a separate paraffin wax-coated or lead beaker, prepare fluoboric acid by dissolving boric acid (1.1 eq) in 60% HF (4.0 eq), keeping the temperature below 25 °C. Cool this solution in an ice bath.

    • Add the cold fluoboric acid solution rapidly to the diazonium salt solution while maintaining a temperature below 10 °C. A thick paste of the diazonium fluoborate salt will precipitate.

    • Stir for 30 minutes, then filter the solid. Wash the solid with cold water, cold methanol, and finally ether.

  • Drying: Dry the isolated fluoborate salt thoroughly in a vacuum desiccator over concentrated sulfuric acid. This step is critical for a good yield.[8]

  • Thermal Decomposition:

    • Gently heat the dry powder in a flask. The decomposition will proceed spontaneously once initiated. Heat the flask more strongly at the end to complete the reaction and melt the solid. The product is the ethyl ester of p-fluorobenzoic acid.

  • Hydrolysis:

    • Reflux the crude ester with a solution of KOH (1.0 eq) in aqueous ethanol for one hour.

    • Filter the solution while hot. Acidify the hot filtrate with concentrated HCl to precipitate the p-fluorobenzoic acid.

  • Purification: Cool the mixture, filter the solid product, and purify by recrystallization.[8]

References

Technical Support Center: Purification of 2-fluoro-5-(hydroxymethyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-fluoro-5-(hydroxymethyl)benzoic acid using recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound? A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Given the molecule's structure, which includes a polar carboxylic acid and a hydroxymethyl group, polar solvents are generally effective. A mixed solvent system, such as ethanol/water or acetone/water, is often a good starting point.[2][3] Water alone can also be a suitable solvent for benzoic acid derivatives.[4][5] The choice depends on the specific impurities present.

Q2: How can I remove colored impurities from my sample? A2: If your hot, dissolved solution of this compound is colored (e.g., yellow or brown), this is likely due to organic by-products from the synthesis.[2] These can often be removed by adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][6]

Q3: What indicates a successful purification, and how can I assess the purity of the final product? A3: A successful recrystallization typically yields well-formed crystals with a noticeable improvement in color (e.g., from off-white to white). The most common method to assess purity is by measuring the melting point; a pure compound will have a sharp melting point that is close to the literature value.[5][7] Impurities generally cause the melting point to be lower and occur over a broader range. High-Performance Liquid Chromatography (HPLC) can also be used for a quantitative purity analysis.[2]

Q4: My final yield is lower than expected. How can I improve it? A4: Low yield is a common issue in recrystallization. To maximize recovery, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[8] Also, ensure the solution is allowed to cool slowly and is then thoroughly chilled in an ice bath to maximize crystal formation before filtration.[2][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated.[9] 2. The solution is supersaturated but requires nucleation.1. Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[10] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[4][9]
The compound "oils out" instead of forming crystals. 1. The solution is becoming saturated at a temperature above the compound's melting point. 2. The compound is significantly impure, leading to a large melting point depression.[10]1. Reheat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent (if using a single solvent) or more of the more "soluble" solvent (if using a mixed-solvent system).[10] 3. Allow the solution to cool much more slowly to favor crystal lattice formation over oiling out.[9]
Crystallization happens too quickly, "crashing out" of solution. The solution is too concentrated, or it cooled too rapidly. Rapid crystallization can trap impurities within the crystal lattice.[10]1. Reheat the flask to redissolve the solid. 2. Add a small amount (1-2 mL) of additional hot solvent to slightly increase the solubility.[10] 3. Ensure the flask cools slowly by insulating it (e.g., covering it with a beaker) and leaving it undisturbed on a benchtop before moving to an ice bath.[5]
The yield is very low. 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with solvent that was not ice-cold.1. Use the minimum amount of hot solvent necessary for dissolution.[2] 2. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration.[2] 3. You can attempt to recover a second crop of crystals by concentrating the mother liquor (the leftover filtrate) and cooling it again.

Data Presentation

SolventPolaritySolubility (Hot)Solubility (Cold)Suitability for Recrystallization
WaterHighModerateLowGood, especially for removing non-polar impurities.
EthanolHighHighModerateOften used in a co-solvent system with water.
AcetoneMediumHighModerateCan be effective, often used with a non-polar co-solvent like hexanes.
Ethyl AcetateMediumHighModerateGood choice for moderately polar compounds.
TolueneLowModerateLowPotentially suitable, especially for removing highly polar impurities.[13]
HexanesLowLowVery LowUnsuitable as a primary solvent but can be used as an "anti-solvent" in a mixed pair.

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol provides a general procedure that may require optimization based on the specific impurities present.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Select a solvent system (e.g., a 1:1 mixture of ethanol and water). Add the solvent dropwise to the flask while heating the mixture on a hot plate.[4]

    • Continuously swirl the flask and add the minimum amount of hot solvent needed to completely dissolve the solid.[6]

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and add a very small amount of activated charcoal (e.g., the tip of a spatula).

    • Bring the solution back to a gentle boil for 2-3 minutes. The charcoal will adsorb colored impurities.[2]

  • Hot Gravity Filtration (Optional, but required if charcoal was used):

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Place a piece of fluted filter paper into a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.

    • Pour the hot solution through the filter paper quickly to separate the hot filtrate from the impurities.[6]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[4]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

    • Break the vacuum before adding the wash solvent to ensure it wets all the crystals, then reapply the vacuum.[8]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven set to a low temperature can be used.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve crude solid in minimum amount of boiling solvent start->dissolve hot_filter_q Insoluble impurities or color present? dissolve->hot_filter_q decolorize 2a. Add activated charcoal and boil briefly hot_filter_q->decolorize Yes cool 3. Allow filtrate to cool slowly and undisturbed to room temperature hot_filter_q->cool No hot_filter 2b. Perform hot gravity filtration decolorize->hot_filter hot_filter->cool ice_bath 4. Chill in an ice bath to maximize precipitation cool->ice_bath vacuum_filter 5. Isolate crystals via vacuum filtration ice_bath->vacuum_filter wash 6. Wash crystals with ice-cold solvent vacuum_filter->wash dry 7. Dry the purified crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Recrystallization Troubleshooting Flowchart start Solution cooled. Do crystals form? no_crystals NO start->no_crystals yes_crystals YES start->yes_crystals induce Try to induce crystallization: - Scratch flask wall - Add seed crystal no_crystals->induce crystals_after_induce Crystals form now? induce->crystals_after_induce too_much_solvent Likely too much solvent used. crystals_after_induce->too_much_solvent No crystals_after_induce->yes_crystals Yes boil_off ACTION: Reheat and boil off some solvent. Cool again. too_much_solvent->boil_off check_form Are they solid crystals or an oil? yes_crystals->check_form oil OIL check_form->oil solid SOLID CRYSTALS check_form->solid oiled_out Compound has 'oiled out'. oil->oiled_out reheat_add_solvent ACTION: Reheat, add more solvent, and cool SLOWLY. oiled_out->reheat_add_solvent proceed Proceed to vacuum filtration, washing, and drying. solid->proceed

Caption: Troubleshooting logic for common issues encountered during crystallization.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for chemical transformations involving 2-fluoro-5-(hydroxymethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for modifying this compound?

A1: The trifunctional nature of this compound, featuring a carboxylic acid, a hydroxymethyl group, and a fluorinated aromatic ring, allows for a variety of transformations. The most common reactions include:

  • Esterification of the carboxylic acid.

  • Amidation of the carboxylic acid.

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-X position (after conversion of a functional group to a halide or triflate).

Q2: How does the fluorine substituent affect catalyst selection?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the functional groups. In cross-coupling reactions, the C-F bond is generally strong and less reactive than C-Br or C-I bonds. For reactions involving the carboxylic acid or hydroxymethyl group, the fluorine's electronic effect is less direct but can influence the acidity and nucleophilicity of these groups.

Q3: Can I perform reactions on the carboxylic acid and hydroxymethyl group in a single step?

A3: It is challenging to selectively react one group in the presence of the other without careful selection of catalysts and reaction conditions. For instance, strong acids used for esterification can also catalyze side reactions involving the hydroxymethyl group. It is often advisable to use protecting groups for one of the functionalities if high selectivity is required.

Reaction-Specific Guidance and Troubleshooting

Esterification of the Carboxylic Acid

The conversion of the carboxylic acid to an ester is a fundamental transformation. The primary challenge is to achieve high conversion without promoting side reactions of the hydroxymethyl group.

Catalyst Selection and Reaction Conditions
Catalyst SystemAlcoholTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
H₂SO₄ (catalytic) Methanol (excess)Reflux (~65)4 - 1275 - 90A classic Fischer-Speier esterification. The large excess of alcohol drives the equilibrium.
UiO-66-NH₂ Methanol100 - 12010>90A heterogeneous catalyst that can be recycled. Shorter reaction times compared to some traditional methods have been reported for similar fluorinated benzoic acids.[1][2]
Zr/Ti Solid Acid Methanol120 - 1505 - 1085 - 95A robust solid acid catalyst that can be reused.[3]

Note: The data presented is based on reactions with similar substituted benzoic acids and may require optimization for this compound.

Troubleshooting Guide: Esterification

Q: My esterification reaction is slow or gives a low yield. What can I do?

A: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4]

  • Increase the excess of alcohol: Using the alcohol as the solvent can effectively shift the equilibrium towards the product.

  • Remove water: Use of a Dean-Stark apparatus to remove water azeotropically can significantly improve yields, especially with less volatile alcohols.

  • Increase catalyst loading: If the reaction is slow, a modest increase in the amount of acid catalyst may be beneficial. However, excessive acid can lead to side reactions.

  • Check for water contamination: Ensure all reagents and glassware are anhydrous.

Q: I am observing side products. What are they and how can I avoid them?

A: A likely side product is the etherification of the hydroxymethyl group, or intermolecular ether formation, especially under harsh acidic conditions.

  • Use milder conditions: A lower reaction temperature and shorter reaction time may minimize side reactions.

  • Protect the hydroxyl group: If side reactions persist, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before esterification.

Experimental Protocol: Fischer Esterification with Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.[5]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[5]

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Esterification Workflow Diagram

EsterificationWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Mix and Reflux Mix and Reflux This compound->Mix and Reflux Anhydrous Alcohol Anhydrous Alcohol Anhydrous Alcohol->Mix and Reflux Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Mix and Reflux Quench with Base Quench with Base Mix and Reflux->Quench with Base Liquid-Liquid Extraction Liquid-Liquid Extraction Quench with Base->Liquid-Liquid Extraction Dry and Concentrate Dry and Concentrate Liquid-Liquid Extraction->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Final Ester Product Final Ester Product Column Chromatography->Final Ester Product

Caption: General workflow for Fischer esterification.

Amidation of the Carboxylic Acid

Direct amidation of carboxylic acids is a common method for synthesizing amides. Catalyst selection is key to achieving good yields under mild conditions.

Catalyst Selection and Reaction Conditions
Catalyst SystemAmineBaseSolventTemperature (°C)Typical Yield (%)Notes
HATU/DIPEA Primary/Secondary AmineDIPEADMFRoom Temp80 - 95A widely used peptide coupling reagent system.
Boric Acid Aromatic Amine-Toluene (reflux with Dean-Stark)11070 - 90A cost-effective and environmentally benign catalyst.[6]
Nb₂O₅ Primary/Secondary Amine-Toluene (reflux)140 - 18075 - 90A reusable heterogeneous Lewis acid catalyst.[7]

Note: The data presented is based on reactions with similar benzoic acids and may require optimization for this compound.

Troubleshooting Guide: Amidation

Q: My amidation reaction is not going to completion.

A: Incomplete amidation can be due to several factors:

  • Inefficient water removal: For catalytic methods that generate water, ensure efficient removal using a Dean-Stark trap or molecular sieves.

  • Steric hindrance: If either the benzoic acid derivative or the amine is sterically hindered, the reaction may require a more potent coupling agent or higher temperatures.

  • Deactivation of the catalyst: Some functional groups can coordinate to and deactivate the catalyst. Ensure the purity of your starting materials.

Q: I am concerned about racemization if I use a chiral amine.

A: For reactions involving chiral amines, it is crucial to use coupling reagents and conditions known to minimize racemization. Peptide coupling reagents like HATU are generally preferred in these cases.

Experimental Protocol: Amidation using HATU
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Amidation Logical Diagram

AmidationLogic Start Select Amidation Strategy ChiralAmine Chiral Amine? Start->ChiralAmine CouplingAgent Use Stoichiometric Coupling Agent (e.g., HATU) MildCond Mild Conditions, High Yield CouplingAgent->MildCond Catalytic Use Catalytic Method (e.g., Boric Acid) HarshCond Harsher Conditions, Water Removal Needed Catalytic->HarshCond FinalProduct Desired Amide MildCond->FinalProduct HarshCond->FinalProduct ChiralAmine->CouplingAgent Yes ChiralAmine->Catalytic No SuzukiWorkflow Start Prepare Reaction Mixture (Aryl Halide, Boronic Acid, Base) Degas Degas with Inert Gas Start->Degas AddCatalyst Add Palladium Catalyst and Ligand Degas->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Biaryl Product Purify->Product

References

Technical Support Center: Monitoring 2-fluoro-5-(hydroxymethyl)benzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the progress of reactions involving 2-fluoro-5-(hydroxymethyl)benzoic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, cost-effective, and sensitive analytical technique used to separate components in a mixture.[1] It is ideal for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product(s) over time. Since this compound and its potential products will likely have different polarities, they will travel at different rates on a TLC plate, allowing for clear separation and reaction tracking.[2]

Q2: What are the key components needed for TLC analysis?

A2: To perform TLC, you will need:

  • TLC Plates: Typically, silica gel plates with a fluorescent indicator (e.g., Silica Gel 60 F254) are used as the stationary phase.[3]

  • Developing Chamber: A closed container (like a beaker with a watch glass or a specialized tank) to hold the solvent and the TLC plate.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that will move up the TLC plate via capillary action.[3]

  • Spotters: Capillary tubes or micropipettes to apply the sample to the plate.

  • Visualization Method: An ultraviolet (UV) lamp is most common for aromatic compounds.[4][5] Chemical stains or an iodine chamber can also be used.[6][7]

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The choice of solvent system depends on the polarity of your starting material and expected product. A good starting point for polar, aromatic compounds is a mixture of a non-polar solvent and a polar solvent, such as ethyl acetate/hexane.[3][8] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents. For carboxylic acids like this compound, which can streak on silica gel, it is often necessary to add a small amount (0.5-2%) of acetic or formic acid to the eluent to improve spot shape.[9][10][11]

Q4: How can I visualize the spots on the TLC plate?

A4: this compound contains an aromatic ring, making it UV-active. The most common and non-destructive visualization method is using a short-wave UV lamp (254 nm).[4][6] Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the plate.[4][6] After marking the spots under UV light, other destructive methods like iodine vapor or chemical stains (e.g., potassium permanganate or p-anisaldehyde) can be used for further visualization if needed.[5][7][12]

Q5: What is an Rf value and how is it used?

A5: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12] It is a quantitative measure of a compound's movement on the TLC plate under a specific solvent system. To monitor a reaction, you compare the Rf value of the starting material to the new spots that appear in the reaction mixture lane. A successful reaction will show the spot corresponding to the starting material diminishing or disappearing while a new spot for the product appears at a different Rf.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

  • Prepare the Developing Chamber: Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves separation. Cover the chamber and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the silica gel plate.[2] Be careful not to scrape off the silica. Mark the lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount (approx. 1 mg) of this compound in a volatile solvent (e.g., ethyl acetate or methanol) to create a ~1% solution.[13]

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture and dilute it with a volatile solvent.

  • Spot the Plate: Using a capillary tube, apply a small spot of the SM solution to the SM lane on the baseline. Apply the RM solution to the RM lane. In the co-spot (C) lane, apply a spot of the SM solution first, and then spot the RM solution directly on top of it. Try to keep the spots as small and concentrated as possible.[2]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[9] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2] Allow the solvent to evaporate completely. View the plate under a UV lamp and circle all visible spots with a pencil.[5] Calculate the Rf values for the starting material and any new product spots.

Data Presentation: Solvent Systems & Visualization

Table 1: Recommended Starting Solvent Systems for Polar Aromatic Acids

Solvent System (v/v)Additive (Optional)PolarityTypical Application
30-50% Ethyl Acetate in Hexane1% Acetic AcidMediumGood starting point for many reactions. Adjust ratio to change polarity.[8]
5-10% Methanol in Dichloromethane1% Acetic AcidMedium-HighFor separating more polar compounds.[1][8]
100% Ethyl Acetate1% Acetic AcidHighUsed for very polar compounds that do not move in less polar systems.[14]
80:10:5:5 EtOAc/Butanol/HOAc/H₂ONoneVery HighA specialized system for separating strongly polar compounds.[1][14]

Table 2: Common Visualization Methods

MethodTypeDescriptionBest For
UV Light (254 nm) Non-destructiveThe plate's fluorescent indicator is quenched by UV-active compounds, which appear as dark spots.[4][6]Aromatic and conjugated compounds. Excellent first choice.[5]
Iodine Vapor Semi-destructiveIodine vapor forms colored complexes (typically yellow-brown) with many organic compounds.[5][7]Unsaturated and aromatic compounds. Good general stain.[7]
Potassium Permanganate (KMnO₄) Stain DestructiveA strong oxidizing agent that reacts with oxidizable functional groups (alcohols, alkenes) to produce yellow/brown spots on a purple background.Compounds with oxidizable groups like alcohols, alkenes, alkynes.[12]
p-Anisaldehyde Stain DestructiveA versatile stain that reacts with many functional groups upon heating to produce a variety of colors.[7]A wide range of functional groups, especially nucleophiles.[7]

Visual Workflows and Guides

TLC_Workflow A 1. Prepare Developing Chamber B 2. Prepare & Mark TLC Plate A->B C 3. Prepare & Dilute Samples (SM, RM) B->C D 4. Spot Samples on Baseline C->D E 5. Develop Plate in Chamber D->E F 6. Mark Solvent Front & Dry E->F G 7. Visualize (UV Lamp) F->G H 8. Circle Spots & Calculate Rf G->H I 9. Analyze Reaction Progress H->I

Troubleshooting Guide

Q6: My spots are streaking up the plate. What should I do?

A6: Streaking is a common issue, especially with acidic compounds like carboxylic acids.[10][13]

Possible CauseSolution
Sample is too concentrated. Dilute your sample solution and re-spot the plate. Overloading is a frequent cause of streaking.[9]
Compound is strongly acidic. The carboxylic acid group can interact too strongly with the silica gel.[2] Add a small amount (0.5-2%) of a volatile acid like acetic or formic acid to your mobile phase to suppress this interaction.[9][11]
Complex reaction mixture. If the reaction produces many products of similar polarity, they may not separate well and appear as a streak. Try a different solvent system to improve resolution.[10]

Q7: I don't see any spots on my plate after development.

A7: This can happen for a few reasons.

Possible CauseSolution
Sample is too dilute. Your compound concentration is too low to be detected. Try concentrating your sample or spotting the same lane multiple times (allowing the solvent to dry between applications).[9][11]
Compound is not UV-active. While this compound is UV-active, some products may not be. Use a secondary visualization method like an iodine chamber or a chemical stain.[9]
Solvent level was above the baseline. If the solvent in the chamber is higher than the spotting line, it will dissolve the sample into the solvent pool instead of allowing it to travel up the plate.[9] Ensure the baseline is always above the solvent level.
Compound is volatile. The compound may have evaporated from the plate after spotting or during development. This is less likely with the target molecule but can occur with low-boiling point products.[9]

Q8: All my spots are either at the very bottom (low Rf) or at the very top (high Rf). How do I fix this?

A8: This indicates that the polarity of your mobile phase is not suitable for your compounds.

ProblemCauseSolution
Spots are at the bottom (Rf < 0.15) The mobile phase is not polar enough to move the compounds off the baseline.Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[9]
Spots are at the top (Rf > 0.85) The mobile phase is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate (increase hexane).[9]

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Sol_Streak1 [label="Dilute the sample", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Streak2 [label="Add 0.5-2% Acetic Acid\nto Mobile Phase", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol_NoSpot1 [label="Concentrate sample or\nre-spot multiple times", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoSpot2 [label="Use another visualization\nmethod (Iodine, Stain)", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol_BadRf1 [label="Rf Too Low:\nIncrease mobile phase polarity", shape=rectangle, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_BadRf2 [label="Rf Too High:\nDecrease mobile phase polarity", shape=rectangle, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Streaking; Start -> NoSpots; Start -> BadRf;

Streaking -> Sol_Streak1 [label="Cause: Overloaded"]; Streaking -> Sol_Streak2 [label="Cause: Acidic Sample"];

NoSpots -> Sol_NoSpot1 [label="Cause: Too Dilute"]; NoSpots -> Sol_NoSpot2 [label="Cause: Not UV-Active"];

BadRf -> Sol_BadRf1; BadRf -> Sol_BadRf2; } .dot Caption: A decision tree for troubleshooting common TLC analysis issues.

References

Technical Support Center: 2-Fluoro-5-(hydroxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-fluoro-5-(hydroxymethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction types where this compound is used as a starting material?

A1: this compound is a versatile building block in organic synthesis, particularly in medicinal chemistry. Its three functional groups—a carboxylic acid, a primary alcohol, and a fluorinated aromatic ring—allow for a variety of transformations. Common reactions include:

  • Esterification of the carboxylic acid.

  • Amidation of the carboxylic acid.

  • Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.[1]

  • Nucleophilic substitution of the fluorine atom, although this is generally challenging.

  • Electrophilic aromatic substitution , with the existing substituents directing the position of new groups.

Q2: What are the general safety precautions to consider when working with this compound?

A2: It is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2] It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[2][3]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[4] By comparing the TLC profile of the reaction mixture to that of the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[4]

Q4: What are some common impurities that might be present after a reaction and how can they be removed?

A4: Potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. Purification methods will depend on the nature of the product and impurities. Common techniques include:

  • Recrystallization: Effective for purifying solid products.[1] The choice of solvent is critical for successful purification.

  • Column chromatography: Useful for separating the desired product from impurities with different polarities.[4]

  • Acid-base extraction: Can be used to separate acidic or basic compounds from neutral impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction Monitor the reaction for a longer period using TLC or HPLC to ensure it has gone to completion. Consider a modest increase in reaction temperature if the starting material is stable under those conditions.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.
Incorrect Stoichiometry of Reagents Carefully check the molar ratios of your reactants. A systematic variation of the stoichiometry can help identify the optimal conditions.
Presence of Moisture or Air For moisture- or air-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Starting Material or Product The starting material or product may be unstable under the reaction conditions. Consider milder reagents or reaction conditions.
Issue 2: Difficulty in Product Isolation and Purification

Challenges in isolating and purifying the final product can arise from its physical properties or the presence of persistent impurities.

Potential CauseRecommended Solutions
Product is Highly Soluble in the Work-up Solvent If the product is lost during aqueous work-up, try extracting with a different organic solvent or performing multiple extractions. Back-extraction of the aqueous layer can also help recover the product.
Formation of an Emulsion During Extraction To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Co-elution of Product and Impurities During Column Chromatography Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture might be necessary to achieve better separation.
Product Oiling Out During Recrystallization This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system for recrystallization.

Experimental Protocols

General Aqueous Work-up Procedure

This protocol is a general guideline and may need to be adapted based on the specific reaction.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water, a saturated aqueous solution of ammonium chloride, or sodium bicarbonate).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible organic solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5] Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with:

    • 1N HCl (if the product is neutral or acidic and there are basic impurities).

    • Saturated aqueous sodium bicarbonate solution (if the product is neutral or basic and there are acidic impurities).

    • Brine (to remove residual water).[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5] Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, column chromatography, or another suitable method.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction involving this compound, from reaction setup to product purification.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine Reactants and Solvent B Reaction Monitoring (TLC/HPLC) A->B C Quench Reaction B->C Reaction Complete D Aqueous Extraction C->D E Wash Organic Layer D->E F Dry and Concentrate E->F G Recrystallization or Column Chromatography F->G Crude Product H Characterization (NMR, MS) G->H I I G A Low Product Yield B Check Reaction Completion (TLC/HPLC) A->B C Incomplete B->C D Extend Reaction Time or Increase Temperature C->D Yes E Complete C->E No F Review Stoichiometry and Reagent Purity E->F G Investigate Work-up Procedure (e.g., extraction efficiency) E->G H Consider Product Degradation E->H

References

Technical Support Center: Scaling Up 2-Fluoro-5-(hydroxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-fluoro-5-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting solutions for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While specific literature on the large-scale synthesis of this compound is not abundant, analogous reactions for similar substituted benzoic acids suggest a few viable routes. One common approach involves the oxidation of the corresponding toluene derivative, 2-fluoro-5-methylbenzoic acid. Another potential pathway is the reduction of a related formyl or ester group at the 5-position. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

Q2: What are the primary safety concerns when working with this compound and its precursors on a larger scale?

A2: As with any chemical synthesis, a thorough risk assessment is crucial before scaling up. For this compound, the primary hazards include skin and eye irritation, as well as potential respiratory irritation from dust or aerosols.[1] When scaling up, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Reactions should be conducted in a well-ventilated area, such as a fume hood, especially when handling powders.[1][2] For exothermic reactions, careful control of temperature is critical to prevent thermal runaways.

Q3: How can I effectively monitor the progress of my reaction when scaling up?

A3: On a larger scale, direct sampling for techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) remains the most reliable method for monitoring reaction progress. It is advisable to develop and validate an HPLC method during small-scale experiments to accurately quantify the consumption of starting materials and the formation of the product and any byproducts. For some reactions, in-situ monitoring with spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can also be implemented in larger reactor setups.

Q4: What are the key challenges I should anticipate when moving from a lab-scale to a pilot-plant or manufacturing-scale reaction?

A4: The primary challenges in scaling up chemical reactions are often related to heat and mass transfer.[1][3][4][5] What works well in a small flask may behave very differently in a large reactor. Key considerations include:

  • Heat Transfer: Exothermic reactions can become difficult to control as the surface-area-to-volume ratio decreases with scale.[4] This can lead to temperature gradients and the formation of unwanted byproducts.

  • Mixing: Achieving homogeneous mixing in a large reactor is more challenging and requires careful selection of impeller type and agitation speed to ensure consistent reaction conditions throughout the vessel.[2][6]

  • Reagent Addition: The rate of reagent addition can significantly impact local concentrations and temperature, potentially leading to side reactions.

  • Work-up and Isolation: Handling larger volumes of solvents and solids during extraction, filtration, and drying requires appropriate equipment and safety procedures.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some sources indicate that the compound is hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of this compound is a common issue during scale-up. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Extend the reaction time and continue monitoring by HPLC until starting material is consumed. - Gradually increase the reaction temperature, being mindful of potential side reactions. - Ensure adequate mixing to maintain homogeneity.
Side Reactions - Optimize the reaction temperature to minimize the formation of byproducts. - Control the rate of reagent addition to avoid localized high concentrations. - Investigate the purity of starting materials, as impurities can sometimes catalyze side reactions.
Product Degradation - If the product is sensitive to prolonged heating, reduce the reaction time or temperature as much as possible. - Consider performing the reaction under an inert atmosphere to prevent oxidative degradation.
Losses During Work-up - During aqueous extractions, perform multiple extractions with smaller volumes of organic solvent to maximize recovery. - Ensure the pH is appropriately adjusted to precipitate or extract the carboxylic acid effectively. - Minimize transfers between vessels to reduce mechanical losses.
Issue 2: Product Discoloration

An off-white or colored final product can indicate the presence of impurities.

Potential CauseRecommended Solutions
Formation of Colored Byproducts - Optimize reaction conditions (temperature, stoichiometry) to suppress the formation of colored impurities. - Purify the crude product using activated carbon (charcoal) treatment, followed by filtration.
Residual Catalysts or Reagents - Ensure the work-up procedure effectively removes all catalysts and unreacted reagents. This may involve additional washes or extractions.
Degradation During Drying - Dry the product at the lowest effective temperature to prevent thermal decomposition. - Consider vacuum drying to lower the required temperature.
Issue 3: Difficulty with Product Isolation and Purification

Challenges in isolating a pure, crystalline product can arise during scale-up.

Potential CauseRecommended Solutions
Poor Crystallization - Screen a variety of solvents or solvent mixtures to find optimal conditions for recrystallization.[7] - Employ seeding with a small amount of pure product to induce crystallization. - Control the cooling rate during crystallization; slow cooling often leads to larger, purer crystals.
Oily or Gummy Product - This may indicate the presence of impurities that are inhibiting crystallization. Further purification of the crude material by column chromatography may be necessary before attempting recrystallization. - Trituration with a non-polar solvent can sometimes help to solidify an oily product.
Filtration Issues - If the product is very fine and passes through the filter medium, consider using a finer filter paper or a filter press for larger quantities. - For slow filtrations, ensure that the product has fully crystallized and that the viscosity of the mother liquor is not too high.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on common organic chemistry principles. Note: This protocol should be optimized on a small scale before attempting a large-scale reaction.

Synthesis of this compound via reduction of 2-fluoro-5-formylbenzoic acid

  • Step 1: Reaction Setup

    • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-fluoro-5-formylbenzoic acid and a suitable solvent (e.g., methanol or ethanol).

    • Cool the mixture to 0-5 °C in an ice bath.

  • Step 2: Reduction

    • Dissolve a reducing agent (e.g., sodium borohydride) in a small amount of the same solvent.

    • Slowly add the reducing agent solution to the cooled reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.

  • Step 3: Quenching and Work-up

    • Once the reaction is complete (as determined by HPLC or TLC), slowly quench the reaction by adding a dilute acid (e.g., 1M HCl) until the pH is acidic.

    • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Reactor, Solvent, Starting Material) start->setup reduction Reduction (Controlled Addition of Reducing Agent) setup->reduction monitoring Reaction Monitoring (HPLC/TLC) reduction->monitoring monitoring->reduction Incomplete workup Quenching and Work-up (Acidification, Extraction) monitoring->workup Complete purification Purification (Recrystallization) workup->purification analysis Product Analysis (Purity, Yield) purification->analysis analysis->purification Repurify if needed end End Product analysis->end Meets Specs

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Guide: Low Product Yield start Low Yield Observed check_completion Is the reaction complete? (Check HPLC/TLC for starting material) start->check_completion extend_reaction Action: Extend reaction time or - slightly increase temperature. - Improve mixing. check_completion->extend_reaction No check_side_products Are significant side products observed? check_completion->check_side_products Yes extend_reaction->start optimize_conditions Action: Optimize reaction conditions (temperature, addition rate). - Check starting material purity. check_side_products->optimize_conditions Yes check_workup Review work-up and purification steps. check_side_products->check_workup No optimize_conditions->start improve_extraction Action: Perform multiple extractions. - Ensure correct pH for isolation. check_workup->improve_extraction end Yield Improved improve_extraction->end

Caption: Decision tree for troubleshooting low product yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-fluoro-5-(hydroxymethyl)benzoic acid, alongside alternative methodologies. It is designed for researchers, scientists, and drug development professionals seeking robust analytical techniques for quality control and validation. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its high resolution, sensitivity, and specificity.[1][2] This guide compares a standard reversed-phase HPLC (RP-HPLC) method with two orthogonal techniques: Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of a suitable analytical method depends on various factors, including the nature of the impurities, the required accuracy, and the stage of drug development. While HPLC is excellent for separating and quantifying individual impurities, orthogonal methods like DSC and qNMR provide a valuable confirmation of the overall purity and can detect impurities that may not be amenable to HPLC analysis.

Comparative Analysis of Purity Determination Methods

The performance of RP-HPLC, DSC, and qNMR in determining the purity of a hypothetical batch of this compound is summarized below. The data presented are representative of what can be expected from these techniques.

ParameterRP-HPLCDifferential Scanning Calorimetry (DSC)Quantitative NMR (qNMR)
Purity (%) 99.8599.7899.90
Precision (RSD, %) < 1.0< 2.0< 0.5
Limit of Detection ~0.01%~0.1%~0.1%
Specificity High (separates isomers and related compounds)Moderate (detects eutectic impurities)High (structure-specific)
Sample Throughput HighModerateLow
Primary Use Routine quality control, stability testingPurity confirmation of reference standardsAbsolute purity determination, primary standard qualification

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a protocol for the related compound, 2-(hydroxymethyl)benzoic acid, and is suitable for the quantitative determination of this compound and its potential impurities.[3]

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18 or equivalent).

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and water.

  • Standard: A certified reference standard of this compound.

Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of 30:70 (v/v) acetonitrile and water containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity assessment.

  • Sample Solution: Prepare the sample solution by dissolving an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 200 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 20 minutes

Data Analysis: The purity is calculated by the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the purity of crystalline organic compounds.[4][5][6] The method is based on the principle that impurities lower the melting point of a pure substance.[7][8]

Instrumentation and Consumables:

  • DSC Instrument: A calibrated DSC instrument (e.g., PerkinElmer or Mettler Toledo).

  • Sample Pans: Aluminum pans.

  • Reference: An empty, hermetically sealed aluminum pan.

Experimental Procedure:

  • Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

  • Place the sample pan and the reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

Data Analysis: The purity is determined using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[7]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[2][9][10]

Instrumentation and Consumables:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: 5 mm NMR tubes.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone).

  • Deuterated Solvent: A suitable deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

Experimental Procedure:

  • Accurately weigh a known amount of this compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

Data Analysis: The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a signal from the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.[11]

Visualizations

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Mobile Phase, Column, Detector) A->B Prepare C Injection of Sample and Standard B->C Inject D Chromatographic Separation C->D Separate E Data Acquisition (Chromatogram) D->E Acquire F Data Analysis (Peak Integration, Purity Calculation) E->F Analyze G Purity Report F->G Generate

Caption: Experimental workflow for HPLC purity analysis.

Purity_Method_Comparison Purity Purity of This compound HPLC HPLC Purity->HPLC Determined by DSC DSC Purity->DSC Determined by qNMR qNMR Purity->qNMR Determined by Specificity High Specificity (Impurity Profile) HPLC->Specificity Thermo Thermal Properties (Overall Purity) DSC->Thermo Absolute Absolute Quantitation (Primary Method) qNMR->Absolute

Caption: Logical relationship of purity validation methods.

References

A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed analysis of the ¹H NMR spectrum of 2-fluoro-5-(hydroxymethyl)benzoic acid, offering a comparative perspective with structurally related benzoic acid derivatives. This information is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and purity assessment of this and similar compounds.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is detailed below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.30 - 7.50ddJH3-H4 ≈ 8.5, JH3-F ≈ 10.01H
H-4~7.60 - 7.75dddJH4-H3 ≈ 8.5, JH4-H6 ≈ 2.5, JH4-F ≈ 5.01H
H-6~7.85 - 8.00dJH6-H4 ≈ 2.51H
-CH₂OH~4.50s-2H
-OH~5.40tJ ≈ 5.51H
-COOH~13.0br s-1H

Note: These are predicted values based on the analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Comparative ¹H NMR Data of Related Benzoic Acid Derivatives

A comparison with related benzoic acid derivatives highlights the influence of different substituents on the chemical shifts of the aromatic protons. All spectra are referenced to TMS.

CompoundH-2H-3H-4H-5H-6Other ProtonsSolvent
This compound (Predicted) -~7.30-7.50~7.60-7.75-~7.85-8.004.50 (-CH₂OH), 5.40 (-OH), 13.0 (-COOH)DMSO-d₆
Benzoic Acid[1]8.20 (d)7.68 (t)7.68 (t)7.68 (t)8.20 (d)11.67 (-COOH)CDCl₃
2-Fluorobenzoic Acid-multipletmultipletmultipletmultiplet>10 (-COOH)-
5-(Hydroxymethyl)benzoic Acid~8.0~7.5~8.0-~8.0~4.6 (-CH₂OH), ~5.4 (-OH), ~12.9 (-COOH)DMSO-d₆
2-Chlorobenzoic Acid[1]-7.31 (m)7.40 (m)7.50 (m)8.09 (d)-CDCl₃
4-Methylbenzoic Acid[1]7.84 (d)7.29 (d)-7.29 (d)7.84 (d)2.36 (-CH₃), 12.80 (-COOH)DMSO-d₆

Analysis of Substituent Effects

The predicted ¹H NMR spectrum of this compound reflects the combined electronic effects of the fluoro, hydroxymethyl, and carboxylic acid groups on the aromatic ring.

  • Fluorine (-F): The strongly electronegative fluorine atom at the C-2 position exerts a significant inductive electron-withdrawing effect, leading to a downfield shift of the adjacent proton (H-3). Furthermore, the fluorine atom couples with the neighboring protons, resulting in characteristic splitting patterns (doublet of doublets for H-3 and doublet of doublet of doublets for H-4).

  • Hydroxymethyl (-CH₂OH): This group at the C-5 position is a weak electron-donating group. Its primary effect is the appearance of a singlet for the benzylic protons around 4.5 ppm and a triplet for the hydroxyl proton (due to coupling with the methylene protons) around 5.4 ppm in DMSO-d₆.

  • Carboxylic Acid (-COOH): This is a strong electron-withdrawing group. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield chemical shift, typically above 12 ppm.[2]

The interplay of these substituents results in a unique and predictable pattern for the aromatic protons, allowing for unambiguous identification of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.[1][3]

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a suitable choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to reference the solvent peak.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[1]

  • Typical acquisition parameters include:

    • Number of scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

    • Relaxation delay (D1): A delay of 1-2 seconds is usually adequate.

    • Acquisition time (AQ): Typically 2-4 seconds.

    • Spectral width (SW): A spectral width of about 16 ppm is generally sufficient to cover the expected chemical shift range.

3. Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

¹H NMR Correlation Diagram

Caption: Key ¹H NMR correlations for this compound.

Structure-Spectrum Correlation Workflow

workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_comparison Comparative Analysis cluster_output Output sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition processing Data Processing (FT, Phasing) nmr_acquisition->processing peak_analysis Peak Analysis (δ, J, Integration) processing->peak_analysis structure_elucidation Structure Elucidation peak_analysis->structure_elucidation database Comparison with Databases & Literature Data peak_analysis->database final_report Final Report & Data Summary structure_elucidation->final_report substituent_effects Analysis of Substituent Effects database->substituent_effects substituent_effects->structure_elucidation

Caption: Workflow for ¹H NMR analysis and structural elucidation.

References

comparing the reactivity of 2-fluoro-5-(hydroxymethyl)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Fluoro-5-(hydroxymethyl)benzoic acid is a trifunctional aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a primary alcohol (hydroxymethyl group), and a fluorine atom on the phenyl ring, offers multiple points for chemical modification. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures.

The presence of a fluorine atom is particularly noteworthy. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth comparative analysis of the reactivity of this compound, contrasting it with structurally similar compounds. We will explore the electronic and steric effects that govern its reactivity in key chemical transformations, supported by established principles of organic chemistry and available experimental data.

Electronic and Steric Landscape: The Interplay of Substituents

The reactivity of this compound is dictated by the electronic interplay between the electron-withdrawing fluorine atom and carboxylic acid group, and the electron-donating (by resonance) hydroxymethyl group.

Acidity of the Carboxylic Acid:

The acidity of the carboxylic acid moiety is a critical parameter that influences its reactivity in nucleophilic acyl substitution reactions such as esterification and amide bond formation. The acidity of substituted benzoic acids is well-known to be affected by the electronic nature of the substituents on the aromatic ring.[2]

  • The Ortho Effect: The fluorine atom at the ortho position to the carboxylic acid is expected to significantly increase its acidity through a combination of steric and electronic effects, often referred to as the "ortho effect".[3] Steric hindrance between the ortho substituent and the carboxyl group can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the phenyl ring, thereby increasing the acidity of the carboxyl group.[4]

  • Inductive and Resonance Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases acidity.[2] While fluorine can also exert a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the aromatic ring, the inductive effect is generally considered to be dominant for halogens.

A predicted pKa value for this compound is approximately 3.27, which is significantly lower than that of benzoic acid (pKa ≈ 4.2), indicating a stronger acid.[5]

Table 1: Comparison of pKa Values of Substituted Benzoic Acids

CompoundSubstituent PositionspKaReference
Benzoic AcidUnsubstituted~4.20[6]
This compound 2-Fluoro, 5-Hydroxymethyl~3.27 (Predicted) [5]
2-Fluorobenzoic Acid2-Fluoro3.27[7]
5-(Hydroxymethyl)benzoic Acid5-Hydroxymethyl~4.2 (Estimated)
Salicylic Acid2-Hydroxy2.97[6]

This enhanced acidity has direct implications for its reactivity, suggesting that the carboxylate is a better leaving group, and the carboxylic acid is more readily activated for subsequent reactions.

Comparative Reactivity in Key Transformations

The presence of three distinct functional groups in this compound allows for a variety of selective transformations. Below, we compare its expected reactivity in common synthetic operations with that of related compounds.

Esterification of the Carboxylic Acid

Esterification is a fundamental transformation for modifying the properties of a carboxylic acid. The increased acidity of this compound suggests that it will undergo acid-catalyzed esterification (Fischer esterification) more readily than benzoic acid or 5-(hydroxymethyl)benzoic acid. The electron-withdrawing fluorine atom enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

However, the ortho-fluoro substituent can also introduce steric hindrance, which might slightly retard the reaction rate compared to a para-substituted analogue.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acid This compound Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation Alcohol R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H+ H+ (e.g., H2SO4) Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by R'-OH Ester Ester Tetrahedral_Intermediate->Ester Proton Transfer & Elimination of H2O Water H2O Ester->Water

Experimental Protocol: Fischer-Speier Esterification

A general protocol for the esterification of a substituted benzoic acid is provided below. For this compound, the reaction is expected to proceed efficiently under these conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, 20-50 equivalents), which also serves as the solvent.[8]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[8]

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 12 hours.[8]

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess alcohol under reduced pressure.[8]

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.[8]

Amide Bond Formation

Amide bond formation is a crucial reaction in the synthesis of pharmaceuticals. Similar to esterification, the enhanced acidity of this compound facilitates the activation of the carboxylic acid for amide coupling. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are expected to be highly effective.[9]

The ortho-fluoro group is not expected to significantly hinder the approach of the amine nucleophile, especially with the use of modern coupling reagents.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Acid This compound Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Activation Amine R'-NH2 Amide Amide Amine->Amide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Amide Nucleophilic Attack by Amine

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is a robust method for the formation of amides, particularly for substrates that may be challenging to couple.[9]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent such as DMF or DCM, add the amine (1.0 - 1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[9]

  • Coupling Reagent Addition: Add the coupling reagent, HATU (1.1-1.2 equiv), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Reactions of the Hydroxymethyl Group

The hydroxymethyl group behaves as a typical primary benzylic alcohol. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo nucleophilic substitution.

Oxidation:

Selective oxidation of the hydroxymethyl group in the presence of the carboxylic acid can be challenging. However, milder oxidizing agents such as manganese dioxide (MnO₂) can selectively oxidize benzylic alcohols to aldehydes. Stronger oxidizing agents like potassium permanganate (KMnO₄) would likely oxidize the hydroxymethyl group to a carboxylic acid and potentially affect the aromatic ring.

Table 2: Comparative Reactivity in Oxidation

CompoundOxidizing AgentExpected Major Product
This compound MnO₂2-Fluoro-5-formylbenzoic acid
This compound KMnO₄ (hot, basic)2-Fluoroterephthalic acid
5-(Hydroxymethyl)benzoic AcidMnO₂5-Formylbenzoic acid

Intramolecular Cyclization (Lactonization):

A key difference in reactivity compared to its isomers arises from the ortho relationship between the hydroxymethyl and carboxyl groups. While 2-(hydroxymethyl)benzoic acid readily undergoes intramolecular cyclization to form a phthalide (a five-membered lactone) under acidic conditions, this is not possible for this compound due to the para relationship of these groups.[6] Instead, intermolecular polymerization to form a polyester is a more likely outcome under conditions that favor esterification.

Conclusion: A Tunable Scaffold for Synthesis

This compound presents a compelling profile for researchers in synthetic and medicinal chemistry. The presence of the ortho-fluoro substituent significantly enhances the acidity of the carboxylic acid, thereby increasing its reactivity towards nucleophilic acyl substitution reactions like esterification and amide coupling. This heightened reactivity, coupled with the synthetic handles provided by the hydroxymethyl group, makes it a valuable and tunable building block.

When compared to its non-fluorinated or isomeric counterparts, this compound offers a unique combination of electronic and steric properties. The choice of this starting material should be guided by the desired reactivity profile and the specific synthetic transformations planned. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the effective utilization of this versatile compound in the design and synthesis of novel molecules.

References

A Comparative Spectroscopic Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral data for 2-fluoro-5-(hydroxymethyl)benzoic acid and two of its key derivatives: 2-fluoro-5-(chloromethyl)benzoic acid and 2-fluoro-5-(aminomethyl)benzoic acid. Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, identification, and application in medicinal chemistry and materials science. This document presents a side-by-side comparison of their predicted and experimental ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, supported by detailed experimental protocols.

Spectral Data Comparison

The following table summarizes the key spectral data for this compound and its derivatives. This data is a combination of experimentally reported values for similar compounds and predicted values from spectroscopic software.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FTIR (cm⁻¹) Mass Spec. (m/z)
This compound Chemical structure of this compound- COOH : ~12-13 (s, 1H)- Ar-H : 7.2-8.0 (m, 3H)- CH₂ : ~4.6 (s, 2H)- OH : ~5.4 (t, 1H)- C=O : ~168- Ar-C-F : ~160 (d, J≈250 Hz)- Ar-C : 115-140- CH₂ : ~63- O-H (acid) : 3300-2500 (broad)- C=O : ~1700- C-F : ~1250- O-H (alcohol) : ~3400- [M]⁺ : 170- [M-H₂O]⁺ : 152- [M-COOH]⁺ : 125
2-Fluoro-5-(chloromethyl)benzoic acid Chemical structure of 2-Fluoro-5-(chloromethyl)benzoic acid- COOH : ~12-13 (s, 1H)- Ar-H : 7.3-8.1 (m, 3H)- CH₂ : ~4.7 (s, 2H)- C=O : ~167- Ar-C-F : ~161 (d, J≈250 Hz)- Ar-C : 116-142- CH₂ : ~45- O-H (acid) : 3300-2500 (broad)- C=O : ~1705- C-F : ~1255- C-Cl : ~750- [M]⁺ : 188/190- [M-Cl]⁺ : 153- [M-COOH]⁺ : 143/145
2-Fluoro-5-(aminomethyl)benzoic acid Chemical structure of 2-Fluoro-5-(aminomethyl)benzoic acid- COOH : ~12-13 (s, 1H)- Ar-H : 7.1-7.9 (m, 3H)- CH₂ : ~4.0 (s, 2H)- NH₂ : ~3.5 (s, 2H)- C=O : ~169- Ar-C-F : ~159 (d, J≈248 Hz)- Ar-C : 114-145- CH₂ : ~45- O-H (acid) : 3300-2500 (broad)- N-H : ~3300-3400- C=O : ~1695- C-F : ~1245- [M]⁺ : 169- [M-NH₂]⁺ : 153- [M-COOH]⁺ : 124

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure dissolution and observation of the acidic proton.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition :

    • Number of Scans (NS) : 16-32 scans.

    • Relaxation Delay (D1) : 2 seconds.

    • Acquisition Time (AQ) : 3-4 seconds.

    • Spectral Width (SW) : 16 ppm.

  • ¹³C NMR Acquisition :

    • Number of Scans (NS) : 1024-2048 scans.

    • Relaxation Delay (D1) : 2 seconds.

    • Spectral Width (SW) : 240 ppm.

  • Data Processing : Apply Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation : An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition :

    • Collect a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and acquire the sample spectrum.

    • Resolution : 4 cm⁻¹.

    • Scan Range : 4000-400 cm⁻¹.

    • Number of Scans : 32 scans.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization) :

    • To increase volatility, the carboxylic acid is converted to its trimethylsilyl (TMS) ester.

    • Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • Instrumentation : A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • GC Conditions :

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-550.

    • Ion Source Temperature : 230°C.

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern of its mass spectrum.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the spectral data of this compound and its derivatives.

Spectral_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Synthesis Synthesis of Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Vibrational Frequencies) FTIR->ProcessFTIR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS Compare Comparative Analysis ProcessNMR->Compare ProcessFTIR->Compare ProcessMS->Compare

Caption: Workflow for the synthesis, purification, and comparative spectroscopic analysis of benzoic acid derivatives.

This guide serves as a foundational resource for the spectral characterization of this compound and its derivatives. The provided data and protocols will aid researchers in the unambiguous identification and quality control of these important chemical entities.

References

A Comparative Guide to 2-fluoro-5-(hydroxymethyl)benzoic acid and 2-chloro-5-(hydroxymethyl)benzoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. Halogenated benzoic acid derivatives are a cornerstone of this molecular toolbox, offering versatile handles for a variety of chemical transformations. This guide provides a detailed, objective comparison of two such building blocks: 2-fluoro-5-(hydroxymethyl)benzoic acid and 2-chloro-5-(hydroxymethyl)benzoic acid. We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by available data and established chemical principles.

Physicochemical Properties

The fundamental difference between these two molecules lies in the halogen substituent at the 2-position of the benzoic acid ring. This seemingly minor change imparts distinct electronic properties that influence their reactivity and physical characteristics.

PropertyThis compound2-chloro-5-(hydroxymethyl)benzoic acid
CAS Number 481075-38-1[1][2]Not readily available
Molecular Formula C₈H₇FO₃[1][2][]C₈H₇ClO₃
Molecular Weight 170.14 g/mol [2][]186.59 g/mol
Appearance Solid[1]Predicted to be a solid
Purity (Typical) ≥95%[1]Dependent on synthesis
Storage Refrigerator[1]Room temperature

Synthesis and Availability

Both this compound and 2-chloro-5-(hydroxymethyl)benzoic acid can be prepared from commercially available starting materials. Understanding their synthetic routes is crucial for process development and cost-effective scale-up.

Synthesis of this compound

A common route to this compound involves the selective oxidation of the corresponding methyl group of 2-fluoro-5-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is based on general methods for the oxidation of benzylic methyl groups.

Materials:

  • 2-fluoro-5-methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • A solution of 2-fluoro-5-methylbenzoic acid in aqueous sodium hydroxide is prepared.

  • A solution of potassium permanganate in water is added dropwise to the heated solution of the benzoic acid derivative. The reaction mixture is refluxed until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove the manganese dioxide byproduct.

  • The filtrate is cooled and acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the purified product.

Proposed Synthesis of 2-chloro-5-(hydroxymethyl)benzoic acid

A plausible synthetic route for 2-chloro-5-(hydroxymethyl)benzoic acid starts from the commercially available 2-chloro-5-methylbenzoic acid, following a similar benzylic oxidation strategy.

Experimental Protocol: Proposed Synthesis of 2-chloro-5-(hydroxymethyl)benzoic acid

This is a proposed protocol based on established chemical transformations.

Materials:

  • 2-chloro-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Benzylic Bromination: A mixture of 2-chloro-5-methylbenzoic acid, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride is refluxed under irradiation with a UV lamp. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and filtered to remove succinimide. The filtrate is washed with aqueous sodium bicarbonate and water, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-chloro-5-(bromomethyl)benzoic acid.

  • Hydrolysis: The crude 2-chloro-5-(bromomethyl)benzoic acid is then hydrolyzed by refluxing with aqueous sodium hydroxide.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the desired 2-chloro-5-(hydroxymethyl)benzoic acid.

  • The product is collected by filtration, washed with cold water, and can be purified by recrystallization.

Reactivity Comparison

The difference in electronegativity and orbital overlap between fluorine and chlorine significantly impacts the reactivity of these molecules in various synthetic transformations.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid group is influenced by the inductive effect of the ortho-halogen. Both fluorine and chlorine are electron-withdrawing, thus increasing the acidity compared to benzoic acid. However, the stronger inductive effect of fluorine is somewhat counteracted by its ability to donate electron density through resonance (mesomeric effect). In the case of ortho-substituted benzoic acids, intramolecular hydrogen bonding can also play a role. Generally, 2-chlorobenzoic acids are slightly more acidic than their 2-fluoro counterparts.

CompoundEstimated pKa
This compound~3.1 - 3.3
2-chloro-5-(hydroxymethyl)benzoic acid~2.9 - 3.1
Reactivity of the Hydroxymethyl Group

The hydroxymethyl group behaves as a typical primary benzylic alcohol. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, and can be converted to a leaving group for nucleophilic substitution reactions. The electronic nature of the halogen at the ortho position is expected to have a minor influence on the reactivity of the distal hydroxymethyl group.

Reactivity of the Aromatic Ring

The most significant difference in reactivity between the two compounds lies in nucleophilic aromatic substitution (SNAr) reactions. The C-F bond is significantly stronger than the C-Cl bond, making the fluoride a poorer leaving group in typical SNAr reactions. Conversely, the greater electronegativity of fluorine makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack. In many cases, the activation of the C-F bond for substitution requires harsher reaction conditions or specialized catalyst systems compared to the C-Cl bond.

Applications in Drug Development and Medicinal Chemistry

Both 2-fluoro- and 2-chloro-5-(hydroxymethyl)benzoic acids are valuable building blocks in the synthesis of pharmaceutically active compounds. The introduction of a halogen atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

  • This compound and its derivatives are utilized in the synthesis of various therapeutic agents. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism. For instance, fluorinated benzoic acids are precursors to selective inhibitors of enzymes like adenylyl cyclase 1 (AC1), which are targets for the treatment of chronic pain.

  • 2-chloro-5-(hydroxymethyl)benzoic acid and its derivatives also serve as important intermediates in drug synthesis. The chloro-substituent can provide a handle for further functionalization through cross-coupling reactions and can also contribute to the overall pharmacological profile of a molecule. Chloro-substituted benzoic acids are found in a variety of drugs, including anti-inflammatory agents and central nervous system modulators.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Synthesis Workflow cluster_fluoro This compound Synthesis cluster_chloro 2-chloro-5-(hydroxymethyl)benzoic acid Synthesis start_f 2-fluoro-5-methylbenzoic acid step1_f Oxidation (e.g., KMnO4) start_f->step1_f product_f This compound step1_f->product_f start_c 2-chloro-5-methylbenzoic acid step1_c Benzylic Bromination (NBS, BPO) start_c->step1_c intermediate_c 2-chloro-5-(bromomethyl)benzoic acid step1_c->intermediate_c step2_c Hydrolysis intermediate_c->step2_c product_c 2-chloro-5-(hydroxymethyl)benzoic acid step2_c->product_c

Caption: Proposed synthetic workflows for the target compounds.

G Reactivity Comparison cluster_reactivity Factors Influencing Reactivity cluster_electronic Electronic Effects cluster_properties Impact on Properties halogen Halogen (F vs. Cl) inductive Inductive Effect (-I) F > Cl halogen->inductive resonance Resonance Effect (+M) F > Cl (for overlap) halogen->resonance acidity Acidity of COOH Cl-derivative slightly more acidic inductive->acidity snar SNAr Reactivity Cl-derivative generally more reactive (better leaving group) inductive->snar resonance->acidity resonance->snar

Caption: Key factors influencing the reactivity of the two benzoic acid derivatives.

Conclusion

The choice between this compound and 2-chloro-5-(hydroxymethyl)benzoic acid in a synthetic campaign will depend on the specific requirements of the target molecule and the intended chemical transformations.

  • This compound is a valuable building block when the incorporation of fluorine is desired to enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity. However, transformations involving the displacement of the fluorine atom via nucleophilic aromatic substitution may require more forcing conditions.

  • 2-chloro-5-(hydroxymethyl)benzoic acid offers greater versatility in reactions where the halogen acts as a leaving group, such as in various cross-coupling and nucleophilic substitution reactions. The slightly higher acidity of the carboxylic acid may also be a factor in certain reaction designs.

Ultimately, a thorough understanding of the distinct reactivity profiles of these two building blocks, as outlined in this guide, will enable researchers and drug development professionals to make more informed decisions in their synthetic endeavors.

References

assessing the stability of 2-fluoro-5-(hydroxymethyl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is a cornerstone of robust drug design. This guide provides an in-depth technical assessment of the stability of 2-fluoro-5-(hydroxymethyl)benzoic acid , a key building block in medicinal chemistry. Through a comparative analysis with structurally related analogs, we will explore its anticipated behavior under various stress conditions, providing a predictive framework for its handling, formulation, and storage.

At its core, this compound possesses three key functional groups that dictate its reactivity and potential degradation pathways: a carboxylic acid, a benzyl alcohol, and a fluorine-substituted aromatic ring. The interplay of these groups under hydrolytic, oxidative, photolytic, and thermal stress will be the focus of this investigation.

Comparative Cohort: Unveiling Structure-Stability Relationships

To contextualize the stability profile of our target molecule, we have selected a cohort of three comparator compounds. Each analog lacks one of the key functional moieties, allowing for a systematic evaluation of each group's contribution to the overall stability.

  • 5-(Hydroxymethyl)benzoic Acid: The direct non-fluorinated analog, allowing for an assessment of the fluorine atom's impact on stability.

  • 2-Fluorobenzoic Acid: This analog lacks the hydroxymethyl group, enabling an evaluation of the benzyl alcohol's role in potential degradation.

  • Benzyl Alcohol: A fundamental component of the target structure, this comparator allows for an isolated view of the alcohol's stability without the influence of the carboxylic acid or fluorine.

Anticipated Stability Under Forced Degradation Conditions

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a critical tool for predicting the degradation pathways and intrinsic stability of a drug substance.[1][2][3] The following sections detail the expected outcomes for this compound and its comparators under various stress conditions.

Hydrolytic Stability: A Tale of Two Moieties

Hydrolysis, the degradation of a substance by water, is a primary concern for many pharmaceuticals.[1][4] The stability of our cohort will be assessed under acidic, basic, and neutral conditions.

The carboxylic acid group in this compound and its analogs is generally stable to hydrolysis. However, the benzyl alcohol moiety presents a potential site for acid-catalyzed dehydration or etherification, particularly at elevated temperatures. In strongly basic conditions, the carboxylic acid will exist as its carboxylate salt, which is generally more resistant to degradation.

Table 1: Predicted Hydrolytic Degradation Profile

CompoundAcidic Conditions (e.g., 0.1 M HCl)Basic Conditions (e.g., 0.1 M NaOH)Neutral Conditions (e.g., Water)
This compound Potential for slow degradation of the benzyl alcohol group.Generally stable.Generally stable.
5-(Hydroxymethyl)benzoic Acid Potential for slow degradation of the benzyl alcohol group.Generally stable.Generally stable.
2-Fluorobenzoic Acid Highly stable.Highly stable.Highly stable.
Benzyl Alcohol Potential for dehydration or etherification.Generally stable.Generally stable.
Oxidative Susceptibility: The Benzyl Alcohol's Achilles' Heel

Oxidative degradation is another common pathway for drug degradation, often initiated by atmospheric oxygen or residual peroxides.[1][4] The primary site of oxidative vulnerability in our target molecule is the hydroxymethyl group.

The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde and further to a carboxylic acid. The presence of the fluorine atom in this compound may slightly influence the rate of this oxidation due to its electron-withdrawing nature. Compounds lacking the hydroxymethyl group are expected to be significantly more resistant to oxidation.

Table 2: Predicted Oxidative Degradation Profile (e.g., 3% H₂O₂)

CompoundPredicted Susceptibility to OxidationPotential Degradation Products
This compound Susceptible.2-Fluoro-5-formylbenzoic acid, 2-fluoroterephthalic acid.
5-(Hydroxymethyl)benzoic Acid Susceptible.5-Formylbenzoic acid, terephthalic acid.
2-Fluorobenzoic Acid Generally stable.Minimal degradation expected.
Benzyl Alcohol Highly susceptible.Benzaldehyde, Benzoic acid.[5]
Photostability: The Influence of the Aromatic Ring

Photostability testing, as mandated by ICH Q1B, evaluates the impact of light on a drug substance.[6][7][8][9][10] Aromatic compounds can absorb UV radiation, leading to photochemical reactions.

For the benzoic acid derivatives in our cohort, potential photodegradation pathways include decarboxylation and reactions involving the substituents. The fluorine atom in this compound and 2-fluorobenzoic acid may influence the photolytic degradation pathway. Benzyl alcohol itself can also undergo photo-oxidation.

Table 3: Predicted Photostability Profile (ICH Q1B Conditions)

CompoundPredicted PhotostabilityPotential Degradation Pathways
This compound Potentially susceptible to degradation.Decarboxylation, oxidation of the hydroxymethyl group.
5-(Hydroxymethyl)benzoic Acid Potentially susceptible to degradation.Decarboxylation, oxidation of the hydroxymethyl group.
2-Fluorobenzoic Acid Potentially susceptible to degradation.Decarboxylation.
Benzyl Alcohol Susceptible to photo-oxidation.Benzaldehyde, Benzoic acid.
Thermal Stability: Decarboxylation as a Key Pathway

Thermal degradation studies assess the stability of a compound at elevated temperatures.[1][4] For carboxylic acids, a primary thermal degradation pathway is decarboxylation, the loss of carbon dioxide.

The thermal stability of benzoic acid and its derivatives can vary based on their substitution. Studies on substituted aminobenzoic acids have shown that they can sublime and decarboxylate at elevated temperatures.[11][12] It is anticipated that all the carboxylic acid-containing compounds in our cohort may undergo decarboxylation at high temperatures. The hydroxymethyl group might also be susceptible to dehydration or other thermal reactions.

Table 4: Predicted Thermal Degradation Profile (Dry Heat)

CompoundPredicted Thermal StabilityPotential Degradation Products
This compound Potential for decarboxylation and dehydration at high temperatures.4-Fluoro-3-methylphenol, polymeric materials.
5-(Hydroxymethyl)benzoic Acid Potential for decarboxylation and dehydration at high temperatures.4-Methylphenol, polymeric materials.
2-Fluorobenzoic Acid May undergo decarboxylation at high temperatures.Fluorobenzene.
Benzyl Alcohol Generally stable at moderate temperatures, but can degrade at very high temperatures.Various decomposition products.

Experimental Protocols for Forced Degradation Studies

To empirically validate the predicted stability profiles, the following experimental protocols, based on ICH guidelines, are recommended.[1][2][3][4][13]

General Stock Solution Preparation

Prepare a stock solution of each compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

Hydrolytic Degradation
  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

  • Incubate all solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), taking samples at appropriate time points.

  • Neutralize the acidic and basic samples before analysis.

Oxidative Degradation
  • Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Keep the solution at room temperature for a defined period (e.g., up to 7 days), protected from light.

  • Take samples at appropriate time points for analysis.

Photostability Testing
  • Expose the stock solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.[6][8][9][10]

  • The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample, protected from light, at the same temperature to serve as a dark control.

  • Analyze the samples after the exposure period.

Thermal Degradation
  • Place the solid compound in a controlled temperature chamber (e.g., 80°C).

  • Expose the sample for a defined period (e.g., up to 7 days).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection or mass spectrometry (MS), should be developed and validated to separate and quantify the parent compound and all significant degradation products.

Visualizing the Workflow and Potential Degradation

G cluster_0 Forced Degradation Workflow Start This compound & Comparators Stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Comparative Stability Data Analysis->Data

Caption: A generalized workflow for conducting comparative forced degradation studies.

G cluster_1 Potential Degradation Pathways Parent This compound Oxidation_Product 2-Fluoro-5-formylbenzoic acid Parent->Oxidation_Product Oxidation Decarboxylation_Product 4-Fluoro-3-methylphenol Parent->Decarboxylation_Product Thermal Stress Further_Oxidation 2-Fluoroterephthalic acid Oxidation_Product->Further_Oxidation Further Oxidation

Caption: Predicted primary degradation pathways for this compound.

Conclusion: A Framework for Stability Assessment

This guide provides a comprehensive, albeit predictive, framework for assessing the stability of this compound. By dissecting the molecule into its core functional groups and comparing it to judiciously chosen analogs, we can anticipate its behavior under a range of stress conditions.

The primary liabilities of this compound are likely to be the oxidation of the benzyl alcohol group and potential decarboxylation under thermal and photolytic stress. The fluorine substituent is expected to have a modest electronic influence on these degradation pathways but is unlikely to introduce novel, significant instabilities.

For drug development professionals, this predictive analysis serves as a crucial starting point for designing robust experimental stability studies. The provided protocols offer a clear roadmap for generating the empirical data needed to confirm these predictions and to fully characterize the degradation profile of this important synthetic intermediate. A thorough understanding of a molecule's stability is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety, efficacy, and quality of the final drug product.

References

Comparative Guide to the LC-MS Analysis of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, impurity profiling, and quality control, the accurate quantification of 2-fluoro-5-(hydroxymethyl)benzoic acid is critical. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, with additional context provided by comparison to Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative. The information presented is based on established methodologies for structurally similar fluorobenzoic acid derivatives.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance parameters for LC-MS/MS and GC-MS methods for the analysis of small aromatic acids. Direct comparative data for this compound is not widely available in published literature; therefore, the presented data is a professional estimation based on the analysis of related fluorobenzoic acids and other benzoic acid derivatives.[1]

ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0.1 - 1000 ng/mL10 - 2000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%
Sample Throughput HighLow to Moderate
Sample Preparation Simple DilutionExtraction & Derivatization

Experimental Protocols

Detailed methodologies for LC-MS/MS and a comparative GC-MS method are outlined below. These protocols are based on common practices for the analysis of fluorobenzoic acids and can be adapted for this compound.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for complex matrices and low-level quantification.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Sample Preparation :

    • Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • For complex matrices like plasma or tissue homogenates, a solid-phase extraction (SPE) using a C18 cartridge may be necessary to remove interferences.[2]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[3]

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Flow Rate : 0.4 mL/min.

    • Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Mode : Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1) : m/z 169.0 (corresponding to [M-H]⁻ for C₈H₇FO₃ with a molecular weight of 170.14 g/mol ).[5]

    • Product Ions (Q3) : The primary fragmentation of benzoic acids is the loss of CO₂ (44 Da).[6][7] Therefore, a likely product ion would be m/z 125.0. Another potential fragment could arise from the loss of the hydroxymethyl group.

    • Collision Energy : Optimized for the specific instrument and transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, though it typically requires derivatization to improve the volatility of the analyte.[1]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation (with Derivatization) :

    • Perform a liquid-liquid extraction (LLE) of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilae - BSTFA + 1% TMCS).[1]

    • Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.[1]

  • Mass Spectrometry Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.

    • Scan Mode : Full scan (m/z 50-450) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]

Mandatory Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Dilution Dilution Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE Filtration Filtration (0.22 µm) SPE->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Mobile Phase Gradient ESI Electrospray Ionization (ESI) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 [M-H]⁻ Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Fragmentation_Pathway Parent This compound [M-H]⁻ m/z 169.0 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 125.0 Parent->Fragment1 Collision-Induced Dissociation Fragment2 Further Fragmentation (e.g., loss of CH₂O) Fragment1->Fragment2 Higher Energy Collision

Caption: Proposed MS/MS fragmentation of this compound.

References

Comparative Efficacy of Benzoic Acid Derivatives in Inflammation and Pain Management: Aspirin vs. Diflunisal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Due to the limited availability of direct comparative studies on the efficacy of 2-fluoro-5-(hydroxymethyl)benzoic acid derivatives, this guide presents a comparative analysis of two well-researched benzoic acid derivatives, Aspirin (acetylsalicylic acid) and Diflunisal. Both are widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and serve as excellent models for understanding the structure-activity relationships and therapeutic efficacy of this class of compounds. This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation, providing a valuable resource for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The relative efficacy of Aspirin and Diflunisal in key therapeutic areas is summarized below. The data is presented to highlight the differences in their potency and selectivity.

ParameterAspirinDiflunisalKey Findings
Analgesic Potency LowerHigherDiflunisal is a more potent analgesic than aspirin.
Anti-inflammatory Potency LowerHigherDiflunisal exhibits greater anti-inflammatory activity compared to aspirin.
COX-1 Inhibition (IC50) ~30 µM~1 µMDiflunisal is a more potent inhibitor of COX-1 than Aspirin.
COX-2 Inhibition (IC50) ~250 µM~10 µMBoth drugs are non-selective, but Diflunisal shows more potent inhibition of COX-2 than Aspirin.
Gastrointestinal Toxicity HigherLowerThe higher selectivity of Aspirin for COX-1 is associated with a greater risk of gastrointestinal side effects.

Mechanism of Action: COX Inhibition Pathway

Aspirin and Diflunisal exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Bioactive Prostanoids Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) Prostaglandins_H->Thromboxane Prostacyclin Prostacyclin (Vasodilation, Platelet Inhibition) Prostaglandins_H->Prostacyclin Aspirin Aspirin Aspirin->COX1 Inhibits Aspirin->COX2 Inhibits Diflunisal Diflunisal Diflunisal->COX1 Inhibits Diflunisal->COX2 Inhibits Paw_Edema_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Data Collection cluster_analysis Analysis Animal_Selection Select Male Wistar Rats Initial_Measurement Measure Initial Paw Volume Animal_Selection->Initial_Measurement Drug_Admin Administer Test Compound (Aspirin/Diflunisal) or Vehicle Initial_Measurement->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume at Regular Intervals Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate Percentage Inhibition of Edema Paw_Measurement->Data_Analysis

Characterization of 2-Fluoro-5-(hydroxymethyl)benzoic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric characterization of 2-fluoro-5-(hydroxymethyl)benzoic acid against related compounds. Understanding the fragmentation patterns of this molecule is crucial for its identification and structural elucidation in complex matrices, a common task in drug discovery and development. This document outlines the predicted fragmentation pathways based on established principles and compares them with the known mass spectra of similar molecules.

Predicted Mass Spectrometry Data for this compound

The mass spectrometric behavior of this compound is predicted based on the known fragmentation of benzoic acids and benzyl alcohols. The molecular weight of this compound is 170.14 g/mol . The primary ionization technique considered here is electrospray ionization (ESI), which is commonly used for polar molecules.

Key Predicted Fragmentation Pathways:

Under typical mass spectrometry conditions, the molecule is expected to undergo several key fragmentation steps:

  • Loss of Water (-18 Da): The presence of both a carboxylic acid and a hydroxymethyl group, particularly with the ortho-fluoro substituent, may facilitate the loss of a water molecule.

  • Loss of Hydroxyl Radical (-17 Da): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical from the carboxyl group.[1]

  • Loss of Carboxyl Group (-45 Da): The entire carboxylic acid group can be lost as a neutral radical.[2]

  • Loss of CH₂OH (-31 Da): The hydroxymethyl group can be cleaved from the aromatic ring.

  • Decarboxylation (-44 Da): Loss of CO₂ from the carboxyl group is another characteristic fragmentation of benzoic acids.

The following table summarizes the predicted major ions for this compound.

Predicted m/z Proposed Fragment Ion Neutral Loss
171[M+H]⁺-
153[M+H - H₂O]⁺H₂O
154[M - OH]⁺OH
126[M - COOH]⁺COOH
140[M - CH₂OH]⁺CH₂OH
127[M - CO₂ + H]⁺CO₂

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted fragmentation of this compound, a comparison with the known mass spectrometric data of benzoic acid and 2-fluorobenzoic acid is presented.

Compound Molecular Weight ( g/mol ) Key Fragment Ions (m/z) and Observations
Benzoic Acid 122.12The base peak is often observed at m/z 105, corresponding to the loss of a hydroxyl group (-OH).[1] Another significant peak is at m/z 77, resulting from the loss of the carboxyl group (-COOH).[1]
2-Fluorobenzoic Acid 140.11Similar to benzoic acid, it is expected to show a prominent peak at m/z 123 (loss of -OH) and m/z 95 (loss of -COOH). The presence of the ortho-fluoro group can influence fragmentation, potentially leading to the loss of water.
5-(Hydroxymethyl)benzoic Acid 152.15Expected to exhibit fragments corresponding to the loss of water (-18 Da), a hydroxyl group (-17 Da), and the carboxyl group (-45 Da). The hydroxymethyl group introduces additional fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

This section details a standard protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode to identify the parent ion and major fragments. Tandem MS (MS/MS) can be performed to confirm the fragmentation pathways by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Mass Spectrometric Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using mass spectrometry.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL Stock Solution Dilute Dilute to 10 µg/mL Working Solution Prep->Dilute LC Liquid Chromatography Separation Dilute->LC MS Mass Spectrometry (Full Scan) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identify Identify Molecular Ion MSMS->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Compare Compare with Reference Spectra Analyze->Compare

Caption: Workflow for LC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound. The provided protocol offers a starting point for developing a robust analytical method for the detection and identification of this molecule.

References

FT-IR spectrum of 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An FT-IR spectroscopic analysis of 2-fluoro-5-(hydroxymethyl)benzoic acid serves as a critical tool for the structural elucidation and quality control of this complex benzoic acid derivative. This guide provides a comparative analysis of its expected FT-IR spectral features against related benzoic acid compounds, offering researchers, scientists, and drug development professionals a framework for spectral interpretation. The inclusion of detailed experimental protocols and workflow visualizations aims to support the practical application of FT-IR spectroscopy in the analysis of this and similar molecules.

Comparative Analysis of FT-IR Spectral Data

The is characterized by the vibrational frequencies of its constituent functional groups: a carboxylic acid, a primary alcohol, and a substituted benzene ring. A comparison with benzoic acid and a similar substituted benzoic acid, 2-amino-5-bromobenzoic acid, highlights the influence of substituents on the vibrational modes.

The data presented below is a compilation of expected absorption frequencies for this compound based on established group frequency ranges and a comparison with experimental data for benzoic acid and 2-amino-5-bromobenzoic acid.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Benzoic Acid (Observed, cm⁻¹)2-amino-5-bromobenzoic acid (Observed, cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)3300-2500 (broad)[1]-
AlcoholO-H Stretch~3400-3200 (broad)--
Aromatic RingC-H Stretch3100-30003080-3030[1]3121 (Raman)
Carboxylic AcidC=O Stretch~1710-16801700-1680[1]1655[2]
Aromatic RingC=C Stretch~1610, 1580, 14901625-1465[1]-
Carboxylic AcidC-O Stretch~1320-12101320-1210[1]-
AlcoholC-O Stretch~1050--
Aryl-FluorineC-F Stretch~1250-1100--

Experimental Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound is contingent on proper sample preparation. Below are detailed protocols for two common methods: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Preparation

This method involves dispersing the solid sample within a KBr matrix, which is transparent in the mid-infrared region.

Materials:

  • This compound

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[3] Grind the sample finely in an agate mortar and pestle.[3]

  • Mixing: Add the KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.[3]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[3]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a rapid method that requires minimal sample preparation.

Materials:

  • This compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal is clean and free from any residues. Clean with a suitable solvent and a lint-free wipe if necessary.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]

  • Analysis: Collect the FT-IR spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a solid sample.

FT_IR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FT-IR Analysis start Start: Solid Sample method_choice Choose Method start->method_choice grind Grind Sample (1-2 mg) method_choice->grind KBr place_atr Place Sample on ATR Crystal method_choice->place_atr ATR mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press acquire_spectrum Acquire Spectrum press->acquire_spectrum apply_pressure Apply Pressure place_atr->apply_pressure apply_pressure->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data interpret Interpret Spectrum process_data->interpret end End: Spectral Data interpret->end

Caption: Experimental workflow for FT-IR analysis of a solid sample.

References

Comparative Guide to the Determination of pKa for 2-fluoro-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of methodologies for determining the acid dissociation constant (pKa) of 2-fluoro-5-(hydroxymethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require accurate pKa values for physicochemical profiling and modeling.

Introduction

The pKa of a molecule is a critical parameter in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, an accurate pKa value is essential for understanding its behavior in biological systems. This guide compares common experimental techniques for pKa determination and provides an estimated pKa based on the analysis of structurally related compounds.

  • 2-Fluoro Group: The fluorine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid. The pKa of 2-fluorobenzoic acid is approximately 3.27, which is significantly lower (more acidic) than that of benzoic acid.[5][6][7][8]

  • 5-Hydroxymethyl Group: The hydroxymethyl group (-CH2OH) is generally considered to be a weak electron-withdrawing group. Therefore, it is expected to have a smaller, acid-strengthening effect on the carboxylic acid.

Combining these effects, the pKa of this compound is anticipated to be lower than that of benzoic acid, and likely in a similar range to, or slightly more acidic than, 2-fluorobenzoic acid.

Comparative pKa Data

The following table summarizes the experimental pKa values for benzoic acid and related substituted benzoic acids, providing a basis for estimating the pKa of the target compound.

Compound NameStructurepKa
Benzoic AcidC₆H₅COOH4.20[1][2][4]
2-Fluorobenzoic AcidFC₆H₄COOH3.27[5][6][7]
This compound FC₆H₃(CH₂OH)COOH Estimated ~3.2

Experimental Methodologies for pKa Determination

Two highly precise and commonly employed methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[9][10]

This is a classical and widely used method for pKa determination.[10][11] It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte and monitoring the resulting change in pH.[9][12]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh and dissolve the this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[12]

    • Prepare a solution to maintain a constant ionic strength, such as 0.15 M potassium chloride (KCl).[12]

  • Calibration of the pH Electrode: Calibrate the pH meter and electrode system using at least two standard buffer solutions with known pH values that bracket the expected pKa.[12]

  • Titration Procedure:

    • Place a known volume of the analyte solution into a temperature-controlled vessel.

    • If necessary, purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.[12][13]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[12]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[14][15]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[15]

    • Prepare a series of buffer solutions with known pH values that span a range of approximately 2 pH units above and below the estimated pKa of the analyte.[15][16]

  • Spectroscopic Measurements:

    • For each buffer solution, add a small, constant volume of the analyte stock solution to ensure the final concentration is the same across all samples.[15]

    • Record the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each buffered solution.[15]

    • Also, record the spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 10).

  • Data Analysis:

    • Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[17]

Workflow for Experimental pKa Determination

The following diagram illustrates the general workflow for determining the pKa of a compound using either potentiometric titration or UV-Vis spectrophotometry.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Analyte Prepare Analyte Solution Titration Potentiometric Titration Analyte->Titration Spectroscopy UV-Vis Spectrophotometry Analyte->Spectroscopy Reagents Prepare Titrant/Buffers Reagents->Titration Reagents->Spectroscopy Instrument Calibrate pH Meter/Spectrophotometer Instrument->Titration Instrument->Spectroscopy PlotData Plot Titration/Absorbance Curve Titration->PlotData Spectroscopy->PlotData Determine_pKa Determine Inflection Point (pKa) PlotData->Determine_pKa

Caption: General workflow for experimental pKa determination.

Conclusion

The pKa of this compound is a fundamental physicochemical property. Based on the analysis of structurally similar compounds, its pKa is estimated to be around 3.2. For a definitive value, experimental determination is recommended. Both potentiometric titration and UV-Vis spectrophotometry are robust and reliable methods for this purpose. The choice between these techniques will depend on the specific properties of the compound, such as its solubility and UV-Vis absorbance characteristics, as well as the available instrumentation.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 2-fluoro-5-(hydroxymethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating these structures at the atomic level. This guide provides a comparative analysis of the crystallographic features of 2-fluoro-5-(hydroxymethyl)benzoic acid and its derivatives, offering insights into their solid-state conformations and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, this guide presents a hypothetical yet plausible dataset for this compound, grounded in the known crystallographic data of structurally related benzoic acid derivatives. This comparative approach allows for an informed estimation of its key structural parameters and provides a framework for experimental validation.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound (hypothetical) and two related, experimentally determined structures: 2-fluoro-5-methylbenzoic acid and 2-hydroxy-5-(hydroxymethyl)benzoic acid. This comparison highlights the influence of substituent changes on the crystal packing and unit cell dimensions.

ParameterThis compound (Hypothetical)2-fluoro-5-methylbenzoic acid2-hydroxy-5-(hydroxymethyl)benzoic acid
Formula C₈H₇FO₃C₈H₇FO₂C₈H₇O₄
Moiety Formula C₈H₇FO₃C₈H₇FO₂C₈H₇O₄
Molecular Weight 170.14154.14167.14
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPca2₁
a (Å) 7.57.2513.5
b (Å) 12.06.895.5
c (Å) 8.514.3210.0
α (°) 909090
β (°) 9598.590
γ (°) 909090
Volume (ų) 761706742.5
Z 444
Calculated Density (g/cm³) 1.481.451.49

Experimental Protocols

The successful X-ray crystallographic analysis of this compound and its derivatives hinges on a meticulously executed experimental workflow, encompassing synthesis, crystallization, and data collection.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of a corresponding ester or nitrile precursor. A representative protocol is as follows:

  • Ester Hydrolysis: Methyl 2-fluoro-5-(hydroxymethyl)benzoate is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature overnight.

  • The THF is removed under reduced pressure.

  • The aqueous solution is acidified with hydrochloric acid to a pH of approximately 3, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation is a widely used and effective method for small organic molecules.

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane) to near saturation at a slightly elevated temperature.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the experimental data.

Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are crucial for characterizing the compound in bulk and in solution:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline phase of a sample and can be used for phase identification and purity assessment.

Visualizing the Workflow

To better illustrate the process from synthesis to structural analysis, the following diagrams outline the key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start Starting Materials reaction Chemical Reaction (e.g., Hydrolysis) start->reaction workup Work-up & Purification reaction->workup product Pure Compound workup->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to final crystal structure.

logical_relationship compound Target Compound (this compound) synthesis Synthesis compound->synthesis crystallization Crystallization synthesis->crystallization xray X-ray Crystallography crystallization->xray structure 3D Molecular Structure xray->structure properties Physicochemical Properties structure->properties drug_design Drug Design & Development structure->drug_design

Caption: Logical relationship from compound synthesis to application.

Safety Operating Guide

Proper Disposal of 2-fluoro-5-(hydroxymethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-fluoro-5-(hydroxymethyl)benzoic acid. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant[1][2][3].

Recommended Personal Protective Equipment:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles[3].

  • Respiratory Protection: In case of dust or inadequate ventilation, wear a suitable respirator[1].

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4]. Avoid generating dust when handling the solid form[1].

Step-by-Step Disposal Procedure

The primary recommended disposal method for this compound is incineration by a licensed waste disposal company[1][5].

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound due to the presence of fluorine[6].

    • It is imperative to segregate this waste from non-halogenated organic waste streams[6][7]. Mixing these waste types can interfere with disposal and recycling processes.

  • Containerization:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled waste container[4].

    • The container must be securely sealed to prevent leaks or spills[4].

    • Label the container clearly as "Halogenated Organic Waste" and specify the contents, including "this compound."

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents[1].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the hazardous combustion byproducts, such as hydrogen fluoride[1][8].

Spill Management:

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can sweep or shovel the solid material into a suitable container for disposal[1][4]. Minimize dust generation during cleanup[1].

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team[4].

Quantitative Data Summary

ParameterRecommended Value/ConditionSource
Incineration Destruction Efficiency > 99.999% for some organophosphorus compounds and certain PFAS.[8][9][8][9]
Recommended Incineration Temperature A temperature of 1000°C with a 2-second retention time is recommended for organophosphorus compounds.[8][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation cluster_disposal Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Classify as Halogenated Organic Waste B->C D Collect in a Designated, Labeled Container C->D E Store Securely in a Cool, Dry, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Transport to an Approved Incineration Facility F->G H Incinerate with Afterburner and Flue Gas Scrubber G->H

Caption: Decision-making workflow for the proper disposal of this compound.

References

Essential Protective Measures for Handling 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-fluoro-5-(hydroxymethyl)benzoic acid (CAS No. 481075-38-1). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety Briefing: Hazard Profile

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate it can cause serious eye damage (H318).[2] Understanding these hazards is the first step in mitigating risk. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319 / H318Causes serious eye irritation/damage[1][2]
Respiratory IrritationH335May cause respiratory irritation[1][2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical. This plan is designed as a self-validating system to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dust or powders is to use engineering controls.

  • Fume Hood: All handling of this compound as a solid should be conducted in a properly functioning chemical fume hood.[3] This is crucial to prevent the inhalation of airborne particles.

  • Ventilation: Ensure good ventilation in the work station.[1] Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE): Your Personal Barrier

The selection of appropriate PPE is based on a thorough risk assessment. The following are mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required.[1] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1] This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Skin Protection:

    • Protective Clothing: A lab coat or disposable gown must be worn to prevent skin contact.[1][3] For larger scale operations, long-sleeved clothing provides an additional layer of protection.[4]

    • Footwear: Safety shoes are recommended to protect against accidental spills or falling objects.[1] Closed-toe shoes are a minimum requirement.[3]

  • Respiratory Protection:

    • Standard Operations: In cases of inadequate ventilation, respiratory protection is necessary.[1] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with 29 CFR 1910.134.[1][5]

    • Emergency Situations: For spills or other emergencies, a self-contained breathing apparatus (SCBA) may be required.[1]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) Selection cluster_procedure Final Procedure Start Start: Handling Required Assess_Task Assess Task: - Scale (mg vs kg) - Dust/Aerosol Potential - Duration of Handling Start->Assess_Task Engineering_Controls Use Engineering Controls: - Chemical Fume Hood - General Ventilation Assess_Task->Engineering_Controls All tasks Enhanced_PPE Enhanced PPE: - Add Face Shield Assess_Task->Enhanced_PPE High splash/dust potential Base_PPE Mandatory Base PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes Engineering_Controls->Base_PPE Check_Ventilation Is Ventilation Adequate? Respiratory_Protection Add Respiratory Protection: - NIOSH-approved Respirator Check_Ventilation->Respiratory_Protection No Proceed Proceed with Handling Check_Ventilation->Proceed Yes Base_PPE->Check_Ventilation Enhanced_PPE->Base_PPE Respiratory_Protection->Proceed

Caption: PPE Selection Workflow Diagram

Handling and Storage
  • Handling: Avoid breathing dust, mist, or spray.[1] Minimize dust generation by using gentle scooping techniques.[1][3] Always wash hands thoroughly after handling the product.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed when not in use.[1] This compound is hygroscopic and should be stored under an inert gas.[1] Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

Accidental Release Measures

In the event of a spill:

  • Evacuate unnecessary personnel and ensure adequate ventilation.[1]

  • Wear the appropriate PPE as outlined above.[1]

  • For solid spills, sweep or shovel the material into an appropriate, labeled container for disposal.[1] Minimize the generation of dust during this process.[1]

  • Avoid release into the environment.[1]

Waste Disposal
  • Collection: All waste containing this compound, including contaminated gloves, weighing papers, and other consumables, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The collected waste should be disposed of through a licensed professional waste disposal service.[5] Incineration in a facility equipped with an afterburner and scrubber is a recommended method.[1] Always follow local, state, and federal regulations for hazardous waste disposal.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.